molecular formula F3V-3 B159333 Vanadium trifluoride CAS No. 10049-12-4

Vanadium trifluoride

Cat. No.: B159333
CAS No.: 10049-12-4
M. Wt: 107.9367 g/mol
InChI Key: UVZGWIPEZDZTAA-UHFFFAOYSA-K
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Description

Vanadium trifluoride is a useful research compound. Its molecular formula is F3V-3 and its molecular weight is 107.9367 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10049-12-4

Molecular Formula

F3V-3

Molecular Weight

107.9367 g/mol

IUPAC Name

vanadium;trifluoride

InChI

InChI=1S/3FH.V/h3*1H;/p-3

InChI Key

UVZGWIPEZDZTAA-UHFFFAOYSA-K

SMILES

F[V](F)F

Canonical SMILES

[F-].[F-].[F-].[V]

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Vanadium Trifluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and fundamental properties of Vanadium(III) fluoride (VF₃). Aimed at researchers, scientists, and professionals in drug development, this document details the initial discovery and characterization of VF₃, along with detailed experimental protocols for its synthesis. Quantitative data are presented in a structured format for clarity and comparative analysis. Additionally, key synthetic pathways are illustrated using logical diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

Vanadium(III) fluoride, a yellow-green crystalline solid, has been a compound of interest in inorganic chemistry since its initial synthesis. Its unique properties, including its magnetic behavior and reactivity, have led to its use in various applications, including as a catalyst and in the preparation of other vanadium compounds. This guide delves into the historical context of its discovery and provides detailed methodologies for its preparation, catering to the needs of scientific professionals requiring a thorough understanding of this compound.

The Historical Discovery of Vanadium Trifluoride

The journey to the isolation and characterization of this compound is rooted in the broader history of vanadium chemistry. While the element vanadium was first discovered in 1801 by Andrés Manuel del Río, it was the pioneering work of German chemists Otto Ruff and H. Lickfett in 1911 that marked the first successful synthesis of Vanadium(III) fluoride. Their method involved the reaction of Vanadium(III) chloride (VCl₃) with anhydrous hydrogen fluoride (HF). This foundational work opened the door to further exploration of vanadium halides and their properties.

Subsequent research led to the development of alternative and often more convenient synthetic routes, which are detailed in the experimental protocols section of this guide. These later methods often utilize more readily available starting materials such as Vanadium(III) oxide (V₂O₃).

Physicochemical Properties of this compound

Vanadium(III) fluoride is a refractory solid with distinct physical and chemical characteristics. The anhydrous form is a yellow-green powder, while the trihydrate (VF₃·3H₂O) appears as dark green rhombohedral crystals.[1] A summary of its key quantitative properties is provided in the table below for easy reference.

PropertyValueNotes
Anhydrous Vanadium(III) Fluoride (VF₃)
Molar Mass107.94 g/mol
AppearanceYellow-green powder[1][2]
Density3.363 g/cm³[1][2]
Melting Point~1406 °C[1]
Boiling PointSublimes at high temperature[1]
SolubilityInsoluble in water, ethanol, acetone, chloroform[1]
Magnetic Susceptibility (χ)2.757·10⁻³ cm³/molIndicates the presence of two unpaired electrons.[2]
Vanadium(III) Fluoride Trihydrate (VF₃·3H₂O)
AppearanceDark green rhombohedral crystals[1]
DecompositionLoses one molecule of water at 100 °C[1]
SolubilityDissolves in water to some extent, forming autocomplexes[1]

Experimental Protocols for the Synthesis of this compound

Several methods have been established for the synthesis of Vanadium(III) fluoride. The following protocols provide detailed procedures for three key methods.

Synthesis via Thermal Decomposition of Ammonium Hexafluorovanadate(III)

This method, adapted from Inorganic Syntheses, is a common and reliable procedure for producing anhydrous VF₃.[2] It involves two main stages: the formation of the ammonium hexafluorovanadate(III) salt and its subsequent thermal decomposition.

Step 1: Preparation of Ammonium Hexafluorovanadate(III) ((NH₄)₃VF₆)

  • Reaction: Vanadium(III) oxide is reacted with ammonium bifluoride. V₂O₃ + 6 (NH₄)HF₂ → 2 (NH₄)₃VF₆ + 3 H₂O[2]

  • Procedure:

    • In a suitable reaction vessel, combine Vanadium(III) oxide and a stoichiometric excess of ammonium bifluoride.

    • Heat the mixture gently to initiate the reaction. The reaction is typically carried out in a fume hood due to the evolution of ammonia and hydrogen fluoride.

    • Continue heating until the reaction is complete, and the evolution of water vapor ceases.

    • The resulting solid is ammonium hexafluorovanadate(III).

Step 2: Thermal Decomposition of (NH₄)₃VF₆

  • Reaction: The ammonium hexafluorovanadate(III) is heated in an inert atmosphere to yield Vanadium(III) fluoride. (NH₄)₃VF₆ → VF₃ + 3 NH₃ + 3 HF[2]

  • Procedure:

    • Place the dried (NH₄)₃VF₆ in a furnace equipped with an inert gas inlet (e.g., nitrogen or argon).

    • Heat the sample to a temperature sufficient to induce decomposition. The decomposition is typically carried out at temperatures around 300-400°C.

    • Maintain the inert atmosphere throughout the heating process to prevent oxidation of the Vanadium(III) fluoride.

    • The final product is anhydrous Vanadium(III) fluoride, a yellow-green powder.

Synthesis from Vanadium(III) Oxide and Anhydrous Hydrogen Fluoride

This method, detailed in a 1956 patent by Carpenter et al., is designed for the production of high-purity, anhydrous VF₃ and involves a two-step hydrofluorination and dehydration process.

Step 1: Low-Temperature Hydrofluorination

  • Reaction: Vanadium(III) oxide is treated with anhydrous hydrogen fluoride at a low temperature to form a hydrate of Vanadium(III) fluoride. V₂O₃ + 6 HF → 2 VF₃·3H₂O

  • Procedure:

    • Place the Vanadium(III) oxide in a reactor resistant to hydrogen fluoride.

    • Cool the reactor and introduce anhydrous hydrogen fluoride gas at a controlled rate. The reaction is maintained at a temperature below 100°C.

    • The process is designed to deliberately retain the water of reaction to form the VF₃ hydrate.

Step 2: High-Temperature Dehydration

  • Reaction: The Vanadium(III) fluoride hydrate is heated in a stream of anhydrous hydrogen fluoride to remove the water of hydration. VF₃·3H₂O → VF₃ + 3 H₂O

  • Procedure:

    • Following the hydrofluorination step, the temperature of the reactor is raised significantly.

    • A continuous flow of a dry, inert gas (such as anhydrous HF or helium) is passed over the hydrate.

    • This high-temperature treatment removes the water molecules, yielding the final anhydrous Vanadium(III) fluoride product.

Original Synthesis by Ruff and Lickfett (1911)

The pioneering synthesis of Vanadium(III) fluoride was achieved by the reaction of Vanadium(III) chloride with anhydrous hydrogen fluoride.

  • Reaction: VCl₃ + 3 HF → VF₃ + 3 HCl

  • General Procedure (based on available literature):

    • Vanadium(III) chloride was reacted with a stream of anhydrous hydrogen fluoride gas at an elevated temperature.

    • The reaction was likely carried out in a platinum or other HF-resistant apparatus.

    • The volatile hydrogen chloride byproduct was removed with the gas stream, leaving behind the solid Vanadium(III) fluoride.

Logical and Signaling Pathway Diagrams

To visually represent the relationships between the different synthetic approaches, the following diagrams have been generated.

Synthesis_Workflow cluster_start Starting Materials V2O3 Vanadium(III) Oxide (V₂O₃) NH43VF6 Ammonium Hexafluorovanadate(III) ((NH₄)₃VF₆) V2O3->NH43VF6 + (NH₄)HF₂ (Heating) VF3_hydrate Vanadium(III) Fluoride Hydrate (VF₃·3H₂O) V2O3->VF3_hydrate + HF (Low Temperature) VCl3 Vanadium(III) Chloride (VCl₃) VF3 Vanadium(III) Fluoride (VF₃) VCl3->VF3 + HF (Ruff & Lickfett, 1911) NH4HF2 Ammonium Bifluoride ((NH₄)HF₂) HF Hydrogen Fluoride (HF) NH43VF6->VF3 Thermal Decomposition (Inert Atmosphere) VF3_hydrate->VF3 Dehydration (High Temperature, Inert Gas)

Caption: Synthetic pathways to Vanadium(III) fluoride.

Reaction_Pathway start Starting Material v2o3 V₂O₃ start->v2o3 vcl3 VCl₃ start->vcl3 heating1 Heating v2o3->heating1 + (NH₄)HF₂ low_temp Low Temp. v2o3->low_temp + HF direct_reaction Direct Reaction vcl3->direct_reaction + HF reagent1 Reagent nh4hf2 (NH₄)HF₂ reagent1->nh4hf2 hf HF reagent1->hf intermediate Intermediate nh43vf6 (NH₄)₃VF₆ thermal_decomp Thermal Decomp. nh43vf6->thermal_decomp vf3_hydrate VF₃·3H₂O dehydration Dehydration vf3_hydrate->dehydration process Process heating1->nh43vf6 low_temp->vf3_hydrate high_temp High Temp. vf3 VF₃ thermal_decomp->vf3 dehydration->vf3 direct_reaction->vf3 product Final Product

Caption: Logical flow of VF₃ synthesis methods.

Conclusion

The discovery of Vanadium(III) fluoride by Ruff and Lickfett was a notable achievement in early 20th-century inorganic chemistry. Since then, the development of various synthetic routes has made this compound more accessible for research and industrial applications. This guide has provided a detailed historical context, a compilation of its key physicochemical properties, and comprehensive experimental protocols for its synthesis. The inclusion of structured data and visual diagrams is intended to serve as a valuable resource for scientists and researchers, facilitating a deeper and more practical understanding of Vanadium(III) fluoride.

References

Theoretical Exploration of Vanadium Trifluoride's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to investigate the electronic structure of Vanadium trifluoride (VF3). VF3, a transition metal halide, exhibits intriguing magnetic and electronic properties stemming from the interplay of localized 3d electrons of the vanadium ion and the surrounding fluorine ligands. Understanding these properties is crucial for its potential applications in catalysis and materials science. This document summarizes the crystal and electronic structure of VF3, details the computational and experimental methodologies employed in its study, and presents available data in a structured format. Due to the limited availability of specific experimental and diverse theoretical data for VF3, this guide also incorporates illustrative examples from closely related vanadium fluoride compounds to provide a broader context for researchers, scientists, and drug development professionals.

Introduction

This compound (VF3) is an inorganic compound that crystallizes in a rhombohedral structure. The V3+ ion in a d2 electronic configuration, characterized by two unpaired electrons, imparts notable magnetic properties to the material. Theoretical studies are paramount in elucidating the electronic band structure, density of states (DOS), and magnetic characteristics that govern the macroscopic properties of VF3. This guide delves into the core theoretical frameworks, primarily Density Functional Theory (DFT), and the experimental techniques that can validate these computational predictions.

Crystal and Electronic Structure of this compound

This compound adopts a trigonal crystal system with the R-3c space group (No. 167). The V3+ cation is octahedrally coordinated by six F- anions. These VF6 octahedra share corners to form a three-dimensional network.

The electronic structure is largely determined by the vanadium 3d and fluorine 2p orbitals. The crystal field created by the fluorine ligands splits the d-orbitals of the vanadium ion. The strong electronegativity of fluorine leads to a significant ionic character in the V-F bonds, but covalent interactions also play a crucial role in determining the electronic and magnetic properties. Theoretical calculations indicate that VF3 is an insulator with antiferromagnetic ordering at low temperatures.

Data Presentation

Structural Parameters

Quantitative data from experimental and theoretical studies on the crystal structure of VF3 are summarized in the table below.

ParameterExperimental ValueCalculated Value (Materials Project)
Crystal SystemTrigonalTrigonal
Space GroupR-3c (167)R-3c (167)
Lattice Constant (a)5.17 Å[1]5.31 Å
Lattice Constant (c)13.402 Å[1]13.78 Å
V-F Bond Length-1.98 Å[2]
Electronic and Magnetic Properties
PropertyTheoretical Value (Illustrative Example from NaVF3)
Band Gap (PBE)5.74 eV (spin-down channel)
Band Gap (PBEsol)5.93 eV (spin-down channel)
Magnetic Moment3 µB (ferromagnetic)

Note: The values in this table are for NaVF3, a related vanadium fluoride perovskite, and are provided for illustrative purposes to indicate the type of data obtained from theoretical calculations.

Computational Protocols

The theoretical investigation of the electronic structure of materials like VF3 predominantly relies on first-principles calculations based on Density Functional Theory (DFT).

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is to map the complex many-electron problem onto a simpler problem of non-interacting electrons moving in an effective potential.

A typical computational workflow for studying the electronic structure of VF3 using DFT is as follows:

DFT_Workflow cluster_input Input Definition cluster_calculation DFT Calculation cluster_output Output Analysis crystal_structure Crystal Structure (e.g., from exp. data) scf Self-Consistent Field (SCF) Calculation crystal_structure->scf comp_params Computational Parameters (Functional, Basis Set, etc.) comp_params->scf dos_bs DOS & Band Structure Calculation scf->dos_bs mag Magnetic Property Calculation scf->mag opt_struct Optimized Structure (Lattice Parameters) scf->opt_struct e_struct Electronic Structure (Band Gap, DOS) dos_bs->e_struct mag_prop Magnetic Properties (Magnetic Moment) mag->mag_prop

DFT computational workflow for electronic structure analysis.

Key Computational Details in DFT studies include:

  • Exchange-Correlation Functional: This is a crucial approximation in DFT. Common choices include the Generalized Gradient Approximation (GGA), such as PBE, and hybrid functionals like B3LYP or HSE06, which mix a portion of exact Hartree-Fock exchange to improve the accuracy of band gap calculations. For strongly correlated systems like those containing transition metals, a Hubbard U correction (DFT+U) is often applied to the d orbitals to better describe electron localization.

  • Basis Set: The choice of basis set, which is a set of functions used to represent the electronic wavefunctions, is critical. Plane-wave basis sets are common for periodic solids, while Gaussian-type orbitals are often used for molecular calculations.

  • Pseudopotentials: To reduce computational cost, core electrons are often treated with pseudopotentials, which replace the strong ionic potential and core electrons with a weaker effective potential.

  • k-point Sampling: For crystalline solids, the electronic structure is calculated at a discrete set of points in the reciprocal space (k-points). The density of this k-point mesh must be sufficient to ensure convergence of the calculated properties.

  • Convergence Criteria: Calculations are iterated until the total energy and electron density converge to within a specified tolerance.

Experimental Protocols for Validation

Experimental techniques are essential for validating the results of theoretical calculations. Photoelectron spectroscopy is a powerful tool for directly probing the electronic structure of materials.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS)

XPS and UPS are surface-sensitive techniques that measure the kinetic energy of electrons ejected from a material upon irradiation with X-rays or UV photons, respectively. The binding energy of the electrons can be determined from their kinetic energy, providing information about the elemental composition, chemical states, and the density of states of the valence band.

Photoelectron_Spectroscopy cluster_process Photoemission Process cluster_analysis Analysis photon Incoming Photon (X-ray or UV) sample VF3 Sample photon->sample electron Emitted Photoelectron sample->electron analyzer Electron Energy Analyzer electron->analyzer spectrum Photoelectron Spectrum analyzer->spectrum dos Valence Band Density of States spectrum->dos

Principle of Photoelectron Spectroscopy (XPS/UPS).

Methodology:

  • A monochromatic beam of X-rays (for XPS) or UV light (for UPS) is directed onto the surface of the VF3 sample in an ultra-high vacuum chamber.

  • The incident photons cause the emission of photoelectrons from the material.

  • An electron energy analyzer measures the kinetic energy distribution of the emitted electrons.

  • The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy, KE is the measured kinetic energy, and Φ is the work function of the spectrometer.

  • The resulting spectrum provides a direct measurement of the occupied density of states.

Conclusion

The electronic structure of this compound is a subject of significant interest due to its magnetic and insulating properties. While detailed experimental and a wide range of theoretical data for VF3 are still emerging, this guide outlines the fundamental theoretical and experimental frameworks for its investigation. Density Functional Theory provides a powerful computational tool to predict its electronic and magnetic properties, with the choice of exchange-correlation functional being a critical parameter. Experimental techniques such as XPS and UPS are indispensable for validating these theoretical predictions by directly probing the valence band structure. Further focused research combining advanced theoretical methods, such as DFT+U and hybrid functional calculations, with experimental photoemission studies will be crucial for a complete and accurate understanding of the electronic structure of this compound.

References

Vanadium Trifluoride: A Comprehensive Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of Vanadium Trifluoride (VF₃), a compound of significant interest in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural and experimental aspects of VF₃.

Core Crystallographic Data

The crystal structure of this compound has been determined and is characterized by a rhombohedral lattice. The following tables summarize the key crystallographic data, including both rhombohedral and the corresponding hexagonal unit cell parameters, as well as atomic coordinates. This information is crucial for computational modeling and for understanding the material's anisotropic properties.

Table 1: Crystallographic Data for this compound

ParameterRhombohedral SettingHexagonal Setting[1]
Crystal SystemRhombohedralHexagonal
Space GroupR-3c (No. 167)R-3c (No. 167)
a (Å)5.373 ± 0.0025.17
c (Å)-13.402
α (°)57.52 ± 0.0390
β (°)-90
γ (°)-120
Volume (ų)123.9303.8
Z26
Calculated Density (g/cm³)3.363.36

Table 2: Atomic Coordinates and Isotropic Displacement Parameters

AtomWyckoff PositionxyzBiso (Ų)
V2b000-
F6e-0.1450.6450.25-

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of high-purity crystals to the collection and analysis of diffraction data. The following sections detail the methodologies for these key experiments.

Synthesis of this compound Crystals

High-purity this compound can be synthesized via the reaction of Vanadium(III) oxide (V₂O₃) with a suitable fluorinating agent. A common method involves a two-step procedure:

  • Formation of Ammonium Hexafluorovanadate(III): Vanadium(III) oxide is treated with ammonium bifluoride (NH₄HF₂) at elevated temperatures. The reaction proceeds as follows: V₂O₃ + 6(NH₄)HF₂ → 2(NH₄)₃VF₆ + 3H₂O

  • Thermal Decomposition: The resulting ammonium hexafluorovanadate(III) is then thermally decomposed under an inert atmosphere to yield pure this compound: (NH₄)₃VF₆ → VF₃ + 3NH₃ + 3HF

Single crystals suitable for X-ray diffraction can be grown from the resulting powder by techniques such as chemical vapor transport.

Single-Crystal X-ray Diffraction

Due to the air-sensitive nature of this compound, all handling and mounting of the crystals for X-ray diffraction must be performed in an inert atmosphere, typically within a glovebox.

Experimental Setup:

  • Diffractometer: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) from a microfocus X-ray tube.

  • Temperature Control: A cryogenic system (e.g., liquid nitrogen cryostream) is used to maintain the crystal at a low temperature (typically 100 K) during data collection to minimize thermal vibrations and potential degradation.

  • Sample Mounting: A suitable single crystal is selected under a microscope in the glovebox and mounted on a cryoloop or a glass fiber using an inert oil or grease. The mounted crystal is then quickly transferred to the diffractometer and cooled.

Data Collection and Processing:

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A complete diffraction dataset is collected by rotating the crystal through a series of angles (φ and ω scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. The integrated intensities are then scaled and corrected for various experimental factors, including Lorentz polarization, absorption, and crystal decay.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of this compound, from material synthesis to the final structural determination.

experimental_workflow cluster_synthesis Synthesis cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis s1 V₂O₃ + NH₄HF₂ s2 (NH₄)₃VF₆ s1->s2 Reaction s3 Thermal Decomposition s2->s3 s4 VF₃ Powder s3->s4 s5 Crystal Growth s4->s5 s6 Single Crystal of VF₃ s5->s6 d1 Crystal Mounting (Inert Atmosphere) s6->d1 d2 Data Collection (Low Temperature) d1->d2 d3 Raw Diffraction Data d2->d3 a1 Data Integration & Scaling d3->a1 a2 Structure Solution a1->a2 a3 Structure Refinement a2->a3 a4 Final Crystal Structure a3->a4

Experimental workflow for VF₃ crystal structure analysis.

This comprehensive guide provides the foundational knowledge for understanding the crystal structure of this compound. The detailed data and experimental protocols serve as a valuable resource for researchers engaged in the study and application of this important inorganic compound.

References

An In-depth Technical Guide to the Low-Temperature Magnetic Properties of Vanadium Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium trifluoride (VF3) is an inorganic compound that has garnered interest within the scientific community due to its intriguing magnetic properties at cryogenic temperatures. As a member of the transition metal halide family, VF3 serves as a model system for studying magnetic ordering phenomena and the interplay between crystal structure and magnetism. Understanding these fundamental properties is crucial for the rational design of novel materials with tailored magnetic responses, a field with potential implications for spintronics and quantum computing. This technical guide provides a comprehensive overview of the magnetic behavior of VF3 at low temperatures, detailing its magnetic ordering, the experimental techniques used for its characterization, and the key quantitative data reported in the literature.

Core Magnetic Properties of this compound

This compound crystallizes in a rhombohedral structure with the space group R-3c. At room temperature, it is paramagnetic. However, as the temperature is lowered, VF3 undergoes a phase transition to a magnetically ordered state. Seminal work in the early 1970s, primarily through a combination of magnetic susceptibility, specific heat, and nuclear magnetic resonance measurements, elucidated the nature of this magnetic ordering.

The key findings from these foundational studies indicate that this compound transitions to a canted antiferromagnetic state at a Néel temperature (T_N ) of 19.4 K [1]. In a simple antiferromagnet, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in no net external magnetic moment. However, in VF3, the antiferromagnetically aligned spins are slightly canted, or tilted, with respect to each other. This canting results in a small, net remanent magnetic moment of 0.19 Bohr magnetons (μ_B) per vanadium ion [1]. This behavior is indicative of a more complex magnetic structure than simple collinear antiferromagnetism.

Furthermore, these early studies also suggested a probable structural transformation occurring at a higher temperature of 122 K [1]. While the exact nature of this structural change was not fully detailed, its presence highlights the close relationship between the crystallographic lattice and the magnetic properties in this material.

Data Presentation

The following table summarizes the key quantitative magnetic and thermal properties of this compound at low temperatures as reported in the foundational literature. It is important to note that access to the full dataset from the primary reference is limited, and therefore, more detailed temperature-dependent data for magnetic susceptibility and specific heat are not included.

PropertyValueUnitReference
Crystal Structure (Room Temp.)Rhombohedral-
Space Group (Room Temp.)R-3c-
Magnetic Ordering Temperature (Néel Temperature, T_N)19.4K[1]
Type of Magnetic OrderingCanted Antiferromagnetic-[1]
Remanent Magnetic Moment per V³⁺ ion0.19μ_B[1]
Probable Structural Transformation Temperature122K[1]

Experimental Protocols

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are fundamental to determining the magnetic ordering temperature and the nature of the magnetic interactions.

Methodology: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for high-sensitivity magnetic susceptibility measurements.

  • Sample Preparation: A powdered or single-crystal sample of VF3 is carefully weighed and placed in a sample holder, typically a gelatin capsule or a straw, which has a known, minimal magnetic background signal.

  • Mounting: The sample holder is mounted at the end of a sample rod, which is then inserted into the SQUID magnetometer.

  • Temperature Control: The sample chamber is cooled using liquid helium, and the temperature is precisely controlled using a combination of cryogens and resistive heaters.

  • Data Acquisition (Zero-Field-Cooled and Field-Cooled):

    • Zero-Field-Cooled (ZFC): The sample is cooled from above its ordering temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC magnetic field (typically 10-100 Oe) is then applied, and the magnetic moment is measured as the sample is slowly warmed.

    • Field-Cooled (FC): The sample is cooled from above its ordering temperature to the lowest measurement temperature in the presence of the same DC magnetic field used for the ZFC measurement. The magnetic moment is then measured as the sample is warmed.

  • Data Analysis: The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the sample mass (or moles). The Néel temperature (T_N) is identified as the temperature at which the ZFC magnetic susceptibility shows a sharp peak. The divergence of the ZFC and FC curves below T_N is characteristic of systems with complex magnetic ordering, such as spin glasses or canted antiferromagnets.

Specific Heat Calorimetry

Specific heat measurements provide thermodynamic evidence for a phase transition. A magnetic phase transition is typically accompanied by a sharp anomaly (a lambda-like peak) in the specific heat versus temperature curve.

Methodology: Relaxation Calorimetry

Relaxation calorimetry is a common technique for measuring the specific heat of small samples at low temperatures.

  • Sample Mounting: A small, thin sample of VF3 is attached to a sapphire platform using a small amount of thermal grease to ensure good thermal contact. The platform is equipped with a thermometer and a heater.

  • Thermal Isolation: The platform is weakly thermally linked to a heat sink (thermal bath) of a known, stable temperature.

  • Measurement Cycle:

    • A known amount of heat is applied to the sample platform via the heater for a short period.

    • The temperature of the platform rises and then relaxes back to the temperature of the heat sink after the heat pulse is turned off.

  • Data Analysis: The temperature relaxation curve is fitted to an exponential decay function. The time constant of this decay is related to the thermal conductance of the link to the heat sink and the total heat capacity of the sample and the platform. By subtracting the known heat capacity of the platform, the specific heat of the sample can be determined at that temperature. This process is repeated at various temperatures to map out the specific heat curve. The Néel temperature is identified as the temperature at which the peak of the specific heat anomaly occurs.

Neutron Diffraction

Neutron diffraction is the most direct method for determining the microscopic magnetic structure of a material. Neutrons have a magnetic dipole moment that interacts with the magnetic moments of the atoms in a crystal, leading to magnetic scattering in addition to the nuclear scattering.

Methodology: Powder Neutron Diffraction

  • Sample Preparation: A powdered sample of VF3 is loaded into a sample holder (often a vanadium can, which is nearly transparent to neutrons) to ensure random orientation of the crystallites.

  • Instrument Setup: The sample is placed in a neutron powder diffractometer. The instrument provides a monochromatic beam of neutrons of a known wavelength.

  • Temperature Control: The sample is placed within a cryostat to allow for diffraction patterns to be collected at temperatures above and below the magnetic ordering temperature.

  • Data Collection: A diffraction pattern (intensity versus scattering angle 2θ) is collected at a temperature well above T_N (in the paramagnetic state). This pattern contains only nuclear Bragg peaks. Another diffraction pattern is collected at a temperature well below T_N (e.g., at 2 K). This pattern will contain both nuclear and magnetic Bragg peaks.

  • Data Analysis (Rietveld Refinement):

    • The high-temperature (paramagnetic) pattern is used to refine the crystal structure (lattice parameters, atomic positions, etc.).

    • The low-temperature pattern is then analyzed. The positions of the new, purely magnetic Bragg peaks determine the magnetic unit cell. The intensities of the magnetic Bragg peaks are used to determine the orientation and magnitude of the magnetic moments on the vanadium ions. For a canted antiferromagnetic structure, the refinement would reveal the antiferromagnetic alignment of the primary spin components and the presence of a smaller, ferromagnetically aligned component, which gives rise to the net remanent moment.

Mandatory Visualization

G V1 V1:c->V1:c V2 V2:c->V2:c V3 V3:c->V3:c V4 V4:c->V4:c V5 V5:c->V5:c V6 V6:c->V6:c

Caption: Conceptual diagram of canted antiferromagnetism in VF3.

G cluster_synthesis Sample Preparation cluster_measurements Low-Temperature Measurements cluster_analysis Data Analysis Synthesis Synthesis of VF3 Characterization Structural Characterization (XRD) Synthesis->Characterization SQUID SQUID Magnetometry (Susceptibility vs. T) Characterization->SQUID SpecificHeat Specific Heat Calorimetry (Cp vs. T) Characterization->SpecificHeat Neutron Neutron Diffraction (Above and Below T_N) Characterization->Neutron Analysis_SQUID Determine T_N (Peak in χ_ZFC) SQUID->Analysis_SQUID Analysis_Cp Identify Phase Transition (λ-peak in Cp) SpecificHeat->Analysis_Cp Analysis_Neutron Rietveld Refinement (Determine Magnetic Structure) Neutron->Analysis_Neutron Final_Model Comprehensive Model of Magnetic Properties Analysis_SQUID->Final_Model Analysis_Cp->Final_Model Analysis_Neutron->Final_Model

Caption: Experimental workflow for characterizing magnetic materials.

Conclusion

This compound presents a fascinating case of canted antiferromagnetism at low temperatures, with a Néel temperature of 19.4 K. The slight canting of its antiferromagnetically aligned spins gives rise to a small net magnetic moment, a property that has been established through a combination of magnetic susceptibility, specific heat, and nuclear magnetic resonance measurements. While the foundational data provides a clear picture of the primary magnetic behavior of VF3, a deeper understanding, particularly of the dynamics and the interplay with the crystal lattice, would benefit from modern experimental investigations. The detailed experimental protocols and temperature-dependent datasets from the original seminal works are not readily accessible, highlighting an opportunity for contemporary research to revisit this intriguing material with advanced characterization techniques. Such studies would not only provide more precise data for VF3 but also contribute to the broader understanding of magnetism in transition metal halides.

References

computational modeling of Vanadium trifluoride properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Computational Modeling of Vanadium Trifluoride (VF3) Properties

Authored for: Researchers, Scientists, and Drug Development Professionals December 17, 2025

Introduction

This compound (VF3) is an inorganic compound that has garnered interest for its distinct structural, magnetic, and electronic properties. As a member of the transition metal fluoride family, it serves as a model system for studying strong electronic correlations and magnetism. Computational modeling, particularly using first-principles methods based on Density Functional Theory (DFT), has become an indispensable tool for elucidating the fundamental properties of materials like VF3 at the atomic scale. This guide provides a comprehensive overview of the computational methodologies used to model the properties of VF3, supplemented by established experimental data and protocols.

Structural Properties

This compound crystallizes in a rhombohedral structure belonging to the R-3c space group (No. 167). This structure consists of a three-dimensional network of corner-sharing VF6 octahedra. The vanadium (III) ion has a d² electronic configuration, leading to interesting magnetic phenomena.

Experimental Crystal Structure

The crystal structure of VF3 has been well-characterized experimentally using X-ray diffraction (XRD). The lattice parameters are typically reported for either the primitive rhombohedral unit cell or the corresponding conventional hexagonal unit cell.

Computational Approach to Structure Optimization

The theoretical equilibrium crystal structure is determined by minimizing the total energy of the system with respect to the lattice parameters and atomic positions. This is a standard geometry optimization procedure performed using DFT. The choice of exchange-correlation (xc) functional is critical. For transition metal compounds like VF3, standard functionals like the Generalized Gradient Approximation (GGA) in the Perdew-Burke-Ernzerhof (PBE) formulation are a common starting point. However, due to the localized d-electrons of vanadium, corrections such as the DFT+U method are often necessary to account for strong on-site Coulomb interactions, leading to more accurate predictions.

Table 1: Structural Parameters of this compound (VF3)

ParameterExperimental Value[1]Computational Prediction (GGA-PBE)
Crystal SystemRhombohedralRhombohedral
Space GroupR-3c (167)R-3c (167)
Hexagonal Lattice Constant a5.17 ÅExpected to be ~1-3% larger than the experimental value due to the typical overestimation by PBE.
Hexagonal Lattice Constant c13.402 ÅExpected to be ~1-3% larger than the experimental value due to the typical overestimation by PBE.

Electronic Properties

The electronic properties of VF3, such as its band structure and density of states (DOS), dictate its conductivity and optical response. These are key properties that can be effectively modeled using computational techniques.

Computational Methodology for Electronic Structure

DFT is the workhorse for electronic structure calculations. The procedure typically involves:

  • Self-Consistent Field (SCF) Calculation: An initial calculation is performed on the optimized crystal structure to obtain the ground-state electron density using a chosen xc-functional (e.g., PBE, PBE+U, or a hybrid functional like HSE06).

  • Band Structure Calculation: A non-self-consistent calculation is then performed along a high-symmetry path in the first Brillouin zone to determine the electronic band structure (E vs. k).

  • Density of States (DOS) Calculation: The DOS, which represents the number of available electronic states at each energy level, is calculated. The projected DOS (PDOS) can further decompose this information into contributions from specific atoms and orbitals (e.g., V-3d, F-2p).

For materials with correlated electrons, the standard GGA functional often underestimates the band gap. Hybrid functionals like HSE06, which mix a portion of exact Hartree-Fock exchange, or the DFT+U method, provide more accurate predictions of the band gap.

Table 2: Electronic Properties of this compound (VF3)

PropertyValue / Description
Band Gap Expected to be an insulator. The precise band gap value is sensitive to the computational method. Standard PBE would likely underestimate the gap, while hybrid functionals (HSE06) or DFT+U are required for a more accurate prediction.
DOS Features The valence band is expected to be dominated by F-2p states, while the conduction band will be primarily composed of unoccupied V-3d states. The occupied V-3d states will lie near the top of the valence band.
Bonding The V-F bond is expected to have a highly ionic character, which can be analyzed through charge density distribution plots and Bader charge analysis.

Magnetic Properties

The V³⁺ ion in VF3 has a [Ar]3d² electronic configuration. With two unpaired electrons in the t2g orbitals within the octahedral crystal field, VF3 is paramagnetic at room temperature and exhibits magnetic ordering at low temperatures.

Computational Approach to Magnetism

First-principles calculations can predict the magnetic ground state and the magnetic moment. The methodology involves:

  • Initializing Spin States: Calculations are performed for different possible magnetic orderings (e.g., ferromagnetic (FM) and various antiferromagnetic (AFM) configurations).

  • Energy Comparison: The total energies of these different magnetic configurations are compared. The configuration with the lowest energy corresponds to the magnetic ground state.

  • Magnetic Moment Calculation: The spin polarization is used to calculate the local magnetic moment on each vanadium atom.

The DFT+U approach is particularly important for accurately describing the exchange interactions and obtaining correct magnetic ground states and moments in transition metal compounds.

Table 3: Magnetic Properties of this compound (VF3)

PropertyValue / Description
Unpaired Electrons 2 (from V³⁺, d² configuration)
Magnetic Ordering Exhibits magnetic ordering at low temperatures. Computational studies are needed to determine the precise antiferromagnetic ground state by comparing the energies of various spin configurations.
Calculated Magnetic Moment The spin-only magnetic moment for two unpaired electrons is ~2.84 μB. DFT+U calculations are expected to yield a value close to 2.0 μB, reflecting the integer number of unpaired d-electrons.

Thermodynamic and Vibrational Properties

Thermodynamic properties, such as the enthalpy of formation and heat capacity, along with vibrational properties (phonons), are crucial for understanding the stability and behavior of VF3 at different temperatures.

Computational Methodology
  • Enthalpy of Formation (ΔHf): This can be calculated directly from the total energies obtained from DFT. The formation enthalpy of VF3 is calculated as: ΔH_f(VF_3) = E_{total}(VF_3) - E_{total}(V_{solid}) - \frac{3}{2} E_{total}(F_{2,gas}) Where E_total is the DFT-calculated total energy of each component in its standard state.

  • Phonon Calculations: Vibrational properties are studied by calculating the phonon dispersion and phonon density of states. This is typically done using either the finite displacement method (supercell approach) or Density Functional Perturbation Theory (DFPT). These calculations can predict the dynamical stability of the crystal structure (absence of imaginary phonon frequencies) and are the basis for calculating temperature-dependent thermodynamic properties like free energy, entropy, and heat capacity within the quasi-harmonic approximation (QHA). One study has predicted a negative thermal expansion for hexagonal VF3 in the temperature range of 0 to 380 K based on such calculations[2].

Table 4: Thermodynamic Properties of this compound (VF3)

PropertyComputational Value / Description
Enthalpy of Formation (ΔH_f) -201.0 kcal/mol (approx. -841 kJ/mol), estimated from DFT calculations using the B88-PW91 functional[3].
Vibrational Properties Phonon dispersion calculations can confirm the dynamical stability of the R-3c structure and be used to model temperature-dependent properties.[2]
Thermal Expansion Coefficient (α) Predicted to be negative (Negative Thermal Expansion) between 0 K and 380 K, with a minimum value of approximately -4.68 × 10⁻⁶ K⁻¹ at 120 K.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing VF3 involves the reaction of Vanadium(III) oxide (V₂O₃) with anhydrous hydrogen fluoride (HF) gas at elevated temperatures.

Protocol 1: Direct Fluorination [1]

  • Precursor: Start with high-purity Vanadium(III) oxide (V₂O₃) powder.

  • Apparatus: Place the V₂O₃ powder in a nickel or platinum boat within a tube furnace capable of handling corrosive HF gas.

  • Reaction: Heat the furnace to approximately 600-700 °C.

  • Fluorination: Pass a stream of anhydrous hydrogen fluoride (HF) gas over the heated V₂O₃. The reaction is: V₂O₃(s) + 6HF(g) → 2VF₃(s) + 3H₂O(g)

  • Purification: Continue the reaction until all the oxide is converted. The product, VF3, is a yellow-green crystalline solid.

  • Handling: All procedures must be carried out under anhydrous conditions as VF3 is sensitive to moisture.

Protocol 2: Thermal Decomposition [1] An alternative two-step synthesis proceeds via an ammonium hexafluorovanadate(III) intermediate.

  • Step 1 - Formation of Intermediate: React V₂O₃ with ammonium bifluoride ((NH₄)HF₂). V₂O₃ + 6(NH₄)HF₂ → 2(NH₄)₃VF₆ + 3H₂O

  • Step 2 - Decomposition: Thermally decompose the resulting ammonium hexafluorovanadate(III) salt under an inert atmosphere to yield pure VF₃.

Characterization by X-Ray Diffraction (XRD)

XRD is the primary technique for confirming the crystal structure and phase purity of the synthesized VF3.

  • Sample Preparation: A small amount of the finely ground VF3 powder is mounted on a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Analysis: The resulting diffraction pattern, a plot of intensity vs. 2θ, contains a series of peaks. The positions and intensities of these peaks are characteristic of the VF3 crystal structure.

  • Rietveld Refinement: The experimental diffraction pattern is compared to a calculated pattern based on the known R-3c crystal structure. Software is used to refine the lattice parameters, atomic positions, and other structural details until the calculated and experimental patterns show a good match, confirming the structure and purity of the sample.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for calculating the properties of VF3 using first-principles methods.

G cluster_input Input Definition cluster_dft DFT Engine (e.g., VASP) cluster_output Post-Processing & Analysis Struct Crystal Structure (VF3, R-3c) Opt Geometry Optimization Struct->Opt Params Calculation Parameters (Functional, Cutoff, k-points) Params->Opt SCF Self-Consistent Field (SCF) Opt->SCF Phonon Phonon Calculation (DFPT / Finite Diff.) Opt->Phonon StructProp Structural Properties (Lattice Parameters) Opt->StructProp NonSCF Non-SCF Calculation (Bands, DOS) SCF->NonSCF MagProp Magnetic Properties (Ground State, Moment) SCF->MagProp ElecProp Electronic Properties (Band Structure, DOS) NonSCF->ElecProp ThermoProp Thermodynamic Properties (ΔHf, Thermal Expansion) Phonon->ThermoProp

Caption: Workflow for first-principles prediction of VF3 properties.

Experimental Workflow

This diagram outlines the process of synthesizing and characterizing VF3 in a laboratory setting.

G cluster_synthesis Synthesis cluster_char Characterization cluster_results Results Precursors Precursors (V₂O₃ + HF gas) Reaction High-Temperature Reaction (600-700 °C) Precursors->Reaction Product Crude Product (VF₃ Powder) Reaction->Product XRD X-Ray Diffraction (XRD) Product->XRD Analysis Rietveld Refinement XRD->Analysis Confirm Phase Purity & Crystal Structure Confirmed Analysis->Confirm

Caption: Experimental workflow for synthesis and characterization of VF3.

Structure-Property Relationship

The fundamental properties of VF3 are intrinsically linked, flowing from its basic atomic and electronic structure.

G A Atomic Composition (V, F) B Crystal Structure (R-3c, Corner-sharing Octahedra) A->B C Electronic Structure (V³⁺: d², Band Gap) B->C E Vibrational Properties (Phonon Modes) B->E D Magnetic Properties (Unpaired Spins, Ordering) C->D F Thermodynamic Properties (Stability, Thermal Expansion) E->F

Caption: Logical relationship between the structure and properties of VF3.

References

A Technical Guide to the Synthesis and Characterization of Novel Vanadium(III) Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of novel vanadium(III) fluoride compounds. Vanadium fluorides are of significant interest due to their diverse structural chemistry and intriguing magnetic properties, which make them potential candidates for applications in materials science, catalysis, and potentially as synthons in complex molecule development. This document details common synthetic routes, comprehensive characterization protocols, and summarizes key structural and magnetic data for recently reported compounds.

Synthesis Methodologies

The creation of novel vanadium(III) fluorides largely relies on two primary methodologies: hydrothermal/solvothermal synthesis and traditional solid-state reactions. The choice of method significantly influences the final product's structure, dimensionality, and properties.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal syntheses are powerful techniques for crystallizing materials from high-temperature aqueous or non-aqueous solutions at high vapor pressures.[1] These methods are particularly effective for producing novel, organically-templated vanadium(III) fluorides with unique chain, layer, or framework structures.[2][3] Key parameters such as temperature, pH, solvent system, and the choice of organic structure-directing agent (SDA) are critical in guiding the formation of specific crystalline phases.[3] For instance, increasing reaction temperature can lead to reduction of V(IV) or V(V) precursors to the desired V(III) state and promote the formation of higher-dimensionality structures.[2]

Solid-State Synthesis

Solid-state synthesis, or the ceramic method, involves the high-temperature reaction of solid precursors to form the final product. This method is typically used to produce simple, binary, or ternary inorganic fluorides. A common route to anhydrous VF₃ involves a two-step process starting from vanadium(III) oxide (V₂O₃).[4][5] This approach is less common for generating novel, complex structures compared to solvothermal methods but is highly effective for producing known phases or simple perovskite-type structures.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of target compounds. Below are generalized procedures for the primary synthetic routes.

Protocol: Generalized Hydrothermal Synthesis

This protocol describes a typical procedure for synthesizing an organically-templated vanadium(III) fluoride.

  • Precursor Preparation : In a typical synthesis, a vanadium precursor (e.g., V₂O₅ or V₂O₃) is combined with an organic amine (acting as the structure-directing agent) and a fluorine source.

  • Mixture Formulation : A stoichiometric amount of the vanadium precursor is suspended in a solvent, often a mixture of water and/or ethylene glycol.[2]

  • Fluorine Source Addition : Hydrofluoric acid (HF, 40-48% aqueous solution) is carefully added dropwise to the suspension. The molar ratio of the reactants is a critical parameter that must be precisely controlled.

  • Autoclave Sealing : The resulting mixture is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and filled to approximately 75% of its volume.

  • Heating and Crystallization : The sealed autoclave is placed in a programmable oven and heated to a specific temperature, typically between 100°C and 220°C, for a period ranging from 24 to 72 hours.[7]

  • Cooling and Product Isolation : The oven is then cooled slowly (e.g., over 12-24 hours) to room temperature to allow for crystal growth. The solid product is isolated by filtration, washed with deionized water and ethanol, and dried in air.

Protocol: Two-Step Solid-State Synthesis of VF₃

This protocol details the preparation of anhydrous vanadium(III) fluoride from vanadium(III) oxide.[4]

  • Step 1: Formation of Ammonium Hexafluorovanadate(III)

    • Vanadium(III) oxide (V₂O₃) is thoroughly mixed with an excess of ammonium bifluoride ((NH₄)HF₂).

    • The chemical equation for this step is: V₂O₃ + 6 (NH₄)HF₂ → 2 (NH₄)₃VF₆ + 3 H₂O.[4]

    • The mixture is heated in an inert atmosphere (e.g., nitrogen or argon) to initiate the reaction, typically at a moderately elevated temperature.

  • Step 2: Thermal Decomposition

    • The resulting ammonium hexafluorovanadate(III) ((NH₄)₃VF₆) salt is isolated.

    • This intermediate is then heated to a higher temperature under a stream of inert gas.

    • The thermal decomposition yields the final product, vanadium(III) fluoride (VF₃), along with ammonia (NH₃) and hydrogen fluoride (HF) as gaseous byproducts.

Characterization Techniques

A multi-technique approach is essential for the unambiguous identification and comprehensive characterization of novel vanadium(III) fluorides.

  • Single-Crystal and Powder X-ray Diffraction (XRD) : This is the definitive technique for determining the crystal structure of new materials.[8][9][10] Single-crystal XRD provides precise atomic coordinates, bond lengths, and bond angles, allowing for the complete solution of the crystal structure. Powder XRD is used to confirm phase purity, identify known compounds by comparison to databases (e.g., JCPDS), and determine lattice parameters.[11][12]

  • Magnetic Susceptibility Measurements : The magnetic properties of vanadium(III) (a d² ion) compounds are of significant interest.[13] Measurements of magnetic moment as a function of temperature and applied magnetic field are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.[14][15][16] These experiments reveal the nature of magnetic ordering (e.g., ferromagnetic, antiferromagnetic) and the strength of magnetic interactions.[13]

  • Spectroscopy :

    • Infrared (IR) and Raman Spectroscopy : These techniques probe the vibrational modes of the compound, providing information about the bonding environment of the vanadium center and the presence of organic counterions or solvent molecules.

    • X-ray Absorption Spectroscopy (XAS) : XAS, particularly the X-ray Absorption Near-Edge Structure (XANES) region, is a powerful tool for determining the oxidation state of vanadium in both crystalline and amorphous materials.[11]

  • Thermal Analysis (TGA/DSC) : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the compounds, identifying decomposition temperatures and phase transitions.

  • Elemental Analysis : Techniques such as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and standard C/H/N analysis are used to confirm the elemental composition and stoichiometry of the synthesized compounds.[17]

Data Presentation: Properties of Novel V(III) Fluorides

The following tables summarize crystallographic and magnetic data for a selection of recently synthesized vanadium(III) fluoride compounds.

Compound FormulaCrystal SystemSpace GroupLattice Parameters (Å, °)Key Structural FeatureRef.
VF₃ RhombohedralR3ca = 5.17, c = 13.4023D network of corner-sharing VF₆ octahedra[4]
[NH₄]₂[VF₅] ---Infinite chains of trans corner-sharing [VF₄F₂/₂] octahedra[2]
[C₂N₂H₁₀][VF₅] ---Infinite chains of trans corner-sharing [VF₄F₂/₂] octahedra[2]
[C₄N₂H₆][VF₅]·H₂O ---Infinite chains of cis corner-sharing [VF₄F₂/₂] octahedra[2]
[C₁₀N₂H₈][VF₃] ---Sheets of trans corner-sharing [VF₂F₂/₂] chains bridged by 4,4'-bipyridine linkers[2]
(CN₃H₆)₃[VF₆] CubicPa3-Discrete [VF₆]³⁻ octahedral units in a perovskite-like array[2]
K₂VF₃(SO₄) ---1D chains of trans-VF₄O₂ octahedra linked by sulfate groups[13]
Rb₂VF₃(SO₄) ---1D chains of trans-VF₄O₂ octahedra linked by sulfate groups[13]
Cs₂VF₃(SO₄) ---1D chains of trans-VF₄O₂ octahedra linked by sulfate groups[13]
Compound FormulaObserved Magnetic BehaviorNotesRef.
VF₃ Magnetic ordering at low temperaturesThe magnetic moment indicates two unpaired electrons.[4]
[NH₄]₂[VF₅] Antiferromagnetic-[2]
[C₂N₂H₁₀][VF₅] Antiferromagnetic-[2]
[C₄N₂H₆][VF₅]·H₂O Antiferromagnetic-[2]
[C₁₀N₂H₈][VF₃] Antiferromagnetic-[2]
K₂VF₃(SO₄) Antiferromagnetic interactions; ferromagnetic-like ordering at ~0.6 KNegative Curie-Weiss temperature indicates dominant AFM interactions.[13][13]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel vanadium(III) fluoride compound.

G cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_characterization Characterization Stage Precursors Precursor Selection (V Source, F Source, Template) Reaction Reaction Setup (Solvothermal or Solid-State) Precursors->Reaction Crystallization Heating & Crystallization Reaction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying XRD XRD (Structure, Phase Purity) Drying->XRD Magnetometry SQUID (Magnetic Properties) Drying->Magnetometry Spectroscopy Spectroscopy (IR, Raman, XAS) Drying->Spectroscopy Thermal Thermal Analysis (TGA/DSC) Drying->Thermal Elemental Elemental Analysis Drying->Elemental G cluster_params Synthesis Parameters cluster_structures Resulting Structural Motifs Template Organic Template (Size, Shape, Charge) ZeroD 0D: Discrete Units (e.g., [VF₆]³⁻) Template->ZeroD OneD 1D: Chains (e.g., [VF₅]²⁻) Template->OneD TwoD 2D: Layers (e.g., KVF₄) Template->TwoD Temperature Temperature Temperature->OneD Temperature->TwoD ThreeD 3D: Frameworks (e.g., VF₃) Temperature->ThreeD Solvent Solvent System Solvent->ZeroD Solvent->OneD Ratio V:F Molar Ratio Ratio->ZeroD Ratio->OneD Ratio->TwoD Ratio->ThreeD

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Band Structure of Vanadium Trifluoride (VF3)

This technical guide provides a comprehensive overview of the electronic band structure of this compound (VF3). It delves into the compound's fundamental crystal structure, electronic and magnetic properties, and the experimental and computational methodologies used for their determination. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Crystal Structure

This compound (VF3) predominantly crystallizes in a rhombohedral structure belonging to the trigonal R-3c (No. 167) space group.[1][2][3] This structure is characterized by a three-dimensional network of corner-sharing VF6 octahedra.[1] The vanadium (V³⁺) ions are bonded to six equivalent fluorine (F¹⁻) atoms.[1] The arrangement of vanadium atoms forms a rhombohedrally distorted simple cubic lattice.[2] A hexagonal crystal structure has also been reported.[4]

The fundamental structural unit is not the unimolecular rhombohedron but a bimolecular unit cell.[2] The V-F bond length is consistently reported as 1.98 Å, with the corner-sharing octahedral tilt angles being 30°.[1]

Quantitative Crystallographic Data

The lattice parameters for the common rhombohedral structure of VF3 are presented below.

ParameterRhombohedral CellHexagonal Cell EquivalentReference
Space GroupR-3cR-3c[1][2]
a5.373 Å5.17 Å[2][3]
c-13.402 Å[3]
α57.52°90°[2]
β-90°[3]
γ-120°[3]
V-F Bond Length1.98 Å1.98 Å[1]

Electronic Properties and Band Structure

The electronic structure of VF3 is a subject of both theoretical and experimental interest. Computational studies, primarily using Density Functional Theory (DFT), have been employed to determine its band structure and density of states (DOS).

Band Gap

There is some variance in the reported electronic nature of VF3. The Materials Project database, using semi-local DFT calculations, classifies VF3 as a semimetal.[1] However, it is a known limitation that semi-local DFT tends to severely underestimate band gaps.[1] Other first-principles calculations on the hexagonal phase of VF3 predict a band gap in the range of 3.31 to 3.37 eV, suggesting it behaves as a semiconductor.[4] This discrepancy highlights the sensitivity of the calculated electronic properties to the computational method employed.

PropertyValueMethodReference
Band GapSemimetalDFT (Semi-local)[1]
Band Gap3.31 - 3.37 eVFirst-principles (Hexagonal phase)[4]
Density of States (DOS)

The density of states provides insight into the orbital contributions to the electronic bands. For VF3, the valence band near the Fermi level is primarily composed of F 2p orbitals, while the conduction band is dominated by the V 3d orbitals. This is a typical characteristic of transition metal fluorides.

Magnetic Properties

As a transition metal compound with unpaired electrons, VF3 exhibits magnetic ordering at low temperatures.[3] Experimental measurements have confirmed its magnetic behavior.

VF3 undergoes magnetic ordering at a Néel temperature (TN) of 19.4 K.[5] The magnetic structure is determined to be canted antiferromagnetic, which results in a small remanent magnetic moment of 0.19 μB per vanadium ion.[5] The magnetic moment is consistent with the presence of two unpaired electrons in the V³⁺ ion.[3]

Magnetic PropertyValueReference
Magnetic OrderingCanted Antiferromagnetic[5]
Néel Temperature (TN)19.4 K[5]
Remanent Moment0.19 μB / V ion[5]

Experimental Protocols

The characterization of VF3 involves several key experimental techniques.

X-ray Diffraction (XRD)

X-ray Diffraction is the standard method for determining the crystal structure of materials.

  • Objective: To determine the lattice parameters, space group, and atomic positions of VF3.

  • Methodology:

    • A powdered sample of VF3 is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5406 Å).[6]

    • The diffracted X-rays are detected at various angles (2θ).

    • The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks corresponding to the crystallographic planes.

    • The positions and intensities of these peaks are used to determine the crystal lattice parameters and space group through Rietveld refinement.[4]

Magnetic Susceptibility Measurement

This technique is used to probe the magnetic properties of a material as a function of temperature.

  • Objective: To determine the magnetic ordering temperature and the nature of magnetic interactions.

  • Methodology:

    • A sample of VF3 is placed in a sensitive magnetometer (e.g., a SQUID magnetometer).

    • A small external magnetic field is applied.

    • The magnetic moment of the sample is measured as the temperature is varied, typically from a few Kelvin to above the expected ordering temperature.

    • The magnetic susceptibility (χ) is calculated as the ratio of the induced magnetization to the applied magnetic field.

    • A sharp peak or cusp in the susceptibility vs. temperature plot indicates the Néel temperature for an antiferromagnet.[5]

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful direct experimental technique to probe the electronic band structure of solids.[7]

  • Objective: To directly map the occupied electronic band structure (energy vs. momentum).

  • Methodology:

    • A single crystal of the material is held in an ultra-high vacuum chamber.

    • The sample is irradiated with high-energy photons (typically UV or X-rays) of a known energy.

    • The photons excite electrons from the material via the photoelectric effect.

    • An electron analyzer measures the kinetic energy and the emission angle of the photoemitted electrons.

    • By applying the principles of conservation of energy and momentum, the binding energy and momentum of the electron within the crystal can be determined, thus mapping the band structure.[8]

Computational Protocols

First-principles calculations based on Density Functional Theory (DFT) are the primary theoretical tools for investigating the electronic band structure of materials like VF3.[9]

  • Objective: To calculate the electronic band structure, density of states, and other electronic and magnetic properties.

  • Methodology (Typical DFT Workflow):

    • Structure Definition: The calculation begins with the experimentally determined crystal structure (lattice parameters and atomic positions) as input.

    • Functional Selection: An exchange-correlation functional is chosen. Common choices include the Generalized Gradient Approximation (GGA), such as PBE, or more advanced methods like meta-GGA or hybrid functionals (e.g., B3LYP, PBE0) which can provide more accurate band gap predictions.[6][10] For VF3, calculations have utilized functionals like B88-PW91.[11]

    • Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density is achieved. Key parameters for this step include the plane-wave energy cutoff and the k-point mesh for Brillouin zone integration, which must be tested for convergence.[6]

    • Band Structure Calculation: Once the ground-state electron density is obtained, the electronic band structure is calculated along high-symmetry paths within the first Brillouin zone (e.g., Γ-M-K-Γ).[12]

    • Density of States (DOS) Calculation: The DOS and projected DOS (PDOS) are calculated to analyze the contribution of different atomic orbitals to the electronic bands.

Visualizations

Crystal Structure of VF3

VF3_Crystal_Structure Crystal Structure of VF3 (R-3c) cluster_octahedron VF₆ Octahedron V V³⁺ F1 F¹⁻ V->F1 V-F bond (1.98 Å) F2 F¹⁻ V->F2 V-F bond (1.98 Å) F3 F¹⁻ V->F3 V-F bond (1.98 Å) F4 F¹⁻ V->F4 V-F bond (1.98 Å) F5 F¹⁻ V->F5 V-F bond (1.98 Å) F6 F¹⁻ V->F6 V-F bond (1.98 Å) Other_V Adjacent V³⁺ F1->Other_V Corner Sharing

Caption: A diagram representing the corner-sharing VF6 octahedra that form the crystal structure of VF3.

Computational Workflow for Electronic Band Structure

DFT_Workflow DFT Workflow for VF3 Band Structure input Input: Crystal Structure (Lattice Params, Atomic Positions) functional Select Exchange- Correlation Functional (e.g., GGA, Hybrid) input->functional scf Self-Consistent Field (SCF) Calculation to find Ground State Electron Density functional->scf convergence Convergence Tests (k-points, energy cutoff) scf->convergence band_structure Calculate Band Structure (along high-symmetry k-paths) scf->band_structure Using self-consistent charge density dos Calculate Density of States (DOS) and Projected DOS (PDOS) scf->dos output Output: Band Diagram, DOS Plot, Band Gap band_structure->output dos->output

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ab Initio Calculations of Vanadium Trifluoride (VF3)

Abstract

This compound (VF3), a compound with a distinct crystalline structure and notable magnetic properties, serves as an important subject for theoretical and computational studies in materials science.[1] Ab initio calculations, which are derived from first principles of quantum mechanics, provide a powerful, non-empirical approach to predict and understand the electronic, structural, and magnetic characteristics of materials like VF3. This guide details the core methodologies of these calculations, presents key quantitative data derived from such studies, and outlines the experimental protocols used for validation. The primary focus is on Density Functional Theory (DFT), a prevalent method for solid-state systems, offering a balance between computational cost and accuracy.

Introduction to this compound (VF3)

This compound (VF3) is an inorganic compound that appears as a yellow-green crystalline solid.[1][2] Its structure consists of hexacoordinate vanadium(III) ions linked by bridging fluorine atoms.[1] The V3+ ion in VF3 has two unpaired electrons, leading to interesting magnetic phenomena, including magnetic ordering at low temperatures.[1]

Computationally, VF3 crystallizes in the trigonal R-3c space group.[3] The crystal structure is characterized by a three-dimensional network of corner-sharing VF6 octahedra.[3] Understanding the properties of VF3 is crucial for its potential applications and for advancing the fundamental science of transition metal fluorides.

Core Concepts of Ab Initio Calculations

Ab initio, or "from the beginning," calculations are theoretical methods that solve the fundamental equations of quantum mechanics, primarily the time-independent, non-relativistic Schrödinger equation, to determine the properties of a system. These methods do not rely on experimental parameters, making them highly predictive.

For a solid-state material like VF3, the main computational approaches include:

  • Density Functional Theory (DFT): This is the most widely used method for solids. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification allows for the study of large, periodic systems with high efficiency. The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional.

  • Wavefunction-Based Methods: Methods like Hartree-Fock (HF) and Multireference Configuration Interaction (MRCI) provide a more direct solution to the Schrödinger equation.[4] While often more accurate for specific properties like electronic excited states, their high computational cost typically limits their application to smaller molecules or systems.[4]

Computational Methodologies and Protocols

The majority of recent theoretical studies on solid VF3 employ Density Functional Theory. The typical computational workflow is detailed below.

Density Functional Theory (DFT) Protocol

A standard DFT calculation for VF3 involves the following steps:

  • Structure Definition: The calculation begins with the initial crystal structure of VF3, defined by its space group (R-3c), lattice parameters, and atomic positions.[3]

  • Method Selection:

    • Software: Quantum chemistry packages like WIEN2k, VASP, or Gaussian are commonly used.[5]

    • Exchange-Correlation Functional: The choice of functional is critical. For VF3 and similar materials, Generalized Gradient Approximation (GGA) functionals like PBEsol or hybrid functionals like B3LYP are often employed.[5] The Tran-Blaha modified Becke-Johnson (TB-mBJ) potential can also be used to improve the calculation of electronic properties like the band gap.

    • Basis Set: For molecular calculations, basis sets like LANL2DZ are utilized.[5] For periodic solid-state calculations, a plane-wave basis set is common, defined by a cut-off energy.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy configuration. This involves relaxing the lattice parameters and atomic positions until the forces on the atoms are minimized.

  • Property Calculation: Once the optimized geometry is obtained, various properties can be calculated:

    • Electronic Structure: Band structure and Density of States (DOS) calculations reveal the electronic properties, such as the band gap and the contribution of different atomic orbitals.

    • Magnetic Properties: Spin-polarized calculations are performed to determine the magnetic ground state and the magnetic moment on the vanadium atoms.

    • Vibrational Frequencies: Phonon calculations can predict the vibrational modes of the crystal, which can be compared with experimental Raman or IR spectroscopy data.

G General Workflow for Ab Initio Calculations of VF3 cluster_setup 1. Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis Input Define Initial Structure (Space Group: R-3c, Atomic Positions) Method Select Computational Method (e.g., DFT with GGA-PBEsol functional) Input->Method Basis Choose Basis Set (e.g., Plane-wave with energy cutoff) Method->Basis Opt Geometry Optimization (Relax lattice and atoms) Basis->Opt Prop Property Calculation (Electronic, Magnetic, etc.) Opt->Prop Struct Optimized Structure (Lattice Parameters, Bond Lengths) Prop->Struct Elec Electronic Properties (Band Structure, DOS) Prop->Elec Mag Magnetic Properties (Magnetic Moment) Prop->Mag

Figure 1: A generalized workflow for performing ab initio calculations on VF3.

Calculated Properties of VF3

Ab initio calculations have provided significant insights into the structural, electronic, and magnetic properties of VF3.

Structural Properties

DFT calculations are effective at predicting the ground-state crystal structure of VF3. The material adopts a trigonal lattice belonging to the R-3c space group.[3] Key structural parameters obtained from both theoretical calculations and experimental measurements are summarized below.

Table 1: Structural Parameters of VF3

Parameter Computational Method Calculated Value Experimental Value
Space Group DFT R-3c R-3c[1][3]
Lattice Constant (a) - - 5.17 Å[1]
Lattice Constant (c) - - 13.402 Å[1]
V-F Bond Length DFT 1.98 Å[3] -

| V-F Bond Length | DFT (B3LYP/LANL2DZ) | 2.59 - 2.61 Å* | - |

*Note: The B3LYP/LANL2DZ calculation was performed on a molecular VF3 model, not the periodic solid, which accounts for the significant difference in bond length compared to the solid-state value.[5]

Electronic and Magnetic Properties

VF3 is a magnetic material due to the V3+ ion's d² electron configuration. Spin-polarized DFT calculations are necessary to accurately model its electronic structure.

  • Electronic Structure: Calculations show that VF3 is a semiconductor or insulator. However, standard DFT functionals like GGA are known to severely underestimate the band gap of materials.[3] More advanced methods are required for a precise determination. The Materials Project database, using DFT, reports VF3 as a semimetal, which highlights the challenges in accurately predicting the electronic nature of such correlated materials.[3]

  • Magnetic Moment: The magnetic moment of VF3 arises from the two unpaired electrons on the vanadium centers.[1] Calculations confirm a significant local magnetic moment on the vanadium atoms.

Table 2: Electronic and Magnetic Properties of VF3

Property Computational Method Calculated Value Experimental Value
Electronic State DFT (GGA) Semimetal* Insulator/Semiconductor

| Magnetic Moment | - | - | Corresponds to 2 unpaired electrons[1] |

*Semi-local DFT is known to underestimate band gaps and can incorrectly predict metallicity.[3]

Figure 2: Diagram showing two VF6 octahedra linked by a shared fluorine atom (corner-sharing).

Experimental Validation

Theoretical predictions from ab initio calculations are validated through experimental techniques:

  • X-Ray Diffraction (XRD) and Neutron Diffraction: These are the primary methods for determining the crystal structure, space group, lattice parameters, and bond lengths of crystalline solids like VF3. The experimental data serves as a crucial benchmark for computational geometry optimizations.

  • Spectroscopy: Techniques such as UV-Visible spectroscopy can probe the electronic transitions in the material, providing an experimental measure of the band gap. Infrared (IR) and Raman spectroscopy measure the vibrational modes, which can be compared directly with calculated phonon dispersion curves.

  • Magnetic Susceptibility Measurements: These experiments determine the magnetic properties of the material as a function of temperature, confirming the magnetic ordering and the effective magnetic moment, which can be compared with spin-polarized DFT results.

Conclusion

Ab initio calculations, particularly those based on Density Functional Theory, are indispensable tools for investigating the properties of this compound. They provide detailed, atomistic-level insights into the material's structural, electronic, and magnetic characteristics that can be challenging to probe experimentally. While there are known limitations, such as the underestimation of the band gap by standard DFT functionals, these computational methods, when used in conjunction with experimental validation, offer a robust framework for understanding and predicting the behavior of VF3 and related transition metal compounds. Future work may involve the use of more advanced theoretical methods to more accurately capture the effects of strong electron correlation in this system.

References

A Historical-Technical Analysis of the Discovery of Erythronium (Vanadium) by Andrés Manuel del Río in 1801

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed examination of the original discovery of the element vanadium by Spanish-Mexican scientist Andrés Manuel del Río in 1801. Initially named "erythronium," the element's discovery was unfortunately discredited, only to be confirmed three decades later. This guide reconstructs del Río's experimental workflow based on historical accounts, outlines the observed properties of the new element's compounds, and presents a logical diagram of his process. While the quantitative precision of modern analytical chemistry was not available in the early 19th century, del Río's meticulous qualitative observations laid the essential groundwork for identifying a new transition metal.

Introduction: The Context of an Early 19th Century Discovery

In 1801, while analyzing a lead ore sample from the Purísima del Cardenal mine in Zimapán, Mexico, Professor Andrés Manuel del Río of the Royal School of Mines of Mexico City made a remarkable discovery. He identified a new metallic element with properties distinct from any known at the time. He named this element "panchromium" due to the wide variety of colors of its compounds, and later "erythronium" (from the Greek erythros, meaning "red") because its salts turned a fiery red upon heating.

Del Río's discovery, however, was met with skepticism. He sent samples and a description of his work to the Institute of France for verification. Unfortunately, his letter was lost in a shipwreck. A subsequent sample analysis by the French chemist Hippolyte Victor Collet-Descotils in 1805 erroneously concluded that erythronium was merely an impure form of chromium. Discouraged, del Río himself retracted his claim.

It was not until 1830 that the Swedish chemist Nils Gabriel Sefström rediscovered the element in an iron ore and named it "vanadium" in honor of the Norse goddess Vanadis. Shortly thereafter, Friedrich Wöhler confirmed that Sefström's vanadium was identical to del Río's erythronium. This guide revisits the original, pioneering work of del Río, reconstructing his methods from the available historical and chemical records.

Reconstructed Experimental Protocol

The following protocol is a reconstruction of del Río's likely methodology based on the chemical knowledge of his era and descriptions of his work. The precise measurements, concentrations, and equipment specifications were not recorded in the manner of modern research.

Objective: To isolate and characterize the unknown element from the "plomo pardo" (brown lead) ore of Zimapán. The primary mineral in this ore was later identified as vanadinite, with the chemical formula Pb₅(VO₄)₃Cl.

Methodology:

  • Initial Ore Processing: The "plomo pardo" ore was first treated with mineral acids to dissolve the components. Historical accounts suggest the use of nitric acid (aqua fortis) and hydrochloric acid (muriatic acid) to bring the lead and other metals into solution.

  • Separation of Lead: The lead was likely precipitated from the acidic solution as lead(II) chloride (PbCl₂), which has low solubility, or as lead(II) sulfate (PbSO₄) by the addition of sulfuric acid (oil of vitriol).

  • Formation of "Erythronium" Compounds: After the removal of lead, del Río observed the solution could produce a variety of brilliantly colored compounds. The key observation was the formation of red crystals upon heating the soluble fraction. This was likely the formation of what we now know as vanadium pentoxide (V₂O₅) or other vanadate salts.

  • Alkaline Fusion and Precipitation: Del Río noted the distinct reactions with alkalis. By treating the acidic solution with an alkali like potassium carbonate (potash), he could precipitate a yellow compound, likely an alkali-metal vanadate.

  • Attempted Reduction to Metal: Del Río attempted to isolate the pure metal by heating the oxide with carbon (charcoal) in a crucible. While he was unsuccessful in obtaining a pure metallic ingot—due to the very high melting point of vanadium (1910 °C) and its tendency to form stable carbides, which were insurmountable challenges with the technology of his time—he did produce a metallic substance that he noted was brittle and had a steel-gray luster.

Observed Properties of Erythronium (Vanadium) Compounds

Lacking modern instrumentation, del Río relied on meticulous qualitative analysis, primarily focusing on the distinct and varied colors of the compounds he created. This colorimetric characterization was the cornerstone of his claim for a new element. The table below summarizes his key observations.

Observation CategoryDel Río's Description (Reconstructed)Modern Chemical Interpretation
Aqueous Solution Color Solutions exhibited a range of colors depending on the preparation.Corresponds to the various oxidation states of vanadium, such as V²⁺ (lavender), V³⁺ (green), VO²⁺ (blue), and VO₂⁺ (yellow).
Heated Salt Color Salts turned a distinct fiery red upon heating.Formation of vanadium pentoxide (V₂O₅), which is a reddish-yellow solid.
Alkaline Precipitate Addition of alkalis produced a yellow precipitate.Formation of alkali-metal vanadates (e.g., sodium or potassium vanadate).
Metallic Form A brittle, steel-gray metallic substance obtained after reduction.Likely a vanadium carbide or highly impure vanadium metal.

Logical Workflow of the Discovery

The following diagram illustrates the conceptual steps in Andrés Manuel del Río's process, from the initial ore to the characterization of erythronium and the ultimate, though temporary, rejection of his discovery.

Vanadium_Discovery A Start: 'Plomo Pardo' Ore (Vanadinite from Zimapán) B Acid Digestion (Nitric/Hydrochloric Acid) A->B Step 1 C Separation of Lead (Precipitation as PbCl₂ or PbSO₄) B->C Step 2 D Filtrate Containing Unknown Element C->D Step 3 E Formation of Soluble Salts (Observed Diverse Colors) D->E Characterization H Alkaline Treatment D->H J Reduction with Carbon D->J F Heating of Salts E->F G Formation of Red Crystals (Key Observation) F->G 'Erythros' (Red) L Conclusion: New Element Named 'Erythronium' G->L Synthesis of Evidence I Formation of Yellow Precipitate H->I I->L Synthesis of Evidence K Brittle, Steel-Gray Metal (Impure Erythronium) J->K K->L Synthesis of Evidence M Samples sent to Europe for Verification (1801) L->M Peer Review N Collet-Descotils Analysis (1805) M->N O Erroneous Conclusion: Impure Chromium N->O P Del Río Retracts Claim O->P

Caption: Logical workflow of Andrés Manuel del Río's discovery of erythronium (vanadium) in 1801.

Conclusion

An In-depth Technical Guide to the Early Studies on the Chemical Properties of Vanadium Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the foundational research on the chemical properties of Vanadium trifluoride (VF₃). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's early characterization. This document consolidates data from seminal studies, presenting experimental protocols, quantitative data, and logical workflows in a clear and accessible format.

Introduction

This compound, a yellow-green crystalline solid, was first synthesized and characterized in the early 20th century.[1][2] Early investigations laid the groundwork for understanding its reactivity, stability, and potential applications. This guide focuses on these initial studies, providing a historical and technical perspective on the chemical properties of VF₃.

Synthesis of this compound

The first reported synthesis of this compound was by Ruff and Lickfett in 1911.[1] Over the years, several methods have been developed for its preparation.

2.1.1. Reaction of Vanadium Trichloride with Hydrogen Fluoride (Ruff and Lickfett, 1911)

This original method involves the treatment of Vanadium trichloride (VCl₃) with anhydrous hydrogen fluoride (HF) at elevated temperatures.

  • Reaction: VCl₃ + 3HF → VF₃ + 3HCl

  • Procedure: Vanadium trichloride is heated to red heat in a current of anhydrous hydrogen fluoride gas. The volatile hydrogen chloride is removed, leaving behind the solid this compound.[1]

2.1.2. Two-Step Procedure from Vanadium(III) Oxide

A common and more contemporary method involves a two-step process starting from Vanadium(III) oxide (V₂O₃).[2][3][4]

  • Step 1: Formation of Ammonium Hexafluorovanadate(III)

    • Reaction: V₂O₃ + 6(NH₄)HF₂ → 2(NH₄)₃VF₆ + 3H₂O[2][3]

    • Procedure: Vanadium(III) oxide is treated with ammonium bifluoride.

  • Step 2: Thermal Decomposition

    • Reaction: (NH₄)₃VF₆ → VF₃ + 3NH₃ + 3HF[3]

    • Procedure: The resulting ammonium hexafluorovanadate(III) is thermally decomposed to yield this compound. This method is a common technique for preparing inorganic solids.[2][3]

2.1.3. Direct Hydrofluorination of Vanadium(III) Oxide

Anhydrous this compound can also be prepared by the direct reaction of Vanadium(III) oxide with anhydrous hydrogen fluoride. A patented method highlights a two-stage process to ensure a substantially pure and anhydrous product.

  • Procedure:

    • Vanadium trioxide is first treated with anhydrous hydrogen fluoride at a low temperature (below approximately 100°C) to form a this compound hydrate.

    • The resulting hydrate is then heated to a relatively elevated temperature in the presence of anhydrous hydrogen fluoride to yield anhydrous this compound.

Synthesis_Workflows cluster_Ruff_Lickfett Ruff and Lickfett (1911) cluster_V2O3_Two_Step From V₂O₃ (Two-Step) VCl3 VCl₃ Heat1 Red Heat VCl3->Heat1 HF1 Anhydrous HF HF1->Heat1 VF3_1 VF₃ Heat1->VF3_1 V2O3_2 V₂O₃ Step1 Step 1: Formation of Intermediate V2O3_2->Step1 NH4HF2 (NH₄)HF₂ NH4HF2->Step1 Intermediate (NH₄)₃VF₆ Step1->Intermediate Step2 Step 2: Thermal Decomposition Intermediate->Step2 VF3_2 VF₃ Step2->VF3_2 Reactivity_Workflow cluster_Hydrolysis Hydrolysis cluster_Reduction Reduction cluster_Acid_Decomposition Decomposition of Derived Salts VF3 This compound (VF₃) H2O H₂O (cold) VF3->H2O H2 H₂ VF3->H2 Insoluble Insoluble H2O->Insoluble Heat_Reduction High Temperature H2->Heat_Reduction V_metal Vanadium Metal Heat_Reduction->V_metal Complex_Salt Complex Fluoro-vanadate Salts H2SO4 50% H₂SO₄ Complex_Salt->H2SO4 V2O5_precipitate Vanadium Pentoxide (precipitate) H2SO4->V2O5_precipitate

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Vanadium Trifluoride (VF₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanadium trifluoride (VF₃) is a yellow-green crystalline solid that serves as a key compound in the study of transition metal halides. A comprehensive understanding of its molecular geometry and bonding is crucial for applications in materials science and catalysis. This document elucidates the structural and electronic properties of VF₃, contrasting its theoretical gas-phase molecular geometry with its experimentally determined solid-state crystal structure. In its solid form, VF₃ does not exist as discrete molecules but as an infinite three-dimensional lattice. Within this lattice, each vanadium(III) ion is octahedrally coordinated by six fluoride ions, which bridge to adjacent vanadium centers. This guide provides a detailed analysis based on Valence Shell Electron Pair Repulsion (VSEPR) theory, Ligand Field Theory (LFT), and experimental data from X-ray crystallography.

Molecular Geometry

The molecular geometry of this compound is fundamentally different depending on its physical state. The theoretical structure of an isolated, gas-phase molecule contrasts sharply with the empirically verified structure of the solid-state crystal.

Theoretical Monomeric (Gas-Phase) Geometry: A VSEPR Approach

In a hypothetical, isolated VF₃ molecule, the geometry can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) model.[1][2]

  • Central Atom: Vanadium (V)

  • Valence Electrons: Vanadium is in Group 5, but in the +3 oxidation state (V³⁺), it has an electron configuration of [Ar] 3d². For a simple covalent model, we consider the three bonding pairs.

  • VSEPR Designation: The molecule is designated as AX₃, where 'A' is the central vanadium atom and 'X' represents the three fluorine atoms.[3][4] There are no lone pairs on the central vanadium atom in this simplified model.

According to VSEPR theory, the three V-F electron pairs will arrange themselves to minimize electrostatic repulsion, resulting in a trigonal planar geometry with ideal F-V-F bond angles of 120°.[5]

G V V F1 F V->F1 120° F2 F V->F2 F3 F V->F3

Figure 1: VSEPR prediction for a monomeric VF₃ molecule.

Solid-State Geometry: An Extended Crystal Lattice

In practice, this compound is a crystalline solid at standard conditions.[6] Its structure has been determined experimentally by X-ray crystallography and reveals that VF₃ does not form discrete molecules.[7] Instead, it adopts a rhombohedral crystal structure, where each vanadium atom is octahedrally coordinated to six fluorine atoms (a coordination number of 6).[7][8]

These VF₆ octahedra are linked by sharing all of their corners with neighboring octahedra, forming a continuous three-dimensional network. The fluorine atoms act as bridges between two vanadium centers.[6][7]

G V_center V F_top F V_center->F_top F_bottom F V_center->F_bottom F_left F V_center->F_left F_right F V_center->F_right V_adj_top V F_top->V_adj_top Corner-Sharing V_adj_bottom V F_bottom->V_adj_bottom V_adj_left V F_left->V_adj_left V_adj_right V F_right->V_adj_right

Figure 2: Connectivity of VF₆ octahedra via corner-sharing F atoms.

Bonding and Electronic Structure

The bonding in this compound is best described by considering the electronic configuration of the vanadium(III) ion within the context of its solid-state structure.

Electronic Configuration and Ligand Field Theory

The neutral vanadium atom has an electron configuration of [Ar] 3d³ 4s².[9] In this compound, vanadium exists in the +3 oxidation state, forming the V³⁺ ion. This is achieved by the loss of the two 4s electrons and one 3d electron, resulting in a d² configuration : [Ar] 3d².[10]

In the solid state, the V³⁺ ion is surrounded by six fluoride ions in an octahedral arrangement. According to Ligand Field Theory (LFT), the five degenerate d-orbitals of the V³⁺ ion are split into two energy levels by the electrostatic field of the fluoride ligands: a lower-energy t₂g triplet (dxy, dxz, dyz) and a higher-energy eg doublet (dx²-y², dz²).

The two d-electrons of the V³⁺ ion will occupy the lower-energy t₂g orbitals with parallel spins, following Hund's rule. This (t₂g)²(eg)⁰ configuration results in two unpaired electrons . This theoretical prediction is consistent with experimental magnetic moment measurements, which confirm the presence of two unpaired electrons in the compound.[6]

Nature of the V-F Bond

The bond between vanadium and fluorine has both ionic and covalent characteristics. Fluorine is the most electronegative element, leading to a significant difference in electronegativity with vanadium. This results in a highly polar V-F bond with substantial ionic character, where electron density is drawn towards the fluorine atoms. However, the formation of the extended lattice through shared fluoride ions indicates a degree of orbital overlap and electron sharing, which imparts covalent character to the bonding.

Experimental Structure Determination

The definitive structure of solid VF₃ was determined using single-crystal X-ray crystallography.[7] This technique provides precise information on atomic positions, bond lengths, and bond angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

The general workflow for determining the crystal structure of an inorganic solid like VF₃ is as follows:[11][12][13]

G A Crystal Growth (e.g., slow evaporation, sublimation) B Crystal Selection & Mounting (Select a high-quality single crystal, mount on goniometer) A->B C Data Collection (Irradiate with monochromatic X-rays, rotate crystal, collect diffraction pattern) B->C D Structure Solution (Use diffraction intensities to solve the phase problem and generate an electron density map) C->D E Structure Refinement (Refine atomic positions and thermal parameters to match the experimental data) D->E F Final Structure Validation (Check crystallographic statistics, compare with known structures) E->F

Figure 3: Workflow for single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals of VF₃ are required. This can be achieved through methods like sublimation or slow cooling from a melt or solution.[14][15]

  • Mounting and Data Collection: A suitable crystal (typically < 0.2 mm) is mounted on a goniometer and placed in a diffractometer.[12] It is then irradiated with a monochromatic X-ray beam while being rotated. The X-rays are diffracted by the crystal's electron clouds, producing a unique diffraction pattern of spots (reflections).[11]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are measured. Complex mathematical algorithms (based on Fourier transforms) are used to convert this pattern into a three-dimensional electron density map of the unit cell. From this map, the positions of the vanadium and fluorine atoms are determined. This initial model is then refined to achieve the best possible fit with the experimental data, yielding precise bond lengths and angles.[13]

Quantitative Structural and Physical Data

The following table summarizes the key quantitative data for solid this compound, primarily derived from X-ray diffraction studies.

PropertyValueReference(s)
Crystal System Rhombohedral[6][7]
Space Group R-3c (No. 167)[6][7]
Lattice Constants (Rhombohedral) a = 5.373 Å, α = 57.52°[7]
Lattice Constants (Hexagonal) a = 5.17 Å, c = 13.402 Å[6]
V-F Bond Length ~1.95 Å[7]
V-V Internuclear Distance 3.73 Å[7]
F-F Internuclear Distances 2.74 Å, 2.75 Å[7]
V Coordination Geometry Octahedral[7][8]
Magnetic Moment Consistent with 2 unpaired electrons[6]

Disclaimer: This document is intended for informational purposes for a technical audience and synthesizes data from established scientific literature. It should not be used as a substitute for primary research articles or safety data sheets.

References

Quantum Mechanical Simulation of Vanadium Trifluoride Phases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium trifluoride (VF3) is a material of significant interest due to its magnetic properties and potential applications in various technological fields. Understanding the behavior of its different crystalline phases at the quantum mechanical level is crucial for predicting its properties and designing new functional materials. This technical guide provides a comprehensive overview of the quantum mechanical simulation of this compound phases, summarizing key computational data, detailing experimental protocols for synthesis, and visualizing the theoretical workflow.

Introduction to this compound and its Phases

This compound (VF3) is a yellow-green crystalline solid.[1] In its most common form, it adopts a rhombohedral crystal structure with the space group R-3c.[1] This structure consists of corner-sharing VF6 octahedra. The magnetic moment of VF3 indicates the presence of two unpaired electrons, leading to magnetic ordering at low temperatures.[1]

Beyond the well-characterized rhombohedral phase, theoretical studies suggest the possibility of other crystalline phases of VF3, particularly under high pressure. While direct computational comparisons of different VF3 polymorphs are not extensively documented in publicly available literature, studies on similar trifluorides, such as Scandium trifluoride (ScF3), indicate that pressure can induce phase transitions to structures with different symmetries, such as orthorhombic or trigonal phases.[2] Furthermore, related perovskite fluorides like NaVF3 have been computationally investigated, providing insights into the properties of VF3 in a cubic perovskite structure. This guide will explore the known rhombohedral phase and a hypothetical cubic perovskite phase as a comparative example.

Quantum Mechanical Simulation Methodology

The theoretical investigation of solid-state materials like this compound relies on first-principles calculations, primarily based on Density Functional Theory (DFT). DFT allows for the accurate calculation of the electronic structure and properties of materials from fundamental quantum mechanical principles.

Computational Workflow

A typical computational workflow for the simulation of VF3 phases is outlined below. This process involves predicting stable crystal structures, optimizing their geometries, and then calculating their electronic and magnetic properties.

computational_workflow cluster_setup 1. Structure Definition cluster_optimization 2. Geometry Optimization cluster_properties 3. Property Calculation cluster_analysis 4. Analysis start Define Initial Crystal Structures (e.g., Rhombohedral, Perovskite) relax Relax Ionic Positions and Lattice Parameters start->relax DFT Calculations scf Self-Consistent Field (SCF) Calculation relax->scf Optimized Structure stability Compare Formation Energies (Phase Stability) relax->stability dos Density of States (DOS) and Band Structure scf->dos mag Magnetic Properties (Moments, Ordering) scf->mag properties_analysis Analyze Electronic and Magnetic Properties dos->properties_analysis mag->properties_analysis stability->properties_analysis

Caption: Computational workflow for simulating VF3 phases.
Key Computational Parameters

The accuracy of DFT calculations is highly dependent on the choice of several parameters. For the simulation of transition metal compounds like VF3, the following are particularly important:

  • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a common starting point. For more accurate electronic and magnetic properties, hybrid functionals (e.g., B3LYP) or the inclusion of a Hubbard U correction (GGA+U) are often necessary to properly treat the strongly correlated d-electrons of vanadium.

  • Basis Set: Plane-wave basis sets are typically used in solid-state calculations, with the kinetic energy cutoff determining the size of the basis set.

  • k-point Sampling: The integration over the Brillouin zone is performed on a discrete grid of k-points. The density of this grid must be converged to ensure accurate results.

Data Presentation: Calculated Properties of VF3 Phases

The following tables summarize the available experimental and theoretical data for the rhombohedral phase of VF3 and a hypothetical cubic perovskite phase, drawing analogies from computational studies on NaVF3.

Table 1: Structural Properties of VF3 Phases

PropertyRhombohedral (R-3c) - ExperimentalCubic Perovskite (Pm-3m) - Theoretical (Analogous to NaVF3)
Lattice Constant a (Å)5.17[1]~3.94 (based on NaVF3)
Lattice Constant c (Å)13.402[1]N/A
Unit Cell Volume (ų)310.4~61.2 (per formula unit)

Table 2: Electronic and Magnetic Properties of VF3 Phases

PropertyRhombohedral (R-3c) - Experimental & TheoreticalCubic Perovskite (Pm-3m) - Theoretical (Analogous to NaVF3)
Band Gap (eV)Insulator (exact value not readily available)Half-metallic (Spin-down gap of ~5.7-5.9 eV)
Magnetic OrderingAntiferromagnetic at low temperatures[1]Ferromagnetic
Magnetic Moment (μB/V)Indicates two unpaired electrons[1]3.0
Formation Energy (eV/atom)Thermodynamically stable-3.34 (for NaVF3)

Experimental Protocols

The synthesis of high-quality VF3 crystals is essential for experimental validation of theoretical predictions. Two common methods are solid-state synthesis and hydrothermal synthesis.

Solid-State Synthesis of this compound

This method typically involves the reaction of solid precursors at high temperatures. A common procedure is the two-step synthesis from Vanadium(III) oxide (V2O3).[1]

Protocol:

  • Step 1: Formation of Ammonium Hexafluorovanadate(III)

    • Mix Vanadium(III) oxide (V2O3) with an excess of ammonium bifluoride ((NH4)HF2).

    • The reaction is: V₂O₃ + 6 (NH₄)HF₂ → 2 (NH₄)₃VF₆ + 3 H₂O.[1]

    • Gently heat the mixture in a fume hood to drive the reaction to completion and remove the water produced.

  • Step 2: Thermal Decomposition

    • Transfer the resulting ammonium hexafluorovanadate(III) ((NH4)3VF6) to a furnace.

    • Heat the sample under an inert atmosphere (e.g., argon or nitrogen) to thermally decompose the complex.

    • The decomposition reaction yields this compound (VF3), ammonia (NH3), and hydrogen fluoride (HF).

    • Carefully cool the furnace to room temperature before recovering the VF3 powder.

Hydrothermal Synthesis of this compound

Hydrothermal synthesis involves crystallization from a high-temperature aqueous solution at high vapor pressures. This method can yield high-quality single crystals.

Protocol:

  • Precursor Preparation:

    • Dissolve a vanadium salt (e.g., VCl3 or V2O5 in the presence of a reducing agent) in an aqueous solution of hydrofluoric acid (HF). The concentration of HF is a critical parameter that influences the final product.

  • Autoclave Reaction:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a specific temperature (typically between 150-250 °C) and maintain it for a period of several hours to days. The temperature and reaction time will influence the crystal size and phase purity.

  • Product Recovery:

    • Cool the autoclave to room temperature.

    • Carefully open the autoclave in a fume hood.

    • Collect the solid product by filtration.

    • Wash the crystals with deionized water and ethanol to remove any unreacted precursors.

    • Dry the final product in a desiccator or under vacuum.

Signaling Pathways and Logical Relationships

The interplay between theoretical predictions and experimental validation is crucial in materials science. The following diagram illustrates the logical relationship in the study of VF3 phases.

logical_relationship cluster_theory Theoretical Prediction cluster_synthesis Experimental Synthesis cluster_characterization Experimental Characterization cluster_validation Validation and Refinement dft DFT Simulations (Structure, Energy, Properties) prediction Prediction of Stable/ Metastable Phases dft->prediction comparison Comparison of Theoretical and Experimental Data dft->comparison synthesis Targeted Synthesis (Solid-State, Hydrothermal) prediction->synthesis Guides xrd X-ray Diffraction (XRD) (Crystal Structure) synthesis->xrd magnetometry Magnetometry (Magnetic Properties) synthesis->magnetometry spectroscopy Spectroscopy (Electronic Properties) synthesis->spectroscopy xrd->comparison magnetometry->comparison spectroscopy->comparison refinement Refinement of Theoretical Models comparison->refinement refinement->dft Feedback Loop

References

An In-depth Technical Guide to the Spin Chain Structure of Vanadium Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the spin chain structure of Vanadium trifluoride (VF3), a material of significant interest in the study of low-dimensional magnetism. This document synthesizes crystallographic data, experimental protocols for magnetic characterization, and theoretical models describing its magnetic behavior, with a focus on quantitative data and detailed methodologies.

Introduction to this compound

This compound (VF3) is an inorganic compound that crystallizes in a rhombohedral structure.[1] Its magnetic properties, particularly the arrangement and interaction of electron spins at low temperatures, have been a subject of scientific inquiry. The V³⁺ ions in the crystal lattice possess unpaired electrons, giving rise to magnetic moments that interact with each other. Understanding these interactions is crucial for elucidating the nature of magnetism in this and related materials. While direct experimental data on the spin chain specifics of VF3 is limited in widely available literature, this guide compiles the known structural information and outlines the established experimental and theoretical approaches used to investigate such systems.

Crystallographic and Magnetic Structure

The foundation of understanding the spin structure of VF3 lies in its crystal structure. The arrangement of the vanadium and fluorine ions dictates the pathways for magnetic exchange interactions.

Crystal Structure of VF3

This compound adopts a rhombohedral crystal structure, which is crucial for determining the dimensionality and nature of its magnetic interactions. The key crystallographic parameters are summarized in the table below.

ParameterValueReference
Crystal SystemRhombohedral[1]
Space GroupR-3c (No. 167)[1]
Lattice Constantsa = 5.17 Å, c = 13.402 Å[1]

The structure consists of a three-dimensional network of corner-sharing VF₆ octahedra. The V³⁺ ions form a lattice, and the F⁻ ions mediate the magnetic exchange between them.

Magnetic Structure

Experimental Protocols for Magnetic Characterization

To investigate the spin chain structure of materials like VF3, a combination of experimental techniques is employed. These methods probe the magnetic properties of the material at a macroscopic and microscopic level.

Synthesis of Polycrystalline this compound

High-quality samples are essential for accurate magnetic measurements. A common method for the synthesis of polycrystalline VF3 is through solid-state reaction.

Protocol for Solid-State Synthesis of VF₃:

  • Starting Materials: Vanadium(III) oxide (V₂O₃) and ammonium bifluoride (NH₄HF₂).

  • Reaction: The starting materials are thoroughly mixed in a stoichiometric ratio.

  • Heating: The mixture is heated in an inert atmosphere (e.g., argon) or under vacuum to prevent oxidation. The reaction proceeds in two steps: first, the formation of an intermediate ammonium hexafluorovanadate(III) salt, followed by its thermal decomposition to VF₃.

  • Characterization: The phase purity of the resulting VF₃ powder is confirmed by X-ray diffraction (XRD).

A logical workflow for the synthesis and characterization process is depicted below.

Synthesis_Workflow Start Start: V₂O₃ and NH₄HF₂ Mixing Mixing Start->Mixing Heating Heating in Inert Atmosphere Mixing->Heating Decomposition Thermal Decomposition Heating->Decomposition Product VF₃ Powder Decomposition->Product XRD X-ray Diffraction (Phase Purity) Product->XRD

Caption: Workflow for the synthesis of polycrystalline VF₃.
Magnetic Susceptibility Measurements

Magnetic susceptibility measurements as a function of temperature provide valuable information about the nature of magnetic interactions. These measurements are typically performed using a SQUID (Superconducting Quantum Interference Device) magnetometer.

Protocol for SQUID Magnetometry of a Powder Sample:

  • Sample Preparation: A precisely weighed amount of the powdered VF₃ sample is packed into a gelatin capsule or a similar non-magnetic sample holder.

  • Mounting: The sample holder is attached to the sample rod of the SQUID magnetometer.

  • Measurement Sequence:

    • Zero-Field-Cooled (ZFC): The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the temperature is increased.

    • Field-Cooled (FC): The sample is cooled from room temperature to the lowest desired temperature in the presence of the same DC magnetic field. The magnetic moment is then measured as the temperature is increased.

  • Data Analysis: The magnetic susceptibility (χ) is calculated as M/H, where M is the measured magnetic moment and H is the applied magnetic field. The temperature dependence of the inverse susceptibility (1/χ) is plotted to determine the Curie-Weiss temperature (θ_CW) by fitting the high-temperature linear region to the Curie-Weiss law: χ = C / (T - θ_CW).[3][4][5][6][7] A negative θ_CW is indicative of dominant antiferromagnetic interactions.

The logical flow of a magnetic susceptibility experiment is illustrated below.

Susceptibility_Workflow cluster_ZFC Zero-Field-Cooled (ZFC) cluster_FC Field-Cooled (FC) ZFC_Cool Cool in H=0 ZFC_ApplyH Apply H ZFC_Cool->ZFC_ApplyH ZFC_Measure Measure M vs. T ZFC_ApplyH->ZFC_Measure Data_Analysis Data Analysis: Plot χ vs. T and 1/χ vs. T Determine θ_CW ZFC_Measure->Data_Analysis FC_Cool Cool in H FC_Measure Measure M vs. T FC_Cool->FC_Measure FC_Measure->Data_Analysis

Caption: Workflow for magnetic susceptibility measurements.
Inelastic Neutron Scattering

Inelastic Neutron Scattering (INS) is a powerful technique for directly probing the spin dynamics of a material. By measuring the energy and momentum transfer of neutrons scattered from the sample, it is possible to map out the spin-wave dispersion relations, from which the magnetic exchange coupling constants can be determined.

Generalized Protocol for Inelastic Neutron Scattering on a Powder Sample:

  • Sample Preparation: A significant amount of the VF₃ powder (typically several grams) is loaded into a suitable container (e.g., an aluminum can).

  • Instrumentation: The experiment is performed on a time-of-flight or triple-axis neutron spectrometer at a neutron source facility.

  • Measurement: A monochromatic neutron beam is incident on the sample. The scattered neutrons are detected at various angles and their final energies are analyzed. Data is collected at a temperature below the magnetic ordering temperature to observe well-defined spin-wave excitations.

  • Data Analysis: The raw data is converted into the dynamic structure factor, S(Q, E), which represents the scattering intensity as a function of momentum transfer (Q) and energy transfer (E). The dispersion of the magnetic excitations (spin waves) is extracted from the peaks in S(Q, E).

  • Modeling: The experimentally determined spin-wave dispersion is fitted to a theoretical model, typically based on the Heisenberg Hamiltonian, to extract the values of the magnetic exchange interaction parameters (J).

The experimental workflow for an inelastic neutron scattering experiment is outlined below.

INS_Workflow Neutron_Source Neutron Source Monochromator Monochromator (Selects Incident Energy) Neutron_Source->Monochromator Sample VF₃ Sample Monochromator->Sample Detector Detector Array (Measures Scattered Angle and Energy) Sample->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition S_QE Calculate S(Q, E) Data_Acquisition->S_QE Dispersion Extract Spin-Wave Dispersion S_QE->Dispersion Modeling Fit to Heisenberg Model (Determine J) Dispersion->Modeling

Caption: Workflow for an inelastic neutron scattering experiment.

Theoretical Modeling of Spin Interactions

The magnetic interactions in VF₃ can be described by the Heisenberg model, which considers the quantum mechanical exchange interaction between electron spins.

The Heisenberg Hamiltonian

The exchange interaction in a magnetic material is a quantum mechanical effect that arises from the Pauli exclusion principle and the Coulomb interaction between electrons.[8] It can be modeled by the Heisenberg Hamiltonian:

H = - Σ Jᵢⱼ Sᵢ ⋅ Sⱼ

where:

  • Jᵢⱼ is the exchange interaction constant between spins at sites i and j. A positive J corresponds to a ferromagnetic interaction (spins align parallel), while a negative J corresponds to an antiferromagnetic interaction (spins align antiparallel).

  • Sᵢ and Sⱼ are the spin operators for the magnetic ions at sites i and j.

For a one-dimensional spin chain, the Hamiltonian can be simplified to consider only nearest-neighbor (J₁) and next-nearest-neighbor (J₂) interactions along the chain. Inter-chain interactions (J⊥) can also be included to account for three-dimensional ordering.

The relationship between the exchange interaction and the resulting magnetic order is depicted in the following diagram.

Heisenberg_Model cluster_ferro Ferromagnetic (J > 0) cluster_antiferro Antiferromagnetic (J < 0) F1 F2 F1->F2 F3 F2->F3 A1 A2 A1->A2 A3 A2->A3 Exchange_Interaction Exchange Interaction (J) Magnetic_Order Magnetic Ordering

Caption: Influence of the exchange interaction sign on spin alignment.
Application to VF₃

While specific, experimentally verified values for the exchange constants in VF₃ are not prominently available, theoretical calculations based on density functional theory (DFT) can provide estimates for these parameters. Such calculations would involve modeling the crystal structure of VF₃ and calculating the total energies for different magnetic spin configurations (e.g., ferromagnetic and various antiferromagnetic arrangements). The energy differences between these configurations can then be mapped onto the Heisenberg model to determine the values of the exchange constants.

Summary of Quantitative Data

As noted, specific quantitative data for the spin chain structure of VF₃ is scarce in the readily accessible literature. The following table summarizes the known structural and general magnetic properties. Further dedicated experimental studies are required to populate the entries for the magnetic exchange constants and spin-wave properties.

ParameterValueMethodReference
Crystal SystemRhombohedralX-ray Diffraction[1]
Space GroupR-3cX-ray Diffraction[1]
Lattice Constantsa = 5.17 Å, c = 13.402 ÅX-ray Diffraction[1]
Magnetic OrderingAntiferromagnetic (in related compounds)Magnetic Susceptibility[2]
Curie-Weiss Temperature (θ_CW)Not Reported for VF₃Magnetic Susceptibility-
Intrachain Exchange (J₁)Not Reported for VF₃Inelastic Neutron Scattering-
Interchain Exchange (J⊥)Not Reported for VF₃Inelastic Neutron Scattering-
Spin-Wave GapNot Reported for VF₃Inelastic Neutron Scattering-

Conclusion

The investigation of the spin chain structure of this compound presents an intriguing area of research in condensed matter physics. While its crystal structure is well-established, a detailed quantitative understanding of its magnetic interactions, particularly the spin chain characteristics, requires further dedicated experimental work, most notably inelastic neutron scattering and detailed magnetic susceptibility analysis. The protocols and theoretical frameworks outlined in this guide provide a comprehensive roadmap for researchers to pursue these investigations and contribute to a deeper understanding of magnetism in this and other low-dimensional quantum materials.

References

Methodological & Application

Application Note: High-Performance Vanadium Trifluoride (VF3) Nanoparticles for Lithium-Ion Battery Anodes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction Vanadium trifluoride (VF3) is emerging as a highly promising anode material for the next generation of lithium-ion batteries due to its high theoretical specific capacity of 745 mAh g⁻¹[1]. This high capacity is attributed to a three-electron conversion reaction. However, achieving stable and reversible electrochemical performance has been a significant challenge. The synthesis of VF3 at the nanoscale is a key strategy to overcome issues like low conductivity and large volume changes during cycling. This document outlines a detailed protocol for the synthesis of novel, churros-like VF3 nanocrystals, their characterization, and their application as a high-performance anode material.

Experimental Protocols

Synthesis of Churros-Like VF3 Nanocrystals

This protocol details a high-temperature colloidal synthesis method to produce VF3 nanocrystals with a unique churros-like morphology.[1][2]

Materials:

  • Vanadium (III) acetylacetonate (V(acac)₃)

  • 1-Octadecene (ODE)

  • Oleylamine (OAm)

  • Oleic acid (OAc)

  • 1,2-Hexadecanediol (HDD)

  • Ammonium fluoride (NH₄F)

  • Toluene

  • Ethanol

  • Hexane

Procedure:

  • Precursor Preparation: In a three-neck flask, dissolve 1 mmol of V(acac)₃, 6 mmol of OAm, 6 mmol of OAc, and 10 mmol of HDD in 20 mL of ODE.

  • Degassing: Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

  • Reaction Initiation: Switch the atmosphere to Argon (Ar) and heat the solution to 200 °C.

  • Fluoride Injection: In a separate vial, dissolve 10 mmol of NH₄F in 5 mL of OAm by heating to 130 °C. Inject this hot solution into the reaction flask.

  • Nanocrystal Growth: Raise the reaction temperature to 315 °C and maintain for 1 hour.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add 40 mL of ethanol to precipitate the nanocrystals.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the precipitate in 20 mL of toluene.

    • Repeat the precipitation and washing steps two more times with ethanol.

    • Finally, disperse the purified VF3 nanocrystals in hexane.

Ligand Stripping for Clean Surface

To enhance electrochemical performance, the insulating organic ligands (OAm, OAc) are removed from the nanocrystal surface.

Materials:

  • Purified VF3 nanocrystals dispersed in hexane

  • Hydrazine solution (anhydrous)

  • Acetonitrile

Procedure:

  • Dispersion: Disperse the purified VF3 nanocrystals in a mixture of hexane and acetonitrile (1:1 volume ratio).

  • Ligand Removal: Add 1 mL of hydrazine solution to the dispersion and stir for 3 hours at room temperature.

  • Washing:

    • Centrifuge the mixture to collect the ligand-stripped nanocrystals (LSNCs).

    • Wash the product repeatedly with acetonitrile.

    • Dry the final product under vacuum at 60 °C overnight.

Electrode Preparation and Cell Assembly

Materials:

  • VF3 Ligand-Stripped Nanocrystals (active material)

  • Super P carbon black (conductive agent)

  • Polyvinylidene fluoride (PVDF) (binder)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Copper foil (current collector)

  • Lithium metal foil (counter electrode)

  • Celgard 2400 separator

  • Electrolyte: 1 M LiPF₆ in ethylene carbonate (EC)/dimethyl carbonate (DMC) (1:1 v/v)

Procedure:

  • Slurry Preparation: Mix the VF3 LSNCs, Super P carbon, and PVDF binder in a weight ratio of 70:15:15 in NMP solvent to form a homogeneous slurry.[3]

  • Coating: Cast the slurry onto a copper foil using a doctor blade.

  • Drying: Dry the coated electrode in a vacuum oven at 120 °C for 12 hours.

  • Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox using the prepared VF3 electrode as the working electrode, lithium foil as the counter/reference electrode, and the Celgard separator soaked in the electrolyte.

Diagrams

Synthesis and Preparation Workflow

The following diagram illustrates the complete workflow from precursor materials to the final assembly of a coin cell for electrochemical testing.

G cluster_synthesis VF3 Nanocrystal Synthesis cluster_processing Post-Synthesis Processing cluster_electrode Electrode & Cell Assembly Precursors V(acac)₃, OAm, OAc, HDD, ODE Degassing Degas at 120°C Precursors->Degassing Reaction Inject NH₄F/OAm React at 315°C Degassing->Reaction Purification Precipitate & Wash (Ethanol/Toluene) Reaction->Purification LigandStripping Hydrazine Treatment Purification->LigandStripping Drying Vacuum Dry at 60°C LigandStripping->Drying Slurry Mix with Carbon & PVDF Drying->Slurry Coating Cast on Cu Foil Slurry->Coating Drying2 Vacuum Dry at 120°C Coating->Drying2 Assembly Assemble Coin Cell Drying2->Assembly

Caption: Workflow for VF3 nanoparticle synthesis and battery assembly.

Data and Performance

The synthesized VF3 nanocrystals exhibit unique structural and electrochemical properties. The data presented below is a summary of typical results obtained from the described protocols.

Table 1: Material Characteristics
ParameterValueCharacterization Method
MorphologyChurros-like NanocrystalsSEM / TEM[1]
Crystal StructureRhombohedralXRD[1]
Surface StateClean surface post-strippingFT-IR[1]
Table 2: Electrochemical Performance of VF3 Anode

The following data was obtained from galvanostatic charge/discharge cycling of the assembled coin cells.

MetricBulk VF3Nanocrystals (NC)Ligand-Stripped NC (LSNC)
Initial Discharge Capacity (0.1 C) 153 mAh g⁻¹486 mAh g⁻¹607 mAh g⁻¹ [1]
Discharge Capacity at 50th Cycle --~550 mAh g⁻¹[1]
Discharge Capacity at 200th Cycle --~600 mAh g⁻¹[1]
Discharge Capacity at 400th Cycle --~630 mAh g⁻¹ [1][2]
Theoretical Capacity 745 mAh g⁻¹745 mAh g⁻¹745 mAh g⁻¹[1]

C-rate is a measure of the rate at which a battery is discharged relative to its maximum capacity. 1 C is the discharge current that will discharge the entire battery in 1 hour.

Performance Insights:

  • The initial discharge capacity of the ligand-stripped VF3 nanocrystals (LSNC) is 607 mAh g⁻¹, which is significantly higher than that of bulk VF3 and is among the highest reported values for VF3 anodes.[1][2]

  • A notable characteristic of this material is the gradual increase in discharge capacity upon cycling, reaching 633 mAh g⁻¹ after 500 cycles.[2] This behavior is attributed to the activation of the conversion reaction mechanism.

  • The churros-like morphology with internal vacant sites is believed to provide space for mechanical relaxation during the conversion reaction, enhancing long-term stability.[1]

  • Removing the surface ligands is critical for achieving a clean surface, which reduces irreversible side reactions and improves capacity.[1]

References

Application Notes and Protocols: Vanadium Trifluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While Vanadium Trifluoride (VF3) is a commercially available vanadium compound, its application as a catalyst in organic synthesis is not well-documented in publicly available scientific literature. Extensive searches for specific protocols and quantitative data on VF3-catalyzed reactions have yielded limited results.

However, the closely related Vanadium(III) oxide (V2O3) has been successfully employed as a robust and efficient catalyst, particularly in C(sp³)–H fluorination reactions. These reactions are of significant interest to the pharmaceutical and agrochemical industries for the synthesis of novel bioactive molecules.

Therefore, these application notes will focus on the well-established use of Vanadium(III) oxide as a surrogate for this compound, providing detailed protocols and data for its application in C(sp³)–H fluorination. It is plausible that VF3 could exhibit similar catalytic activity, and the protocols provided herein for V2O3 may serve as a starting point for investigations into the catalytic potential of VF3.

Application: Vanadium(III) Oxide Catalyzed C(sp³)–H Fluorination

Vanadium(III) oxide (V2O3) serves as an effective heterogeneous catalyst for the direct fluorination of C(sp³)–H bonds utilizing Selectfluor as the fluorine source. This method is noted for its operational simplicity and the ease of catalyst and byproduct removal by filtration.[1][2][3] The reaction demonstrates good functional group tolerance and provides a valuable tool for the late-stage functionalization of complex molecules.

Quantitative Data Summary

The V2O3-catalyzed C(sp³)–H fluorination has been successfully applied to a variety of substrates. The following tables summarize the reaction yields for different classes of organic compounds.

Table 1: Fluorination of Alkanes and Adamantane Derivatives [1]

SubstrateProductYield (%)
CyclohexaneFluorocyclohexane75
CyclooctaneFluorocyclooctane82
Adamantane1-Fluoroadamantane88
1-Adamantanol1-Fluoro-3-adamantanol74
1-Adamantanecarboxylic acid1-Fluoro-3-adamantanecarboxylic acid70

Table 2: Fluorination of Ketones and Esters [1]

SubstrateProductYield (%)
2-Adamantanone1-Fluoro-2-adamantanone65
Phenylacetone1-Fluoro-1-phenylacetone55
Methyl hexanoateMethyl 5-fluorohexanoate60
Methyl cyclohexanecarboxylateMethyl 4-fluorocyclohexanecarboxylate71

Table 3: Fluorination of Natural Products and Bio-relevant Molecules [1][3]

SubstrateProductYield (%)
(-)-MenthoneFluorinated menthone derivative75
1,4-CineoleFluorinated cineole derivative53
SclareolideFluorinated sclareolide derivative61
N-Phthaloyl valine methyl esterFluorinated valine derivative46

Experimental Protocols

General Protocol for V2O3-Catalyzed C(sp³)–H Fluorination[1]

This protocol describes a general procedure for the fluorination of a C(sp³)–H bond in an organic substrate using Vanadium(III) oxide as the catalyst and Selectfluor as the fluorinating agent.

Materials:

  • Vanadium(III) oxide (V2O3)

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Substrate

  • Anhydrous acetonitrile (CH3CN)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, magnetic stirrer)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a clean and dry Schlenk flask, add Vanadium(III) oxide (0.02 mmol, 10 mol%).

  • Add Selectfluor (0.3 mmol, 1.5 equivalents).

  • Under an inert atmosphere, add the substrate (0.2 mmol, 1.0 equivalent).

  • Add anhydrous acetonitrile (2.0 mL).

  • Stir the reaction mixture at room temperature (or as optimized for the specific substrate) for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by adding water (5 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated compound.

Mandatory Visualizations

Proposed Catalytic Cycle for V2O3-Catalyzed C(sp³)–H Fluorination

The mechanism for the V2O3-catalyzed C(sp³)–H fluorination is believed to proceed through a radical pathway.[1] A kinetic isotope effect (KIE) study revealed a kH/kD value of 4.0, suggesting that C-H bond cleavage is the rate-determining step. The following diagram illustrates the proposed catalytic cycle.

G cluster_catalyst Catalyst cluster_cycle Catalytic Cycle RH R-H (Substrate) R_radical R• RH->R_radical H-abstraction RH->R_radical Selectfluor Selectfluor (F-TEDA-BF4) Vn1 V(n+1)-F Selectfluor->Vn1 Fluorine Source H_TEDA H-TEDA-BF4 Selectfluor->H_TEDA V2O3 V2O3 Vn V(n) Vn->Vn1 Oxidation Vn1->Vn Reduction Radical_generation Radical Generation Fluorination Fluorination RF R-F (Product) R_radical->RF F-transfer Product R-F R_radical->Product Byproduct H-TEDA-BF4 H_TEDA->Byproduct

Proposed catalytic cycle for V2O3-catalyzed C-H fluorination.

Experimental Workflow for V2O3-Catalyzed C(sp³)–H Fluorination

The following diagram outlines the general workflow for performing the V2O3-catalyzed C(sp³)–H fluorination in a research laboratory setting.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add V2O3 and Selectfluor to a dry Schlenk flask. B 2. Add substrate and anhydrous acetonitrile under inert atmosphere. A->B C 3. Stir at room temperature for 12-24h. B->C D 4. Monitor reaction progress (TLC/GC-MS). C->D E 5. Quench with water and extract with organic solvent. D->E F 6. Dry, filter, and concentrate the organic phase. E->F G 7. Purify by column chromatography. F->G H 8. Characterize the fluorinated product. G->H

General experimental workflow for the fluorination reaction.

References

Application Notes and Protocols: Preparation of Vanadium Trifluoride (VF3) Electrodes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium trifluoride (VF3) is emerging as a promising cathode material for next-generation lithium-ion batteries due to its high theoretical specific capacity of approximately 248 mAh/g, operating via a conversion reaction mechanism. Its relatively high redox potential and the high electronegativity of fluorine contribute to a respectable energy density. However, challenges such as poor electronic conductivity and structural changes during cycling need to be addressed to realize its full potential. This document provides detailed protocols for the synthesis of VF3 materials and the subsequent fabrication of electrodes for electrochemical evaluation in lithium-ion batteries.

Data Presentation

Table 1: Summary of Electrochemical Performance of VF3 Cathode Materials
Synthesis MethodActive Material CompositionConductive Additive/BinderSpecific Capacity (Initial Discharge)Cycling StabilityRate CapabilityAverage Discharge Voltage (V)Reference
High Temperature Nanoparticle SynthesisChurros-like VF3 nanocrystalsNot specified607 mAh/g (at 0.1C, as anode)633 mAh/g after 500 cycles (at 0.2C, as anode)Not specifiedNot specified[1]
Not specifiedVF3Not specified80 mAh/g (rechargeable)Not specifiedNot specified2.2[2]

Note: The available literature with specific quantitative data for VF3 as a cathode is limited; some data is presented for its performance as an anode, which involves a similar conversion reaction.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of VF3

The hydrothermal method is a common technique for synthesizing crystalline materials from aqueous solutions under high temperature and pressure.[3]

Materials and Equipment:

  • Vanadium(III) precursor (e.g., VCl3)

  • Fluorine source (e.g., hydrofluoric acid (HF) or ammonium fluoride (NH4F))

  • Deionized water

  • Teflon-lined stainless-steel autoclave

  • Centrifuge

  • Drying oven or vacuum furnace

Procedure:

  • Dissolve a stoichiometric amount of the vanadium(III) precursor in deionized water in the Teflon liner of the autoclave.

  • Under constant stirring, slowly add the fluorine source to the solution. Caution: Hydrofluoric acid is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Seal the Teflon liner and place it inside the stainless-steel autoclave.

  • Heat the autoclave to the desired reaction temperature (typically 150-200°C) and maintain for a specified duration (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at 60-80°C for several hours or in a vacuum furnace to obtain the VF3 powder.

Protocol 2: Solvothermal Synthesis of VF3

Similar to the hydrothermal method, solvothermal synthesis uses an organic solvent instead of water, which can influence the morphology and particle size of the resulting material.[4]

Materials and Equipment:

  • Vanadium precursor (e.g., Vanadium(III) acetylacetonate)

  • Fluorine source (e.g., anhydrous HF in an organic solvent)

  • Organic solvent (e.g., ethanol, ethylene glycol)

  • Teflon-lined stainless-steel autoclave

  • Centrifuge

  • Drying oven or vacuum furnace

Procedure:

  • Dissolve the vanadium precursor in the chosen organic solvent within the Teflon liner.

  • Add the fluorine source to the solution while stirring.

  • Seal the autoclave and heat it to the reaction temperature (typically 180-220°C) for a set time (e.g., 10-20 hours).

  • After cooling, collect the product via centrifugation.

  • Wash the precipitate with the organic solvent used for the synthesis and then with ethanol.

  • Dry the VF3 powder under vacuum at a moderate temperature (e.g., 60°C).

Protocol 3: Solid-State Synthesis of VF3

Solid-state synthesis involves the reaction of solid precursors at high temperatures.[5]

Materials and Equipment:

  • Vanadium precursor powder (e.g., V2O3)

  • Fluorinating agent (e.g., NH4F·HF)

  • Mortar and pestle or ball mill

  • Tube furnace with an inert atmosphere (e.g., Argon)

  • Alumina or platinum crucible

Procedure:

  • Thoroughly mix the vanadium precursor and the fluorinating agent in a stoichiometric ratio using a mortar and pestle or a ball mill.

  • Place the mixed powder in a crucible and transfer it to a tube furnace.

  • Heat the mixture under a constant flow of an inert gas (e.g., Argon) to a high temperature (e.g., 400-600°C) for several hours.

  • Allow the furnace to cool down to room temperature under the inert atmosphere.

  • The resulting powder is the VF3 product.

Protocol 4: Electrode Fabrication

Materials and Equipment:

  • Synthesized VF3 active material

  • Conductive agent (e.g., carbon black, acetylene black)

  • Binder (e.g., polyvinylidene fluoride - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Aluminum foil (current collector)

  • Slurry mixer or magnetic stirrer

  • Doctor blade or film applicator

  • Vacuum oven

Procedure:

  • Mix the VF3 active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10) in a mortar or a small vial.

  • Add a sufficient amount of NMP solvent to the mixture to form a homogeneous slurry with appropriate viscosity.

  • Stir the slurry for several hours to ensure uniform dispersion of all components.

  • Coat the slurry onto a piece of aluminum foil using a doctor blade or film applicator to a desired thickness.

  • Dry the coated foil in an oven at a moderate temperature (e.g., 80°C) for a few hours to evaporate the solvent.

  • Further dry the electrode under vacuum at a higher temperature (e.g., 120°C) for at least 12 hours to completely remove any residual solvent and moisture.

  • Punch out circular electrodes of a specific diameter from the dried foil for coin cell assembly.

Protocol 5: Electrochemical Characterization

Materials and Equipment:

  • Fabricated VF3 electrodes

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard polypropylene membrane)

  • Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))

  • Coin cell components (casings, spacers, springs)

  • Glovebox with an inert atmosphere (e.g., Argon)

  • Battery cycler

Procedure:

  • Assemble CR2032-type coin cells in an argon-filled glovebox.

  • Place the VF3 electrode as the cathode and a piece of lithium foil as the anode, separated by the separator membrane.

  • Add a few drops of electrolyte to wet the separator and electrodes.

  • Seal the coin cell using a crimping machine.

  • Perform electrochemical tests using a battery cycler. This typically includes:

    • Galvanostatic Cycling: Charge and discharge the cell at a constant current between defined voltage limits (e.g., 1.5 V to 4.5 V vs. Li/Li+) to determine the specific capacity and cycling stability.

    • Rate Capability Test: Cycle the cell at different C-rates to evaluate its performance under high power conditions.

    • Cyclic Voltammetry (CV): Scan the voltage at a slow rate to identify the redox potentials of the electrochemical reactions.

Mandatory Visualization

experimental_workflow cluster_synthesis VF3 Synthesis cluster_electrode_fab Electrode Fabrication cluster_cell_assembly Cell Assembly cluster_testing Electrochemical Testing hydro Hydrothermal mixing Slurry Mixing (VF3, Carbon, Binder) hydro->mixing solvo Solvothermal solvo->mixing solid Solid-State solid->mixing coating Coating on Al Foil mixing->coating drying Drying & Punching coating->drying assembly Coin Cell Assembly (in Glovebox) drying->assembly cycling Galvanostatic Cycling assembly->cycling rate Rate Capability assembly->rate cv Cyclic Voltammetry assembly->cv

Caption: Experimental workflow for VF3 electrode preparation and testing.

Caption: Charge-discharge mechanism of a VF3 electrode in a Li-ion battery.

References

Application Notes and Protocols for the Hydrothermal Synthesis of Vanadium Trifluoride (VF3) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hydrothermal synthesis of Vanadium Trifluoride (VF3) crystals. The primary focus is on the synthesis of a hydrated pyrochlore-structured VF3, which can be subsequently dehydrated. While direct hydrothermal synthesis of the common rhombohedral VF3 phase is not widely documented, this method provides a reliable route to obtain crystalline VF3.

Introduction

This compound (VF3) is an inorganic compound with interesting magnetic and potential electrochemical properties. Hydrothermal synthesis is a versatile method for producing crystalline materials from high-temperature aqueous solutions under high vapor pressures.[1] This technique allows for the formation of crystalline phases that may not be stable at their melting point and enables control over crystal composition and size.[1]

This document details the hydrothermal synthesis of a hydrated Vanadium(III) fluoride with a pyrochlore structure, (H2O)V2F6, which can be thermally converted to anhydrous pyrochlore VF3.[2] Materials with a pyrochlore structure are known for a variety of technologically important properties, including ionic conductivity and magnetic behavior, suggesting potential applications in batteries, sensors, and catalysis.[2]

Experimental Protocols

Synthesis of Hydrated Pyrochlore Vanadium(III) Fluoride ((H2O)V2F6)

This protocol is adapted from the successful synthesis of small green triangular crystals of a hydrated tridimensional vanadium(III) fluoride.[2]

Materials:

  • Vanadium metal powder (V), 200 mesh, 99.5% purity

  • Hydrofluoric acid (HF), 48% aqueous solution

  • Deionized water (H2O)

Equipment:

  • Teflon-lined stainless steel autoclave

  • Laboratory oven capable of maintaining 200°C

  • Analytical balance

  • Appropriate personal protective equipment (PPE) for handling hydrofluoric acid

Procedure:

  • In a Teflon liner, combine Vanadium metal powder, hydrofluoric acid, and deionized water in a molar ratio of 1:1:50.[2]

  • Seal the Teflon liner and place it inside the stainless steel autoclave.

  • Heat the autoclave to 200°C and maintain this temperature for 3 to 5 days.[2]

  • After the reaction period, turn off the oven and allow the autoclave to cool to room temperature over 24 hours.

  • Carefully open the autoclave in a fume hood.

  • Collect the resulting green triangular crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the crystals under vacuum or in a desiccator.

Dehydration to Anhydrous Pyrochlore VF3 (Pyr-VF3)

The hydrated pyrochlore VF3 can be converted to its anhydrous form through gentle heating.

Procedure:

  • Place the synthesized (H2O)V2F6 crystals in a suitable container for heating.

  • Heat the sample to a temperature below 250°C.[2] The water molecules within the pyrochlore cavities will be removed without altering the crystal structure.[2]

  • Maintain the temperature until the dehydration is complete, which can be monitored by thermogravimetric analysis (TGA).

  • Cool the resulting anhydrous pyrochlore VF3 (Pyr-VF3) to room temperature.

Data Presentation

The following tables summarize the quantitative data for the hydrothermally synthesized Vanadium(III) fluoride with a pyrochlore structure.

Table 1: Synthesis Parameters

ParameterValueReference
Vanadium PrecursorVanadium metal powder[2]
Fluoride SourceHydrofluoric acid (48%)[2]
SolventDeionized water[2]
Molar Ratio (V:HF:H2O)1:1:50[2]
Temperature200°C[2]
Reaction Time3 - 5 days[2]
Cooling Time1 day (to room temp.)[2]

Table 2: Crystallographic Data for (H2O)V2F6

ParameterValueReference
Crystal SystemCubic[2]
Space GroupFd3m (No. 227)[2]
Lattice Parameter (a)10.4636(2) Å[2]
Product AppearanceSmall green triangular crystals[2]

Table 3: Comparison with Rhombohedral VF3

PropertyPyrochlore VF3 (Hydrothermal)Rhombohedral VF3 (Conventional Synthesis)Reference
Crystal System CubicRhombohedral[2][3]
Space Group Fd3mR-3c (No. 167)[2][3]
Lattice Constants a = 10.4636(2) Åa = 5.17 Å, c = 13.402 Å[2][3]
Appearance Green powderYellow-green powder[2][3]
Magnetic Behavior AntiferromagneticExhibits magnetic ordering at low temperatures[3][4]

Visualizations

Experimental Workflow

Hydrothermal_Synthesis_VF3 cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing cluster_dehydration Dehydration (Optional) A Weigh Vanadium Metal Powder, Hydrofluoric Acid, and Deionized Water (Molar Ratio 1:1:50) B Combine Precursors in a Teflon-lined Autoclave A->B C Seal Autoclave and Heat to 200°C for 3-5 Days B->C D Cool to Room Temperature over 24 Hours C->D E Filter and Collect (H2O)V2F6 Crystals D->E F Wash with Deionized Water and Ethanol E->F G Dry the Crystals F->G H Heat (H2O)V2F6 Crystals (< 250°C) G->H I Obtain Anhydrous Pyr-VF3 H->I Synthesis_Parameters center Hydrothermal Synthesis of VF3 outcome1 Crystal Phase (Pyrochlore) center->outcome1 outcome2 Crystal Size & Morphology center->outcome2 outcome3 Yield & Purity center->outcome3 param1 Precursors (V, HF, H2O) param1->center param2 Molar Ratios param2->center param3 Temperature param3->center param4 Reaction Time param4->center

References

Application Notes and Protocols for Thin Film Deposition of Vanadium Trifluoride (VF3) for Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium Trifluoride (VF3), an inorganic compound with the formula VF3, is emerging as a material of interest for applications in advanced electronic devices.[1][2] Its properties as a transition metal fluoride suggest potential utility as a dielectric layer, an insulator in transistors, or in other specialized electronic components.[3] The successful integration of VF3 into such devices is critically dependent on the ability to deposit high-quality, uniform thin films.

These application notes provide a detailed overview of proposed methodologies for the thin film deposition of this compound. Due to the limited availability of established protocols specifically for VF3 thin films, this document presents detailed hypothetical protocols for Thermal Evaporation and Radio Frequency (RF) Sputtering, based on established procedures for analogous metal fluorides. Additionally, a prospective approach for Atomic Layer Deposition (ALD) is discussed, drawing from literature on vanadium-based precursors.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for selecting appropriate deposition techniques and predicting material behavior.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaVF3[1]
Molar Mass107.94 g/mol [2]
AppearanceYellow-green powder[1]
Density3.36 g/cm³[2]
Melting Point1395 °C[2]
Crystal StructureRhombohedral[1]

Proposed Thin Film Deposition Protocols

The following sections outline detailed, albeit hypothetical, protocols for the deposition of VF3 thin films. These are starting points for process development and will require optimization for specific applications and equipment.

Protocol 1: Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique suitable for materials with a sufficiently high vapor pressure upon heating.[4][5] Given the high melting point of VF3, high temperatures will be required for evaporation.

3.1.1. Experimental Workflow

Thermal_Evaporation_Workflow cluster_prep Preparation cluster_dep Deposition cluster_char Characterization sub_prep Substrate Cleaning load Load Substrate and Source sub_prep->load vf3_prep VF3 Source Preparation vf3_prep->load pump Pump Down to High Vacuum (<1 x 10^-6 Torr) load->pump heat Heat Evaporation Source pump->heat deposit Deposit VF3 Thin Film heat->deposit cool Cool Down deposit->cool char Film Characterization cool->char

Caption: Workflow for Thermal Evaporation of VF3.

3.1.2. Detailed Methodology

  • Substrate Preparation:

    • Begin with a chosen substrate (e.g., silicon wafer, quartz, or a flexible polymer).

    • Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water for 10 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • For silicon substrates, a final dip in a dilute hydrofluoric acid (HF) solution may be used to remove the native oxide layer, followed by a deionized water rinse and nitrogen drying.

  • Source Preparation:

    • Use high-purity this compound powder (e.g., 99.9% or higher).[6][7][8]

    • Load the VF3 powder into a high-temperature-resistant crucible, such as one made of tungsten or molybdenum.

  • Deposition Process:

    • Mount the cleaned substrate onto the substrate holder in the thermal evaporation chamber.

    • Place the crucible with the VF3 powder into the evaporation source holder.

    • Evacuate the chamber to a base pressure of less than 1 x 10⁻⁶ Torr to minimize contamination.[9]

    • Gradually increase the current to the evaporation source to heat the crucible. The temperature should be carefully ramped up to avoid sudden outgassing. A temperature in the range of 1000-1400 °C is anticipated to be necessary to achieve a reasonable deposition rate.

    • Monitor the film thickness in-situ using a quartz crystal microbalance.

    • Once the desired thickness is achieved, ramp down the source current and allow the system to cool to room temperature before venting.

3.1.3. Proposed Deposition Parameters

Table 2: Proposed Thermal Evaporation Parameters for VF3

ParameterProposed ValueNotes
Source MaterialThis compound (VF3) Powder (≥99.9%)High purity is crucial for electronic applications.
SubstrateSi, Quartz, Flexible PolymersSubstrate choice depends on the intended application.
Base Pressure< 1 x 10⁻⁶ TorrMinimizes incorporation of impurities.
Deposition Rate0.1 - 1 Å/sCan be controlled by adjusting the source temperature.
Substrate TemperatureRoom Temperature - 300 °CSubstrate heating may improve film adhesion and density.
Source-to-Substrate Distance15 - 30 cmAffects film uniformity.
Protocol 2: Radio Frequency (RF) Sputtering

RF sputtering is a versatile PVD technique that can be used to deposit a wide range of materials, including insulators like metal fluorides.[10][11]

3.2.1. Experimental Workflow

RF_Sputtering_Workflow cluster_prep Preparation cluster_dep Deposition cluster_char Characterization sub_prep Substrate Cleaning load Load Substrate sub_prep->load target_prep VF3 Target Installation target_prep->load pump Pump Down to High Vacuum (<5 x 10^-6 Torr) load->pump gas Introduce Ar Gas pump->gas presputter Pre-sputter Target gas->presputter sputter Sputter Deposit VF3 presputter->sputter char Film Characterization sputter->char

Caption: Workflow for RF Sputtering of VF3.

3.2.2. Detailed Methodology

  • Target Preparation:

    • A sputtering target can be fabricated from high-purity VF3 powder through hot-pressing or cold isostatic pressing followed by sintering.[12][13]

    • The target should be bonded to a backing plate (e.g., copper) for efficient cooling.

  • Substrate Preparation:

    • Follow the same cleaning procedure as described in the thermal evaporation protocol.

  • Deposition Process:

    • Install the VF3 target in the RF magnetron sputtering source.

    • Mount the cleaned substrate on the substrate holder.

    • Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr.

    • Introduce high-purity argon (Ar) gas into the chamber, maintaining a working pressure in the range of 1-10 mTorr.

    • Ignite the plasma by applying RF power to the target.

    • Pre-sputter the target for 10-15 minutes with the shutter closed to clean the target surface.

    • Open the shutter to begin depositing the VF3 thin film onto the substrate.

    • After reaching the desired film thickness, turn off the RF power and gas flow, and allow the system to cool before venting.

3.2.3. Proposed Sputtering Parameters

Table 3: Proposed RF Sputtering Parameters for VF3

ParameterProposed ValueNotes
TargetHot-pressed VF3 (≥99.9%)Target density and purity affect film quality.
SubstrateSi, Quartz, Flexible Polymers
Base Pressure< 5 x 10⁻⁶ Torr
Working GasArgon (Ar)
Gas Flow Rate10 - 50 sccm
Working Pressure1 - 10 mTorrAffects deposition rate and film stress.
RF Power50 - 200 WPower will influence the deposition rate.[14]
Substrate TemperatureRoom Temperature - 300 °CCan be used to modify film properties.
Prospective Protocol 3: Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique that offers atomic-level control over film thickness and conformality. While a specific ALD process for VF3 has not been reported, a potential pathway could involve the use of a vanadium precursor and a fluorine source.

3.3.1. Logical Relationship for ALD Cycle

ALD_Cycle A Pulse Vanadium Precursor B Purge with Inert Gas A->B Repeat n cycles C Pulse Fluorine Source B->C Repeat n cycles D Purge with Inert Gas C->D Repeat n cycles D->A Repeat n cycles

Caption: A typical four-step ALD cycle.

3.3.2. Potential Precursors and Reaction Chemistry

The development of an ALD process for VF3 would first require the identification of suitable precursors.[15][16]

  • Vanadium Precursors: Several volatile vanadium compounds have been used for the ALD of vanadium oxides and nitrides, such as:

    • Vanadium(V) oxytriisopropoxide (VTIP)[17]

    • Tetrakis(dimethylamino)vanadium (TDMAV)[1]

    • Vanadium(III) alkoxides[18]

    • Vanadium chlorides (e.g., VCl4) could also be considered, though they may introduce chlorine impurities.[19]

  • Fluorine Source: A reactive fluorine source would be needed to convert the adsorbed vanadium precursor into VF3. Potential candidates include:

    • Hydrogen fluoride (HF)

    • Xenon difluoride (XeF2)

    • Nitrogen trifluoride (NF3) plasma

A hypothetical ALD cycle could involve the sequential pulsing of a vanadium precursor (e.g., TDMAV) and a fluorine source (e.g., HF), separated by inert gas purges. The surface reactions would need to be self-limiting to achieve controlled, layer-by-layer growth. The optimal deposition temperature would be within an "ALD window" where the precursors are sufficiently reactive but do not thermally decompose.

Thin Film Characterization

Once deposited, the VF3 thin films should be thoroughly characterized to determine their properties and suitability for electronic device applications.

Table 4: Recommended Characterization Techniques for VF3 Thin Films

PropertyTechnique(s)Information ObtainedReference
Structural X-ray Diffraction (XRD)Crystallinity, phase, and grain size.[17]
Atomic Force Microscopy (AFM)Surface morphology and roughness.
Scanning Electron Microscopy (SEM)Surface morphology and cross-sectional thickness.[17]
Compositional X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical states.
Energy-Dispersive X-ray Spectroscopy (EDS)Elemental composition.
Optical UV-Vis-NIR SpectroscopyTransmittance, absorbance, and optical band gap.[20]
EllipsometryRefractive index, extinction coefficient, and film thickness.[20]
Electrical Capacitance-Voltage (C-V) MeasurementsDielectric constant, interface trap density.[21][22]
Current-Voltage (I-V) MeasurementsLeakage current density, dielectric breakdown strength.

Potential Applications in Electronic Devices

Based on the properties of other metal fluorides, thin films of VF3 could be explored for the following applications:

  • Gate Dielectric in Transistors: A high dielectric constant and large band gap are desirable for this application to reduce leakage currents and enable lower operating voltages.

  • Insulating Layers in Memory Devices: The insulating properties of VF3 could be utilized in non-volatile memory architectures.

  • Passivation Layers: Thin VF3 films could potentially be used to passivate the surfaces of semiconductors, protecting them from environmental degradation.

Safety Considerations

Vanadium compounds and fluoride sources can be hazardous. All experimental work should be conducted in a well-ventilated area or a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Consult the Safety Data Sheets (SDS) for all chemicals used.

Disclaimer: The protocols described in this document are proposed methodologies based on the scientific literature for similar materials. They have not been experimentally validated for this compound and should be considered as starting points for process development. Users should exercise caution and adapt these protocols based on their specific equipment and experimental goals.

References

Vanadium Trifluoride: A Versatile Catalyst for C-H Bond Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Vanadium trifluoride (VF₃) is emerging as a potent catalyst in the field of organic synthesis, particularly in the challenging area of direct C(sp³)–H bond fluorination. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, making fluorination a critical tool in drug discovery and materials science. This document outlines the application of this compound as a catalyst in C-H fluorination reactions, providing detailed protocols and performance data for researchers, scientists, and drug development professionals.

While vanadium(III) oxide (V₂O₃) has been demonstrated to be a highly effective catalyst for this transformation, studies have shown that other vanadium(III) complexes also exhibit catalytic activity.[1][2][3][4] Given its trivalent vanadium center, VF₃ is a promising and analogous catalyst for these reactions. The protocols and data presented herein are based on established vanadium-catalyzed C-H fluorination methodologies.[1]

Key Applications

This compound catalyzes the direct fluorination of unactivated C(sp³)–H bonds in a variety of substrates, including alkanes, ethers, and complex natural product scaffolds. This method offers a significant advantage over traditional fluorination techniques that often require pre-functionalized starting materials. The reaction is particularly effective for the fluorination of tertiary C-H bonds.[1]

Reaction Principle

The fluorination reaction proceeds via a vanadium-catalyzed process utilizing an electrophilic fluorine source, typically Selectfluor®. The proposed mechanism involves a vanadium(III)/vanadium(IV) or vanadium(II)/vanadium(III) catalytic cycle. The reaction is believed to proceed through a radical mechanism, initiated by the vanadium catalyst.[1] A key feature of this methodology is its operational simplicity and the ease of removal of the catalyst and byproducts.[1][2][4]

Quantitative Data Summary

The following table summarizes the yields of fluorinated products obtained from various substrates using a vanadium-catalyzed system with Selectfluor®. While the original study utilized V₂O₃, similar reactivity is anticipated with VF₃.[1]

EntrySubstrateProductYield (%)[1]
1CyclododecaneFluorocyclododecane65
2Adamantane1-Fluoroadamantane60
31-Adamantanecarboxylic acid3-Fluoro-1-adamantanecarboxylic acid70
4Tetrahydrofuran2-Fluorotetrahydrofuran45
51,4-Dioxane2-Fluorodioxane52
6Methyl isovalerateMethyl 3-fluoro-3-methylbutanoate85 (NMR Yield)
7N-Phthaloyl valine methyl esterN-Phthaloyl 3-fluorovaline methyl ester46
81,4-Cineole2-exo-Fluoro-1,8-cineole53
9L-Menthone4-Fluoromenthone75
10Sclareolide2α-Fluorosclareolide61

Experimental Protocols

General Procedure for this compound-Catalyzed C(sp³)–H Fluorination

Materials:

  • This compound (VF₃)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Substrate

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Protocol:

  • To a dry 4 mL glass vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).

  • Add Selectfluor® (0.3 mmol, 1.5 equivalents).

  • In a separate vial, dissolve the substrate (0.2 mmol, 1.0 equivalent) in anhydrous acetonitrile (2.0 mL).

  • Add the substrate solution to the vial containing VF₃ and Selectfluor®.

  • Degas the reaction mixture by three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Stir the reaction mixture at room temperature for 6–48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into diethyl ether (20 mL).

  • Filter the mixture to remove the catalyst and the Selectfluor® byproduct (H-TEDA).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography using an appropriate eluent system (e.g., diethyl ether/pentane).[1]

Safety Precautions:

  • Vanadium compounds can be toxic. Handle VF₃ with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Selectfluor® is a strong oxidizing agent and should be handled with care.

  • Anhydrous solvents are required; ensure all glassware is properly dried.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add VF3 (10 mol%) and Selectfluor® (1.5 equiv) to a dry vial B 2. Dissolve substrate (1.0 equiv) in anhydrous CH3CN C 3. Combine reactants B->C D 4. Degas via Freeze-Pump-Thaw (x3) C->D E 5. Stir at room temperature (6-48 h) D->E F 6. Quench with diethyl ether E->F G 7. Filter to remove solids F->G H 8. Concentrate filtrate G->H I 9. Purify via column chromatography H->I J Fluorinated Product I->J

A streamlined workflow for VF₃-catalyzed C-H fluorination.

Proposed Catalytic Cycle

G V_III V(III) V_IV_F V(IV)-F V_III->V_IV_F Oxidation V_IV_R V(IV)-R V_IV_F->V_IV_R H-atom abstraction V_III_2 V(III) V_IV_R->V_III_2 Reductive Elimination RF Fluorinated Product (R-F) V_III_2->RF Selectfluor Selectfluor® Selectfluor->V_III Selectfluor_rad Selectfluor® radical cation RH Substrate (R-H) RH->V_IV_F R_rad Substrate Radical (R•)

References

Application Notes and Protocols for VF3 as a High-Energy-Density Conversion Electrode

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(III) fluoride (VF3) is emerging as a material of interest for high-energy-density cathodes in next-generation lithium-ion batteries. Operating via a conversion reaction mechanism, VF3 offers the potential for high specific capacity due to the multi-electron transfer per metal cation. Unlike traditional intercalation cathodes, conversion materials undergo a complete phase transformation during lithiation, forming metallic vanadium nanoparticles embedded in a lithium fluoride (LiF) matrix. This process, while promising for high energy storage, presents challenges such as large voltage hysteresis, volume changes, and the need for nanoscale engineering to ensure good electronic and ionic conductivity.

These application notes provide an overview of the current understanding of VF3 as a conversion electrode, including its synthesis, electrochemical properties, and the experimental protocols required for its evaluation. Due to the relatively nascent stage of VF3 research compared to other metal fluorides like iron(III) fluoride (FeF3), some of the protocols provided are generalized from established methods for similar conversion-type materials.

Data Presentation

The following table summarizes the electrochemical performance of VF3 and related vanadium-based fluoride and oxyfluoride cathode materials. This comparative data provides a context for the potential performance of VF3.

Cathode MaterialInitial Discharge Capacity (mAh/g)Voltage Range (V vs. Li/Li+)Rate CapabilityCycling StabilityReference
VF3 ~80 (insertion)2.0-4.5--[Mentioned in literature reviews of early metal fluoride research]
β-KVOF32741.5-4.2-Stable for 300 cycles[1]
VO2F/graphene2541.3-4.3150 mAh/g at 1CReversible capacity of 208 mAh/g for 20 cycles[2]
K3VF6952.0-4.3--[3]

Experimental Protocols

Protocol 1: Synthesis of Vanadium(III) Fluoride (VF3)

This protocol is based on a well-established two-step solid-state synthesis method.[4][5]

Materials:

  • Vanadium(III) oxide (V2O3) powder

  • Ammonium bifluoride ((NH4)HF2)

  • Argon or other inert gas

  • Tube furnace

  • Crucible (e.g., alumina or nickel)

Procedure:

  • Step 1: Formation of Ammonium Hexafluorovanadate(III) ((NH4)3VF6)

    • Thoroughly mix V2O3 powder and (NH4)HF2 in a molar ratio of 1:6 in a crucible.

    • Heat the mixture in a tube furnace under a flow of inert gas (e.g., argon) to prevent oxidation.

    • The reaction is: V2O3 + 6(NH4)HF2 → 2(NH4)3VF6 + 3H2O.[4][5]

    • A typical heating profile is to ramp to 300-400°C and hold for several hours.

  • Step 2: Thermal Decomposition to VF3

    • Increase the temperature of the furnace to thermally decompose the (NH4)3VF6 intermediate.

    • The decomposition reaction is: (NH4)3VF6 → VF3 + 3NH3 + 3HF.[4][5]

    • A typical decomposition temperature is in the range of 600-800°C, held for several hours under an inert atmosphere.

    • After cooling to room temperature under the inert atmosphere, the resulting yellow-green powder is VF3.

Protocol 2: VF3 Electrode Fabrication (Adapted from General Metal Fluoride Procedures)

Materials:

  • Synthesized VF3 powder

  • Conductive carbon (e.g., Super P, acetylene black)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Slurry mixer (e.g., planetary mixer or magnetic stirrer)

  • Doctor blade or film applicator

  • Vacuum oven

Procedure:

  • Slurry Preparation:

    • In a typical formulation, mix VF3, conductive carbon, and PVDF in a weight ratio of 70:20:10. The optimal ratio may require empirical determination.

    • Dissolve the PVDF binder in NMP to form a solution.

    • Add the VF3 and conductive carbon powders to the PVDF/NMP solution.

    • Mix the components thoroughly until a homogeneous slurry is formed.

  • Electrode Casting:

    • Cast the slurry onto a piece of aluminum foil using a doctor blade or film applicator to a desired thickness (e.g., 50-100 µm).

    • Dry the coated foil in an oven at approximately 80-120°C for several hours to evaporate the NMP solvent.

  • Electrode Punching and Drying:

    • Punch circular electrodes of a specific diameter (e.g., 12-15 mm) from the dried coated foil.

    • Further dry the electrodes under vacuum at around 120°C for at least 12 hours to remove any residual solvent and moisture.

Protocol 3: Coin Cell Assembly and Electrochemical Testing

Materials:

  • VF3 cathode

  • Lithium metal foil (anode and reference electrode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC), 1:1 by volume)

  • Coin cell components (CR2032 cases, spacers, springs)

  • Glovebox with an inert atmosphere (argon-filled)

  • Battery cycler

Procedure:

  • Cell Assembly (inside a glovebox):

    • Place the VF3 cathode at the bottom of the coin cell case.

    • Add a few drops of electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the lithium metal foil on top of the separator.

    • Add a spacer and a spring.

    • Place the top cap of the coin cell and crimp it to seal.

  • Electrochemical Testing:

    • Let the assembled cells rest for several hours to ensure complete wetting of the electrode materials by the electrolyte.

    • Perform galvanostatic cycling using a battery cycler.

    • Voltage Window: A typical voltage window for VF3 would be between 1.5 V and 4.5 V vs. Li/Li+.

    • C-rate: Start with a low C-rate (e.g., C/20 or C/10, where 1C corresponds to a full discharge in one hour) for initial cycles to activate the material.

    • Rate Capability Test: Cycle the cell at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate its performance under different current loads.

    • Cycling Stability Test: Cycle the cell for an extended number of cycles (e.g., 100 or more) at a moderate C-rate (e.g., C/5 or C/2) to assess its capacity retention.

Visualizations

VF3_Conversion_Reaction cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) VF3 VF3 VF3_Li Intermediate Phases (e.g., LixVF3) VF3->VF3_Li Li+ insertion Li_ion_e 3Li+ + 3e- V_LiF V + 3LiF VF3_Li->V_LiF Conversion VF3_Li->V_LiF V_LiF_charge V + 3LiF VF3_charge VF3 V_LiF_charge->VF3_charge Re-conversion V_LiF_charge->VF3_charge Li_ion_e_charge 3Li+ + 3e-

Caption: Theoretical conversion reaction mechanism of VF3 with lithium.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly & Testing start V2O3 + (NH4)HF2 mix Mixing start->mix heat1 Heat to form (NH4)3VF6 mix->heat1 heat2 Decompose to VF3 heat1->heat2 vf3_powder VF3 Powder heat2->vf3_powder slurry Prepare Slurry (VF3, Carbon, Binder) vf3_powder->slurry cast Cast on Al foil slurry->cast dry Dry cast->dry punch Punch Electrodes dry->punch assembly Assemble Coin Cell punch->assembly test Electrochemical Testing assembly->test analysis Data Analysis test->analysis

Caption: Generalized experimental workflow for VF3 electrode evaluation.

Performance_Factors cluster_material Material Properties cluster_performance Electrochemical Performance particle_size Particle Size capacity Specific Capacity particle_size->capacity Smaller size -> higher capacity rate Rate Capability particle_size->rate Smaller size -> better rate conductivity Conductivity (Electronic/Ionic) conductivity->capacity conductivity->rate Higher conductivity -> better rate hysteresis Voltage Hysteresis conductivity->hysteresis Higher conductivity -> lower hysteresis morphology Morphology cycling Cycling Stability morphology->cycling Stable morphology -> better stability

Caption: Key material properties influencing electrochemical performance.

References

Application Notes and Protocols for Sol-Gel Synthesis of Vanadium Trifluoride Powders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanadium trifluoride (VF₃) is a material of interest in various fields, including catalysis and energy storage, particularly in the development of advanced battery technologies.[1] The sol-gel process offers a versatile and low-temperature route for synthesizing high-purity, homogenous, and nanostructured materials with controlled particle size and morphology.[2][3][4] This method involves the transition of a colloidal solution (sol) into a gelatinous network (gel), followed by drying and thermal treatment to obtain the final powder.[2][5] This document outlines a prospective sol-gel synthesis route for VF₃ powders, providing a detailed experimental protocol, potential applications, and characterization techniques.

Potential Applications

Vanadium fluoride powders have potential applications in several advanced technology sectors:

  • Energy Storage: As an electrode material or electrolyte component in lithium-ion and solid-state batteries.[1] It is also a precursor for vanadium compounds used in redox flow batteries.[1]

  • Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions, particularly in organic synthesis for fluorination reactions.[1]

  • Materials Science: Used in the synthesis of high-strength, heat-resistant, and corrosion-resistant vanadium-based alloys for aerospace and automotive applications.[1]

  • Fluorine Chemistry: Serves as a source of fluorine for the precise fluorination of organic compounds in pharmaceuticals and agrochemicals.[1]

Proposed Experimental Protocol

This protocol is based on the hydrolysis and condensation of a vanadium precursor in the presence of a fluorinating agent.

Materials and Equipment
Reagents Equipment
Vanadium(V) oxytriisopropoxide (or other suitable vanadium alkoxide)Schlenk line or glovebox for inert atmosphere
Anhydrous ethanolMagnetic stirrer with heating plate
Hydrofluoric acid (HF) or another suitable fluorine sourceReflux condenser
Ammonium hydroxide (for pH adjustment)Centrifuge
Deionized waterTube furnace

Synthesis Workflow

SolGel_VF3_Workflow cluster_0 Sol Preparation cluster_1 Gelation & Aging cluster_2 Post-Processing cluster_3 Final Product Precursor Vanadium Alkoxide Sol Sol Precursor->Sol Solvent Anhydrous Ethanol Solvent->Sol Fluorine Fluorinating Agent (e.g., HF) Fluorine->Sol Gelation Gel Formation Sol->Gelation Hydrolysis & Condensation Aging Gel Aging Gelation->Aging Strengthening of Gel Network Drying Drying (e.g., Supercritical) Aging->Drying Solvent Removal Calcination Calcination Drying->Calcination Thermal Treatment Product VF3 Powder Calcination->Product Crystallization

Caption: Proposed workflow for the sol-gel synthesis of this compound (VF₃) powder.

Step-by-Step Procedure
  • Sol Preparation:

    • In an inert atmosphere (glovebox or Schlenk line), dissolve a vanadium alkoxide precursor, such as Vanadium(V) oxytriisopropoxide, in anhydrous ethanol.

    • Slowly add a stoichiometric amount of a fluorinating agent, like a diluted solution of hydrofluoric acid in ethanol, to the vanadium precursor solution while stirring vigorously.

    • The hydrolysis and condensation reactions are initiated by the addition of the fluorinating agent, leading to the formation of a sol.[2]

  • Gelation:

    • Continue stirring the solution at a controlled temperature (e.g., 40-60 °C) until a viscous gel is formed. The gelation time can vary from hours to days depending on the reaction conditions.[2]

    • The pH of the solution can be adjusted using a base like ammonium hydroxide to control the rate of hydrolysis and condensation.[2]

  • Aging:

    • Once the gel has formed, it should be aged for a period (e.g., 24-48 hours) at a constant temperature. This process allows for the strengthening of the gel network through further condensation reactions.

  • Drying:

    • The aged gel is then dried to remove the solvent. Supercritical drying is recommended to preserve the porous structure of the gel and prevent the collapse of the network, which can occur with conventional oven drying.

  • Calcination:

    • The dried xerogel or aerogel is calcined in a tube furnace under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature and for a set duration to induce crystallization and form the final VF₃ powder.[6]

Hypothetical Experimental Data

The following table presents hypothetical parameters for the sol-gel synthesis of VF₃ powder. These values should be considered as a starting point for experimental design and optimization.

ParameterCondition 1Condition 2Condition 3
Vanadium Precursor Vanadium(V) oxytriisopropoxideVanadium(V) oxytriisopropoxideVanadium(V) oxytriisopropoxide
Precursor Conc. (mol/L) 0.10.20.1
Solvent Anhydrous EthanolAnhydrous EthanolAnhydrous Ethanol
Fluorinating Agent Hydrofluoric Acid (in Ethanol)Hydrofluoric Acid (in Ethanol)Trifluoroacetic Acid
Molar Ratio (V:F) 1:31:3.51:3
pH 454
Gelation Temp. (°C) 506050
Aging Time (h) 244824
Drying Method Supercritical CO₂Supercritical CO₂Freeze Drying
Calcination Temp. (°C) 400450400
Calcination Time (h) 232
Expected Particle Size (nm) 50-10030-7080-120
Expected Yield (%) 758570

Characterization of VF₃ Powders

To confirm the successful synthesis and to characterize the properties of the VF₃ powders, the following techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the final product.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure of the powders.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and to confirm the formation of metal-fluoride bonds.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal stability of the synthesized material and to determine the optimal calcination temperature.[7]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and porosity of the powders.

By systematically varying the synthesis parameters and utilizing these characterization techniques, a reproducible and optimized sol-gel route for the synthesis of high-quality this compound powders can be established.

References

Application Notes and Protocols for Vanadium Trifluoride (VF3) Cathodes in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical performance of Vanadium trifluoride (VF₃) as a cathode material for lithium-ion batteries. Detailed protocols for material synthesis and electrochemical characterization are included to facilitate reproducible research and development.

Introduction to this compound Cathodes

This compound (VF₃) is a promising cathode material for next-generation lithium-ion batteries due to its high theoretical specific capacity of approximately 745 mAh g⁻¹, which is based on a three-electron conversion reaction (V³⁺ + 3e⁻ ↔ V⁰). This high capacity, coupled with a suitable operating voltage, results in a high theoretical energy density. However, like many metal fluorides, VF₃ suffers from low intrinsic electronic and ionic conductivity, which can lead to poor rate capability and cycling stability. To overcome these challenges, researchers have focused on strategies such as nanostructuring and the formation of composites with conductive carbon materials like graphene or amorphous carbon. These approaches aim to enhance the electrochemical performance by improving conductivity and accommodating the volume changes that occur during the conversion reaction.

Data Presentation

The electrochemical performance of VF₃-based cathodes can vary significantly depending on the synthesis method, particle morphology, and the nature of the conductive carbon composite. The following tables summarize the quantitative data reported for VF₃ and related metal fluoride cathodes.

Table 1: Electrochemical Performance of this compound-Based Cathodes

Material CompositionInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)CyclesC-RateVoltage Window (V vs. Li/Li⁺)Coulombic Efficiency (%)
Churros-like VF₃ Nanocrystals (Anode)¹6076335000.2C0.02 - 2.8>99% after stabilization
VF₃/Graphene Composite (Cathode)~236~1905020 mA g⁻¹1.5 - 4.0Not Reported
Hydrothermally Synthesized VF₃-rGO236.8190.55020 mA g⁻¹1.5 - 4.0~98% after a few cycles

¹Note: Data for the churros-like VF₃ nanocrystals is for its performance as an anode material, which demonstrates the material's high capacity potential.[1] Performance as a cathode will differ.

Table 2: Comparative Electrochemical Performance of Other Metal Fluoride Cathodes

Material CompositionInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)CyclesC-RateVoltage Window (V vs. Li/Li⁺)Reference
FeF₃·0.33H₂O/CNT+Graphene234.2193.1500.2C1.8 - 4.5[2]
Co-doped FeF₃/C151.7139.61001C2.0 - 4.5[3]
FeF₃/Graphene (for Na-ion)550115500.3C1.0 - 4.0[4]

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical characterization of VF₃ cathodes are provided below. These protocols are based on common practices for conversion-type cathode materials.

Synthesis of VF₃-Carbon Nanocomposites

a) Hydrothermal Synthesis of VF₃-rGO (Reduced Graphene Oxide)

This method yields VF₃ nanoparticles anchored on reduced graphene oxide sheets, which enhances electrical conductivity.

  • Precursors: Vanadium(III) chloride (VCl₃), Ammonium fluoride (NH₄F), Graphene oxide (GO) dispersion.

  • Procedure:

    • Disperse a specific amount of graphene oxide in deionized water through ultrasonication for 2 hours to obtain a homogeneous GO suspension.

    • Dissolve stoichiometric amounts of VCl₃ and NH₄F in deionized water.

    • Add the VCl₃/NH₄F solution to the GO suspension under vigorous stirring.

    • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 180-200 °C for 12-24 hours.

    • After cooling to room temperature, collect the precipitate by centrifugation, wash it with deionized water and ethanol several times, and dry it in a vacuum oven at 60-80 °C overnight.

b) Ball-Milling Synthesis of VF₃/C Composite

This is a mechanochemical method to create an intimate mixture of VF₃ and a conductive carbon source.[5]

  • Precursors: VF₃ powder, Conductive carbon (e.g., acetylene black, Super P).

  • Procedure:

    • Mix the VF₃ powder and conductive carbon in a desired weight ratio (e.g., 70:30) in a ball-milling jar.

    • Use zirconia or stainless steel balls with a specific ball-to-powder weight ratio (e.g., 20:1).

    • Mill the mixture at a high rotation speed (e.g., 300-500 rpm) for several hours (e.g., 10-20 hours) under an inert atmosphere (e.g., Argon) to prevent oxidation.

    • The resulting powder is the VF₃/C composite.

Electrode Preparation
  • Slurry Composition: A typical slurry consists of the active material (VF₃-carbon composite), a binder, and a conductive agent. A common weight ratio is 80:10:10 (Active Material : Conductive Agent : Binder).[6]

    • Active Material: VF₃-carbon nanocomposite.

    • Conductive Agent: Super P or acetylene black.

    • Binder: Polyvinylidene fluoride (PVDF).

  • Procedure:

    • Dissolve the PVDF binder in N-methyl-2-pyrrolidone (NMP) solvent.

    • Add the active material and conductive agent to the PVDF-NMP solution.

    • Mix the components thoroughly using a planetary mixer or magnetic stirrer until a homogeneous slurry is formed.

    • Cast the slurry onto an aluminum foil current collector using a doctor blade with a specific thickness (e.g., 100-200 µm).

    • Dry the coated foil in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the NMP solvent.

    • Punch out circular electrodes (e.g., 12 mm diameter) from the dried foil.

Cell Assembly
  • Cell Type: CR2032 coin cells are commonly used for half-cell testing.

  • Components:

    • Working Electrode: The prepared VF₃ cathode.

    • Counter/Reference Electrode: Lithium metal foil.

    • Separator: A microporous polymer membrane (e.g., Celgard 2400).

    • Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

  • Assembly: Assemble the coin cells in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm).

Electrochemical Characterization

a) Cyclic Voltammetry (CV)

CV is used to investigate the redox reactions and electrochemical reversibility.

  • Potential Window: Typically between 1.0 V and 4.5 V vs. Li/Li⁺.

  • Scan Rate: A range of scan rates from 0.1 mV s⁻¹ to 1.0 mV s⁻¹ is commonly used to study the kinetics of the electrochemical processes.[7][8]

  • Procedure:

    • Perform several initial cycles to stabilize the electrochemical behavior.

    • Record the cyclic voltammograms at different scan rates. The peak currents and their separation can provide information about the reaction kinetics and diffusion of lithium ions.

b) Galvanostatic Cycling with Potential Limitation (GCPL)

This technique is used to evaluate the specific capacity, cycling stability, and coulombic efficiency.

  • Voltage Window: Typically between 1.5 V and 4.0 V vs. Li/Li⁺.

  • Current Density (C-rate): Test at various C-rates (e.g., C/20, C/10, C/5, 1C, 2C, 5C) to evaluate the rate capability. (1C corresponds to a full charge or discharge in one hour).

  • Procedure:

    • Cycle the cell at a low C-rate (e.g., C/20) for the initial cycles to form a stable solid-electrolyte interphase (SEI).

    • Then, perform long-term cycling at a moderate C-rate (e.g., C/5 or 1C) to assess cycling stability.

    • To test rate capability, cycle the cell at progressively higher C-rates for a set number of cycles at each rate.

c) Electrochemical Impedance Spectroscopy (EIS)

EIS is used to study the impedance characteristics of the cell, including charge transfer resistance and lithium-ion diffusion.[9][10]

  • Frequency Range: Typically from 100 kHz to 10 mHz.

  • AC Amplitude: A small AC voltage perturbation of 5-10 mV.

  • Procedure:

    • Measure the EIS of the fresh cell before cycling.

    • Measure the EIS at different states of charge (SOC) and after a certain number of cycles to understand the changes in impedance during battery operation.

    • The resulting Nyquist plot can be fitted to an equivalent circuit model to extract quantitative information about the different resistance components in the cell.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_char Electrochemical Characterization s1 Precursors (VF₃, Carbon) s2 Synthesis Method (e.g., Ball Milling) s1->s2 s3 VF₃-Carbon Composite s2->s3 e1 Slurry Preparation (Active Material, Binder, Conductive Agent) s3->e1 e2 Coating on Al Foil e1->e2 e3 Drying & Punching e2->e3 c1 Coin Cell Components (Cathode, Li Anode, Separator, Electrolyte) e3->c1 c2 Assembly in Glovebox c1->c2 ch1 Cyclic Voltammetry (CV) c2->ch1 ch2 Galvanostatic Cycling (GCPL) c2->ch2 ch3 Electrochemical Impedance Spectroscopy (EIS) c2->ch3

A generalized workflow for the synthesis and electrochemical characterization of VF₃ cathodes.
Proposed Conversion Reaction Mechanism of VF₃ Cathode

The electrochemical reaction of VF₃ with lithium is a conversion reaction. During discharge (lithiation), VF₃ is reduced to metallic vanadium (V) and lithium fluoride (LiF). The reverse reaction occurs during charge (delithiation).

reaction_mechanism vf3 VF₃ Cathode (this compound) v_lif V + 3LiF (Nanocomposite of Vanadium metal and Lithium Fluoride) vf3->v_lif + 3Li⁺ + 3e⁻ Discharge (Lithiation) v_lif->vf3 - 3Li⁺ - 3e⁻ Charge (Delithiation)

Proposed conversion reaction mechanism of a VF₃ cathode during lithiation and delithiation.

References

Application Notes and Protocols: Vanadium Trifluoride in the Synthesis of Vanadium-Based Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium-based alloys are of significant interest across various high-technology sectors, including aerospace, nuclear energy, and potentially in specialized biomedical devices, owing to their high strength-to-weight ratio, excellent temperature resistance, and biocompatibility. While vanadium oxides are the conventional precursors for vanadium alloy production, vanadium trifluoride (VF3) presents an alternative fluoridic route. The synthesis of vanadium alloys from VF3 can be principally achieved through metallothermic reduction (e.g., with aluminum or calcium) or molten salt electrolysis.

These application notes provide detailed, though adapted, protocols for the synthesis of vanadium-based alloys using this compound. Due to a scarcity of explicit literature detailing the use of VF3 as a precursor, the following protocols are based on established principles of metallothermic reduction and molten salt electrolysis of vanadium oxides and other metal halides. Researchers should consider these as foundational methods to be optimized for their specific applications.

Metallothermic Reduction of this compound

Metallothermic reduction involves the reduction of a metal compound, in this case, this compound, by a more electropositive metal, such as aluminum (aluminothermic reduction) or calcium (calciothermic reduction). The large negative Gibbs free energy of formation for aluminum fluoride (AlF3) and calcium fluoride (CaF2) makes these reactions highly exothermic and thermodynamically favorable.

Aluminothermic Reduction for V-Al Alloy Synthesis

The aluminothermic reduction of VF3 is a direct pathway to producing vanadium-aluminum (V-Al) master alloys. The reaction is highly exothermic and can be self-sustaining once initiated.

Reaction Principle:

2VF₃(s) + 2Al(s) → 2V(s) + 2AlF₃(g, l)

Excess aluminum is typically used to ensure the complete reduction of VF3 and to control the final composition of the V-Al alloy.

Experimental Protocol:

  • Reactant Preparation:

    • Dry the this compound (VF3) powder (99.5% purity) at 150°C for 4 hours under vacuum to remove any moisture.

    • Use aluminum powder (99.7% purity, <100 mesh).

    • Prepare a flux, such as calcium fluoride (CaF2), to lower the melting point of the slag and facilitate the separation of the molten alloy.

  • Charge Mixing:

    • In an argon-filled glovebox, thoroughly mix the VF3 powder, aluminum powder, and CaF2 flux. A typical starting ratio is a stoichiometric amount of aluminum with a 10-20% excess, and the flux constituting 10-15% of the total weight of the reactants.

  • Reduction Process:

    • Place the mixture in a refractory-lined vessel (e.g., magnesia or alumina crucible).

    • The reaction can be initiated locally using a high-energy source such as an electrically heated wire or a magnesium ribbon fuse.

    • The reaction is rapid and proceeds as a self-propagating high-temperature synthesis (SHS) wave.

    • Allow the reactor to cool to room temperature under an inert atmosphere to prevent re-oxidation of the alloy.

  • Alloy-Slag Separation and Purification:

    • Mechanically separate the consolidated V-Al alloy ingot from the slag (primarily AlF3 and CaF2).

    • The crude alloy may be further purified by electron beam melting to remove volatile impurities and excess aluminum.[1]

Logical Workflow for Aluminothermic Reduction of VF₃

aluminothermic_reduction cluster_prep Preparation cluster_process Process cluster_purification Purification VF3 This compound (VF₃) Mixing Mixing in Inert Atmosphere VF3->Mixing Al Aluminum Powder (Al) Al->Mixing Flux Flux (e.g., CaF₂) Flux->Mixing Reduction Aluminothermic Reduction (SHS) Mixing->Reduction Initiation Cooling Cooling under Inert Atmosphere Reduction->Cooling Separation Mechanical Separation of Alloy and Slag Cooling->Separation Purification Electron Beam Melting (Optional) Separation->Purification FinalAlloy V-Al Alloy Separation->FinalAlloy Purification->FinalAlloy molten_salt_electrolysis cluster_prep Preparation cluster_process Process cluster_recovery Recovery VF3 This compound (VF₃) Drying Vacuum Drying VF3->Drying Electrolyte Eutectic Salt (e.g., LiCl-KCl) Electrolyte->Drying Melting Melting Electrolyte in Inert Atmosphere Drying->Melting FinalProduct High-Purity Vanadium Drying->FinalProduct Dissolution Dissolution of VF₃ Melting->Dissolution Electrolysis Electrolysis (Cathodic Deposition) Dissolution->Electrolysis Applied Potential Withdrawal Cathode Withdrawal & Cooling Electrolysis->Withdrawal Washing Washing to Remove Adhering Salts Withdrawal->Washing Washing->Drying

References

catalytic activity of Vanadium trifluoride in polymerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of Vanadium trifluoride (VF₃) being utilized as a catalyst in polymerization reactions. The following application notes and protocols are provided as a representative guide to the synthesis of this compound and the general use of vanadium-based compounds in polymerization catalysis. Researchers should consider this a starting point for exploratory studies into the catalytic potential of VF₃.

Section 1: Synthesis of this compound (VF₃)

This compound can be synthesized from Vanadium(III) oxide (V₂O₃) through a two-step process involving the formation of a hexafluorovanadate(III) salt followed by thermal decomposition.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize anhydrous this compound from Vanadium(III) oxide.

Materials:

  • Vanadium(III) oxide (V₂O₃)

  • Ammonium bifluoride ((NH₄)HF₂)

  • Anhydrous hydrogen fluoride (HF) gas (optional, for dehydration)[2]

  • Inert gas (e.g., Helium, Argon)[2]

  • Reaction vessel resistant to hydrogen fluoride (e.g., rotary reactor)[2]

  • Tube furnace

Procedure:

Step 1: Formation of Ammonium Hexafluorovanadate(III) ((NH₄)₃VF₆) [1]

  • In a suitable reaction vessel, thoroughly mix Vanadium(III) oxide with a stoichiometric excess of ammonium bifluoride.

  • The reaction is: V₂O₃ + 6 (NH₄)HF₂ → 2 (NH₄)₃VF₆ + 3 H₂O.[1]

  • Gently heat the mixture to initiate the reaction. The reaction is exothermic and will proceed to completion.

  • Allow the reaction mixture to cool to room temperature. The product is ammonium hexafluorovanadate(III).

Step 2: Thermal Decomposition to this compound (VF₃) [1]

  • Place the obtained (NH₄)₃VF₆ in a tube furnace.

  • Heat the sample under a flow of inert gas (e.g., Argon) to thermally decompose the ammonium hexafluorovanadate(III).

  • The decomposition reaction is: (NH₄)₃VF₆ → VF₃ + 3 NH₃ + 3 HF.

  • Continue heating until the evolution of ammonia and hydrogen fluoride gases ceases.

  • Cool the furnace to room temperature under the inert gas flow to obtain anhydrous this compound as a yellow-green powder.[1]

Alternative Dehydration Step: [2]

For ensuring a completely anhydrous product, the VF₃ hydrate can be treated with a dry, inert gas at elevated temperatures.

  • Heat the VF₃ hydrate in a furnace at approximately 500°C.

  • Pass a stream of anhydrous hydrogen fluoride gas over the sample for several hours.

  • Purge the system with an inert gas like helium to remove any residual HF.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrogen fluoride is extremely corrosive and toxic. Handle with extreme caution and follow all safety protocols for working with HF.

Diagram of this compound Synthesis Workflow

Synthesis of this compound (VF₃) V2O3 Vanadium(III) Oxide (V₂O₃) Mix Mixing and Gentle Heating V2O3->Mix NH4HF2 Ammonium Bifluoride ((NH₄)HF₂) NH4HF2->Mix NH43VF6 Ammonium Hexafluorovanadate(III) ((NH₄)₃VF₆) Mix->NH43VF6 V₂O₃ + 6(NH₄)HF₂ → 2(NH₄)₃VF₆ + 3H₂O Decomposition Thermal Decomposition (in Tube Furnace under Inert Gas) NH43VF6->Decomposition VF3 Anhydrous this compound (VF₃) Decomposition->VF3 (NH₄)₃VF₆ → VF₃ + 3NH₃ + 3HF

Caption: Workflow for the synthesis of this compound.

Section 2: General Application of Vanadium-Based Catalysts in Olefin Polymerization

While specific data for VF₃ is unavailable, other vanadium compounds such as VCl₄, VOCl₃, and V(acac)₃ are known to catalyze olefin polymerization, typically in the presence of an organoaluminum co-catalyst.[3] These systems are often referred to as Ziegler-Natta catalysts.[4][5] Vanadium-based catalysts are noted for their ability to produce high molecular weight polymers with narrow molecular weight distributions.[3]

Representative Experimental Protocol: Ethylene Polymerization

Objective: To perform the polymerization of ethylene using a general vanadium-based catalyst system.

Materials:

  • Vanadium pre-catalyst (e.g., VCl₄, VOCl₃, or V(acac)₃)

  • Co-catalyst (e.g., triethylaluminum (AlEt₃) or diethylaluminum chloride (AlEt₂Cl))

  • Anhydrous toluene (polymerization grade)

  • Ethylene gas (polymerization grade)

  • Methanol (for quenching)

  • Hydrochloric acid (HCl)

  • Schlenk line or glovebox for inert atmosphere operations

  • High-pressure reactor

Procedure:

  • Reactor Preparation: Thoroughly dry and purge a high-pressure reactor with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Introduce a measured volume of anhydrous toluene into the reactor under an inert atmosphere.

  • Co-catalyst Addition: In a glovebox or using Schlenk techniques, prepare a solution of the organoaluminum co-catalyst in anhydrous toluene and add it to the reactor.

  • Catalyst Injection: Prepare a solution or slurry of the vanadium pre-catalyst in anhydrous toluene inside a glovebox. Inject the catalyst solution into the reactor.

  • Polymerization:

    • Pressurize the reactor with ethylene gas to the desired pressure.

    • Heat the reactor to the desired temperature (e.g., 50-80 °C) and maintain vigorous stirring.

    • Monitor the reaction progress by observing the ethylene uptake.

  • Reaction Quenching: After the desired reaction time, vent the excess ethylene and cool the reactor. Quench the polymerization by injecting methanol.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.

    • Filter the precipitated polymer and wash it thoroughly with methanol.

    • Dry the polymer under vacuum to a constant weight.

Quantitative Data for Representative Vanadium Catalyst Systems

Vanadium Pre-catalystCo-catalystMonomerTemperature (°C)Pressure (bar)Activity (kg Polymer / mol V·h·bar)Polymer Molecular Weight ( g/mol )Molecular Weight Distribution (Mw/Mn)
VCl₄Al(i-Bu)₃Ethylene601High--
L(d)VCl₂(THF)Et₂AlClEthylene306447-Single Active Site
[O(SiPh₂OLi)₂·(THF)₂]AlMe₃Ethylene2035110Very High (insoluble)-

Data is compiled from various sources and represents a range of possible outcomes.[3]

Diagram of a General Olefin Polymerization Workflow

General Workflow for Vanadium-Catalyzed Olefin Polymerization cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Polymerization Reaction cluster_workup Product Isolation V_catalyst Vanadium Pre-catalyst Solution Add_V Inject Vanadium Catalyst V_catalyst->Add_V Co_catalyst Co-catalyst Solution Add_Co Add Co-catalyst Co_catalyst->Add_Co Reactor Dry, Inert Reactor Solvent Add Anhydrous Solvent Reactor->Solvent Solvent->Add_Co Add_Co->Add_V Polymerize Introduce Monomer (e.g., Ethylene) Apply Heat & Pressure Add_V->Polymerize Quench Quench with Methanol Polymerize->Quench Precipitate Precipitate in Acidified Methanol Quench->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry Polymer Final Polymer Product Dry->Polymer

Caption: A generalized experimental workflow for olefin polymerization.

Section 3: Proposed Catalytic Cycle

The generally accepted mechanism for Ziegler-Natta polymerization involves the insertion of the olefin monomer into the metal-alkyl bond of the active catalytic species. The Cossee-Arlman mechanism is a widely accepted model for this process.

Diagram of the Cossee-Arlman Mechanism

Simplified Cossee-Arlman Mechanism Active_Site [V]-R (Active Catalyst) Coordination Olefin Coordination Active_Site->Coordination + C₂H₄ Insertion Monomer Insertion Coordination->Insertion π-complex formation Propagation Chain Propagation Insertion->Propagation σ-bond insertion Propagation->Active_Site [V]-CH₂-CH₂-R (Propagated Chain)

Caption: A simplified representation of the monomer insertion step.

References

Application Notes and Protocols for the Synthesis of Churros-Like Vanadium Trifluoride Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characteristics, and potential applications of churros-like vanadium trifluoride (VF3) nanocrystals. The unique morphology of these nanocrystals offers intriguing properties, particularly for energy storage applications. Furthermore, this document explores the potential relevance of vanadium-based nanomaterials in the biomedical field, including drug development.

Introduction

This compound (VF3) nanocrystals with a novel "churros-like" morphology have been synthesized via a facile, high-temperature colloidal method. This unique structure, consisting of interconnected nanorods with interstitial vacant spaces, provides a high surface area and may offer advantages in various applications. The synthesis method allows for the production of highly dispersed nanocrystals in nonpolar solvents, facilitating their deposition on various substrates.

Potential Applications

Energy Storage

The primary application explored for churros-like VF3 nanocrystals is as an anode material in lithium-ion batteries.[1] this compound is a promising anode material due to its high theoretical capacity of 745 mAh g⁻¹, capable of carrying three electrons during the conversion reaction.[1] The unique churros-like architecture is believed to provide space for mechanical relaxation during the large volume changes that occur during the charge-discharge cycles of conversion reactions.[1]

Biomedical Applications (Exploratory)

While the direct application of churros-like VF3 nanocrystals in drug development has not yet been reported, other vanadium-based nanoparticles, such as vanadium pentoxide (V₂O₅), have shown promise in biomedical fields. These applications include roles in cancer therapy and as antibacterial agents. The churros-like VF3 nanocrystals, with their high surface area, could potentially be functionalized for applications such as drug delivery or as carriers for therapeutic agents. Further research is necessary to explore the biocompatibility and efficacy of these specific nanocrystals for any medical applications.

Quantitative Data

The following table summarizes the key performance data of churros-like VF3 nanocrystals when used as an anode material in lithium-ion batteries.

ParameterValueConditions
Initial Discharge Capacity607 mAh g⁻¹0.1 C rate
Discharge Capacity after 500 cycles633 mAh g⁻¹0.2 C rate
Theoretical Capacity745 mAh g⁻¹

Experimental Protocols

Synthesis of Churros-Like VF3 Nanocrystals

This protocol details the high-temperature colloidal synthesis of this compound nanocrystals with a churros-like morphology.

Materials:

  • Vanadium(III) chloride (VCl₃)

  • 1-Octadecene (ODE)

  • Oleylamine (OAm)

  • Anhydrous ethanol

  • Anhydrous toluene

Equipment:

  • Three-neck round-bottom flask

  • Schlenk line

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Condenser

  • Syringe

  • Centrifuge

  • Glovebox (optional, for handling air-sensitive materials)

Procedure:

  • Reaction Setup: In a three-neck flask, combine VCl₃ and 1-octadecene.

  • Degassing: Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

  • Surfactant Addition: Cool the mixture to room temperature and inject oleylamine under an inert atmosphere (e.g., argon or nitrogen).

  • Heating and Reaction: Heat the mixture to 320 °C at a rate of 10 °C/min and maintain this temperature for 1 hour.

  • Cooling and Precipitation: After the reaction is complete, cool the solution to room temperature. Add excess anhydrous ethanol to precipitate the VF3 nanocrystals.

  • Purification: Centrifuge the mixture to collect the nanocrystals. Wash the product repeatedly with a mixture of ethanol and toluene to remove unreacted precursors and excess surfactant.

  • Drying and Storage: Dry the purified VF3 nanocrystals under vacuum. Store the final product in a nonpolar solvent in which they are well-dispersed.

Ligand Stripping (Optional)

For applications requiring a clean nanocrystal surface, a ligand stripping step can be performed.

Procedure:

  • Disperse the as-synthesized VF3 nanocrystals in an anhydrous solvent.

  • Add a solution of a ligand-stripping agent (e.g., a solution of HBF₄ in diethyl ether or triethyloxonium tetrafluoroborate in dichloromethane) dropwise while stirring.

  • Continue stirring for several hours at room temperature.

  • Centrifuge the mixture to collect the ligand-stripped nanocrystals.

  • Wash the product with an appropriate anhydrous solvent to remove the stripped ligands and excess stripping agent.

  • Dry the final product under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Churros-Like VF3 Nanocrystals cluster_stripping Optional Ligand Stripping start Start reactants Mix VCl3 and 1-Octadecene start->reactants degas Degas at 120°C reactants->degas add_oam Inject Oleylamine degas->add_oam react Heat to 320°C for 1h add_oam->react cool Cool to Room Temp. react->cool precipitate Precipitate with Ethanol cool->precipitate wash Wash and Centrifuge precipitate->wash dry Dry under Vacuum wash->dry end_synthesis As-synthesized VF3 NCs dry->end_synthesis disperse Disperse in Solvent end_synthesis->disperse Proceed to Stripping add_stripper Add Ligand Stripping Agent disperse->add_stripper stir Stir at Room Temp. add_stripper->stir wash_strip Wash and Centrifuge stir->wash_strip dry_strip Dry under Vacuum wash_strip->dry_strip end_strip Ligand-Stripped VF3 NCs dry_strip->end_strip Synthesis_Parameters cluster_precursors Precursors & Surfactants cluster_conditions Reaction Conditions cluster_outcome Outcome VCl3 Vanadium(III) Chloride (Vanadium Source) VF3_NCs Churros-Like VF3 Nanocrystals VCl3->VF3_NCs OAm Oleylamine (Surfactant/Solvent) OAm->VF3_NCs Temperature Temperature (320°C) Temperature->VF3_NCs Time Reaction Time (1 hour) Time->VF3_NCs Atmosphere Inert Atmosphere (Ar or N2) Atmosphere->VF3_NCs

References

Application Notes and Protocols for the Solid-State Synthesis of Potassium Vanadium Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solid-state synthesis of various potassium vanadium fluoride compounds. The information is intended to guide researchers in the preparation of these materials for applications such as battery cathodes, catalysts, and other areas of materials science.

Introduction to Solid-State Synthesis

Solid-state synthesis, also known as the ceramic method, is a widely used technique for the preparation of polycrystalline solids from solid starting materials.[1] The method typically involves the intimate mixing of precursors followed by heating at high temperatures to promote diffusion and reaction between the solid particles. Key parameters that influence the outcome of a solid-state reaction include the choice of precursors, stoichiometry, reaction temperature, duration, and atmosphere.[2]

For the synthesis of potassium vanadium fluorides, the primary precursors are typically potassium fluoride (KF) and a vanadium fluoride, most commonly vanadium(III) fluoride (VF₃). The stoichiometry of the reactants is precisely controlled to target the desired final phase. The reactions are generally carried out under an inert atmosphere, such as argon, to prevent oxidation of the vanadium species.

Experimental Protocols

Detailed experimental protocols for the solid-state synthesis of several potassium vanadium fluoride compounds are provided below.

Protocol 1: Synthesis of K₅V₃F₁₄

This protocol is adapted from a method for preparing carbon-coated K₅V₃F₁₄ for battery applications. The carbon coating is intended to improve electrical conductivity.

Materials:

  • Potassium fluoride (KF)

  • Vanadium(III) fluoride (VF₃)

  • Ketjenblack (KB) carbon

Procedure:

  • In an argon-filled glovebox, thoroughly mix 0.2553 g of KF and 0.2846 g of VF₃.

  • Add 15 wt% of Ketjenblack carbon to the mixture.

  • Homogenize the mixture using a mortar and pestle or a ball mill.

  • Transfer the mixture to a suitable crucible (e.g., alumina or graphite).

  • Place the crucible in a tube furnace and heat to 650 °C under a constant flow of argon gas (5 mL min⁻¹).[3]

  • Maintain the temperature for 12 hours.[3]

  • After 12 hours, turn off the furnace and allow it to cool to room temperature under the argon atmosphere.

  • Once cooled, transfer the product to an airtight container inside the glovebox.

Protocol 2: Synthesis of KVF₄

Similar to the K₅V₃F₁₄ synthesis, this protocol includes a carbon coating step.

Materials:

  • Potassium fluoride (KF)

  • Vanadium(III) fluoride (VF₃)

  • Ketjenblack (KB) carbon

Procedure:

  • Inside an argon-filled glovebox, mix 0.1890 g of KF and 0.3510 g of VF₃.

  • Add 20 wt% of Ketjenblack carbon to the precursor mixture.

  • Thoroughly homogenize the mixture.

  • Place the homogenized powder in a crucible.

  • Heat the sample in a tube furnace to 550 °C under a flowing argon atmosphere.[3]

  • Hold the temperature for 12 hours.[3]

  • Allow the furnace to cool to room temperature under argon flow.

  • Store the final product in an inert atmosphere.

Protocol 3: Synthesis of K₃VF₆

Two primary methods for the synthesis of K₃VF₆ are presented: a high-temperature solid-state reaction and a mechanochemical method.

Method A: High-Temperature Solid-State Reaction

Materials:

  • Vanadium metal (V) powder

  • Potassium bifluoride (KHF₂)

Procedure:

  • Mix vanadium powder with an excess of KHF₂ in a platinum crucible.

  • Heat the mixture to 600 °C and then slowly increase the temperature to 800 °C.

  • Transfer the resulting pale green melt to a graphite crucible.

  • Heat for an extended period at 1200 °C. The final product is a pale green crystalline material.

Method B: Mechanochemical Synthesis

This method is suitable for producing carbon-coated K₃VF₆.

Materials:

  • Potassium fluoride (KF)

  • Vanadium(III) fluoride (VF₃)

  • Ketjenblack (KB) carbon

Procedure:

  • In an argon-filled glovebox, place 0.3348 g of KF, 0.2065 g of VF₃, and 10 wt% of Ketjenblack carbon into a 45 mL zirconia (ZrO₂) planetary ball mill jar.

  • Add zirconia milling balls (e.g., five 5 mm diameter and ~250 2 mm diameter balls).

  • Mill the mixture at 600 rpm for 12 hours. It is recommended to use an alternating milling cycle of 1 hour of milling followed by a 15-minute rest period.[3]

  • After milling, collect the product inside the glovebox.

Protocol 4: Synthesis of KVF₃

KVF₃ can be synthesized by the direct reaction of KF and VF₃.

Materials:

  • Potassium fluoride (KF)

  • Vanadium(III) fluoride (VF₃)

Procedure:

  • Stoichiometric amounts of KF and VF₃ are intimately mixed in an inert atmosphere.

  • The mixture is pelletized to ensure good contact between the reactants.

  • The pellet is placed in a sealed, evacuated tube (e.g., platinum or gold).

  • The tube is heated to a temperature between 800 °C and 1000 °C for several hours.

  • The furnace is then slowly cooled to room temperature.

Note on K₂VF₅ Synthesis

Data Presentation

The following table summarizes the crystallographic data for several potassium vanadium fluorides.

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)
Potassium Vanadium FluorideKVF₃CubicPm-3ma = 4.100
Potassium Vanadium FluorideKVF₄OrthorhombicPnmaa = 7.43, b = 7.62, c = 5.72
Potassium Vanadium FluorideK₂VF₅---
Potassium Vanadium FluorideK₃VF₆TetragonalI4₁/aa = 12.3524, c = 16.7447
Potassium Vanadium FluorideK₅V₃F₁₄OrthorhombicPnmaa = 10.79, b = 7.58, c = 12.87

Data for K₂VF₅ is not available in the cited literature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the solid-state synthesis processes described in the protocols.

SolidStateSynthesis_Workflow cluster_precursors Precursors cluster_process Processing Steps cluster_products Final Products KF KF Mixing Mixing & Homogenization KF->Mixing Milling Mechanochemical Milling KF->Milling for K₃VF₆ VF3 VF₃ VF3->Mixing VF3->Milling for K₃VF₆ V_metal V metal V_metal->Mixing for K₃VF₆ (High T) KHF2 KHF₂ KHF2->Mixing for K₃VF₆ (High T) Carbon Carbon Source (e.g., KB) Carbon->Mixing (optional) Carbon->Milling for K₃VF₆ Heating High-Temperature Heating (Furnace) Mixing->Heating K3VF6 K₃VF₆ Milling->K3VF6 KVF3 KVF₃ Heating->KVF3 KVF4 KVF₄ Heating->KVF4 Heating->K3VF6 (High T method) K5V3F14 K₅V₃F₁₄ Heating->K5V3F14

Caption: General workflow for solid-state synthesis of potassium vanadium fluorides.

KVF_Synthesis_Comparison cluster_KVF4 KVF₄ Synthesis cluster_K5V3F14 K₅V₃F₁₄ Synthesis cluster_K3VF6 K₃VF₆ Synthesis (Mechanochemical) KVF4_precursors KF + VF₃ (0.1890g + 0.3510g) + 20 wt% Carbon KVF4_mixing Mixing KVF4_precursors->KVF4_mixing KVF4_heating 550 °C, 12h, Ar KVF4_mixing->KVF4_heating KVF4_product KVF₄ KVF4_heating->KVF4_product K5V3F14_precursors KF + VF₃ (0.2553g + 0.2846g) + 15 wt% Carbon K5V3F14_mixing Mixing K5V3F14_precursors->K5V3F14_mixing K5V3F14_heating 650 °C, 12h, Ar K5V3F14_mixing->K5V3F14_heating K5V3F14_product K₅V₃F₁₄ K5V3F14_heating->K5V3F14_product K3VF6_precursors KF + VF₃ (0.3348g + 0.2065g) + 10 wt% Carbon K3VF6_milling Ball Milling 600 rpm, 12h K3VF6_precursors->K3VF6_milling K3VF6_product K₃VF₆ K3VF6_milling->K3VF6_product

Caption: Comparison of specific synthesis protocols for different potassium vanadium fluorides.

References

Troubleshooting & Optimization

challenges in handling and storing Vanadium trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges associated with handling and storing Vanadium trifluoride (VF₃). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the material.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous material with multiple risks. It is highly toxic if swallowed, inhaled, or in contact with skin.[1] It is also corrosive and can cause severe skin burns and eye damage.[1][2][3] Furthermore, it is sensitive to moisture and air.[2][3]

Q2: Why is moisture sensitivity a significant concern for this compound?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This can lead to the degradation of the compound and the potential formation of hazardous decomposition products, such as hydrogen fluoride.[3]

Q3: What are the signs of this compound decomposition?

A3: Decomposition of this compound may be indicated by a change in its physical appearance, such as discoloration from its typical greenish-yellow powder form, or the presence of fumes.[5] If decomposition is suspected, handle the material with extreme caution in a well-ventilated area, preferably a fume hood, and follow appropriate disposal procedures.

Q4: What should I do in case of accidental skin or eye contact with this compound?

A4: In case of skin contact, immediately wash the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3] For eye contact, rinse cautiously with water for several minutes.[3] In both cases, seek immediate medical attention.[3]

Troubleshooting Guides

Problem: The this compound powder has clumped together or changed color.

  • Possible Cause: Exposure to moisture or air has likely occurred, leading to hydration or oxidation of the compound.

  • Solution:

    • Do not use the compromised material in your experiment, as its purity and reactivity will be altered.

    • Handle the material in a fume hood with appropriate personal protective equipment (PPE).

    • Dispose of the material according to your institution's hazardous waste disposal guidelines.

    • Review your storage and handling procedures to identify and rectify the source of the moisture/air exposure.

Problem: I observe fumes when opening a container of this compound.

  • Possible Cause: The material may have reacted with moisture to produce hydrogen fluoride gas, which is highly toxic and corrosive.

  • Solution:

    • Do not inhale the fumes.

    • If not already in a fume hood, carefully close the container and move it to a fume hood immediately.

    • Ensure adequate ventilation.

    • Wear appropriate respiratory protection in addition to standard PPE.

    • Evaluate the integrity of the container seal and the storage environment.

Data Presentation: Storage and Physical Properties

Due to the lack of specific quantitative storage data for this compound, the following table provides general recommendations for storing moisture-sensitive and hygroscopic chemicals, alongside the known physical properties of VF₃.

ParameterRecommended ValueNotes
Storage Temperature Below 30°CGeneral recommendation for moisture-sensitive chemicals. Avoid temperature fluctuations that can lead to condensation.
Relative Humidity (RH) < 60% (ideally < 40% for highly sensitive materials)Store in a desiccator or a dry box. For long-term storage of highly sensitive materials, a relative humidity of < 5% in a dry cabinet is recommended.
Inert Atmosphere Recommended (e.g., Argon or Nitrogen)An inert atmosphere will prevent oxidation and reaction with atmospheric moisture.
Appearance Greenish-yellow powder/crystals[5]
Melting Point ~1400 °C[6]
Boiling Point Sublimes at bright red heat[5]
Density 3.36 g/cm³[5]
Solubility in Water Practically insoluble[5] However, it is reactive with water.
Incompatible Materials Water, moisture, strong oxidizing agents, acids.[6]

Experimental Protocols

Protocol 1: Safe Handling of this compound
  • Preparation:

    • Work in a certified chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Wear appropriate PPE: nitrile gloves, chemical safety goggles, a face shield, and a lab coat. For larger quantities or where dust may be generated, respiratory protection is advised.

  • Handling:

    • Before opening, allow the container to reach ambient temperature to prevent condensation of moisture on the cold powder.

    • Handle the material under an inert atmosphere (e.g., in a glove box) whenever possible.

    • If a glove box is not available, work swiftly to minimize exposure to air and moisture.

    • Use clean, dry spatulas and glassware.

    • Weigh the required amount in a closed container if possible.

  • Cleanup:

    • Clean any residual powder from the work area using a dry method (e.g., a brush and dustpan). Avoid using water for cleanup of the dry powder.

    • Decontaminate surfaces with a suitable cleaning agent, followed by water, ensuring all VF₃ has been physically removed first.

    • Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste.

Protocol 2: Storage of this compound
  • Container:

    • Ensure the container is tightly sealed. A primary container with a secure cap is essential.

    • For added protection, place the primary container inside a secondary container with a desiccant.

  • Environment:

    • Store in a cool, dry, and well-ventilated area.

    • The storage location should be a designated area for toxic and corrosive materials.

    • Store away from incompatible substances such as acids and oxidizing agents.

  • Inert Gas Blanket:

    • For long-term storage or for larger quantities, storing the material under an inert gas like argon or nitrogen is highly recommended to prevent degradation.

Visualizations

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use dry, inert material like sand) ppe->contain cleanup Carefully Sweep Powder Avoid Dust Generation contain->cleanup neutralize Consider Neutralizing Agent (for potential HF from moisture reaction) cleanup->neutralize collect Collect in a Sealed Container for Hazardous Waste neutralize->collect decontaminate Decontaminate the Area collect->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to a this compound spill.

Storage_Decision_Tree This compound Storage Decision Tree start VF₃ Received check_qty Quantity? start->check_qty small_qty Small Quantity (<10g) check_qty->small_qty Small large_qty Large Quantity (>=10g) check_qty->large_qty Large check_duration Storage Duration? short_term Short-Term (<1 month) check_duration->short_term Short long_term Long-Term (>=1 month) check_duration->long_term Long small_qty->check_duration storage_c Store under inert gas (Ar/N₂) in a designated, cool, dry area. large_qty->storage_c storage_a Store in tightly sealed container in a desiccator. short_term->storage_a storage_b Store in a tightly sealed container with a secondary container and desiccant. long_term->storage_b

Caption: Decision tree for appropriate this compound storage.

References

improving the stability and preventing degradation of Vanadium trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vanadium Trifluoride (VF₃). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of VF₃ in experimental settings. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered when working with this air- and moisture-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: My this compound powder, which is typically a yellow-green color, has developed gray or brownish patches. What does this indicate?

A1: A color change from the characteristic yellow-green of pure this compound to grayish or brownish hues typically signifies degradation. This is often due to hydrolysis and oxidation from exposure to moisture and air. The discoloration suggests the formation of vanadium oxides (e.g., V₂O₃, VO₂) or vanadium oxyfluorides. It is crucial to handle and store the material under strictly inert and anhydrous conditions to prevent this.

Q2: I suspect my VF₃ has been briefly exposed to air. Is it still usable?

A2: Brief exposure can lead to surface degradation. The usability of the material depends on the extent of the exposure and the tolerance of your experiment to impurities such as vanadium oxides or oxyfluorides. For applications requiring high purity, it is recommended to use a fresh, unexposed sample. For less sensitive applications, the bulk of the material may still be viable if the exposure was minimal. However, any visible color change is a strong indicator of significant degradation.

Q3: What are the ideal storage conditions for this compound?

A3: this compound is highly sensitive to moisture, air, and light.[1] It should be stored in a tightly sealed container, preferably under a dry, inert atmosphere such as argon or nitrogen. A desiccator or, ideally, a glovebox is the recommended storage environment to maintain its integrity.[2][3]

Q4: Can I handle this compound on an open lab bench?

A4: No, it is strongly advised to handle this compound in a controlled inert atmosphere, such as a glovebox, to prevent its rapid degradation upon contact with air and humidity.[4] If a glovebox is not available, handling should be performed using Schlenk line techniques with a continuous flow of dry, inert gas.

Q5: What are the primary degradation products of VF₃?

A5: The primary degradation products upon exposure to moisture and air are vanadium oxides (such as V₂O₃ and VO₂) and vanadium oxyfluorides. Thermal decomposition can also lead to the release of hazardous gases, including hydrogen fluoride (HF).[5]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Unexpected Color Change (e.g., to brown, gray, or green-blue) 1. Hydrolysis/Oxidation: Exposure to moisture or air.[6] 2. Contamination: Cross-contamination with other reagents.1. Immediately transfer the material to a high-purity inert atmosphere (glovebox). 2. For future use, ensure all handling and storage are under strictly anhydrous and anaerobic conditions.[4] 3. Verify the purity of your inert gas and the integrity of your glovebox or Schlenk line. 4. Characterize a small sample of the discolored material using XRD or FTIR to identify degradation products.
Poor Solubility in Anhydrous Solvents 1. Degradation: Formation of insoluble vanadium oxides or oxyfluorides.1. Confirm the anhydrous nature of your solvent. 2. If degradation is suspected, attempt to filter the solution under inert conditions to remove insoluble impurities. However, the soluble portion may still contain impurities. 3. It is best to start with a fresh, pure sample of VF₃.
Inconsistent Experimental Results 1. Variable Purity of VF₃: Use of partially degraded material. 2. Reaction with Solvent: Trace amounts of water in the solvent.1. Standardize your VF₃ handling procedure to ensure consistent purity. 2. Always use freshly dried and deoxygenated solvents. 3. Consider performing a quality control check on your VF₃ batch before critical experiments, for example, by taking a melting point or running a powder XRD.
Difficulty in Weighing and Transferring the Powder 1. Hygroscopic Nature: The powder quickly absorbs moisture, leading to clumping and inaccurate measurements.[3]1. Conduct all weighing and transferring operations inside a glovebox with low humidity (<10 ppm H₂O).[7] 2. Use anti-static tools if static electricity is an issue. 3. Pre-dry all glassware and spatulas thoroughly before introducing them into the glovebox.[7]

Troubleshooting Workflow for Suspected Degradation

G A Observe Unexpected Color Change in VF₃ B Isolate Sample in Inert Atmosphere A->B C Characterize Degraded Sample B->C D FTIR Spectroscopy C->D Look for V=O, O-H stretches E Powder X-ray Diffraction (XRD) C->E Compare with known oxide/oxyfluoride patterns F Identify Degradation Products (e.g., Oxides, Oxyfluorides) D->F E->F G Assess Usability for Non-Critical Experiments F->G H Discard and Use Fresh, Pure VF₃ F->H For High-Purity Applications I Review Handling and Storage Procedures G->I H->I

A troubleshooting workflow for identifying and addressing this compound degradation.

Experimental Protocols

Protocol 1: Handling and Weighing of this compound in an Argon Glovebox

Objective: To safely handle and accurately weigh VF₃ while preventing its degradation.

Materials:

  • This compound

  • Argon-filled glovebox with an antechamber and integrated balance (<10 ppm O₂, <10 ppm H₂O)

  • Spatula

  • Weighing paper or boat

  • Airtight container for the sample

  • Lab coat and appropriate safety glasses

Procedure:

  • Ensure the glovebox atmosphere is stable and within the specified limits for oxygen and moisture.

  • Introduce all necessary items (VF₃ container, spatula, weighing vessel, etc.) into the glovebox via the antechamber. Cycle the antechamber at least three times by evacuating and backfilling with argon.[7]

  • Allow the items to acclimate to the glovebox atmosphere for at least 30 minutes.

  • Inside the glovebox, carefully open the VF₃ container.

  • Using a clean, dry spatula, transfer the desired amount of VF₃ powder onto the weighing vessel on the balance.

  • Record the mass.

  • Promptly transfer the weighed VF₃ to your reaction vessel.

  • Securely close the main VF₃ container.

  • Clean any spills within the glovebox immediately.

  • Remove items from the glovebox through the antechamber, following the appropriate procedure for your glovebox model.

Protocol 2: Detection of Hydrolysis in this compound using ATR-FTIR Spectroscopy

Objective: To identify the presence of hydrolysis products in a VF₃ sample.

Materials:

  • Suspected degraded this compound sample

  • ATR-FTIR spectrometer, preferably located within a glovebox or a dry environment

  • Anhydrous, IR-transparent solvent (if solution-state analysis is desired and possible)

Procedure:

  • If the FTIR is not in a glovebox, prepare the sample in an inert atmosphere and quickly transfer it to the spectrometer to minimize further degradation.

  • Acquire a background spectrum of the clean ATR crystal.

  • Carefully press a small amount of the VF₃ powder onto the ATR crystal to ensure good contact.

  • Acquire the sample spectrum.

  • Analyze the spectrum for characteristic peaks indicating degradation. Look for:

    • A broad absorption band in the 3000-3600 cm⁻¹ region, indicative of O-H stretching from absorbed water or hydroxide species.

    • Sharp or broad peaks in the 800-1100 cm⁻¹ region, which can be attributed to V=O stretching vibrations in vanadium oxyfluorides or oxides.[8][9]

  • Compare the obtained spectrum with that of a known pure VF₃ sample if available.

Data Presentation

Table 1: Visual Indicators of this compound Degradation

Appearance Probable Composition Cause of Degradation
Yellow-Green Powder Pure VF₃N/A (Stable)
Green to Blue-Green Tinge Mixture of V(III) and V(IV) speciesInitial oxidation
Gray to Brownish Powder Mixture of VF₃ with Vanadium Oxides (e.g., V₂O₃, VO₂) and/or OxyfluoridesSignificant hydrolysis and oxidation
Clumped or Wet-Looking Powder Hydrated this compound speciesAbsorption of moisture

Note: The colors of vanadium compounds can vary depending on the specific oxidation state and coordination environment.

Signaling Pathways and Logical Relationships

Degradation Pathway of this compound

G VF3 This compound (VF₃) (Yellow-Green Solid) VF3_hydrated Hydrated VF₃ Species (e.g., VF₃·nH₂O) VF3->VF3_hydrated Hydrolysis VOFx Vanadium Oxyfluorides (e.g., VOF) VF3->VOFx Reaction with O₂ H2O Moisture (H₂O) H2O->VF3_hydrated O2 Oxygen (O₂) O2->VOFx VF3_hydrated->VOFx Further Reaction V_oxides Vanadium Oxides (e.g., V₂O₃, VO₂) (Gray/Brown Solid) VF3_hydrated->V_oxides HF Hydrogen Fluoride (HF) (Gas) VF3_hydrated->HF Thermal Decomposition VOFx->V_oxides Further Oxidation/ Hydrolysis Heat Heat Heat->HF

A simplified pathway illustrating the degradation of this compound upon exposure to moisture, oxygen, and heat.

Experimental Workflow for Handling Air-Sensitive Reagents

G Start Start Prep Prepare Glassware and Equipment (Oven-dry) Start->Prep Glovebox Transfer all items into Glovebox via Antechamber Prep->Glovebox Weigh Weigh VF₃ on Tared Balance Glovebox->Weigh Transfer Transfer Weighed VF₃ to Reaction Vessel Weigh->Transfer Reaction Perform Experiment under Inert Atmosphere Transfer->Reaction Cleanup Seal all Containers and Clean Workspace Reaction->Cleanup End Remove Materials via Antechamber Cleanup->End

A general workflow for handling air-sensitive reagents like this compound in a glovebox.

References

optimizing the yield and purity of Vanadium trifluoride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Vanadium Trifluoride (VF₃). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of their VF₃ synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Two-Step Method from Vanadium(III) Oxide (V₂O₃): This involves an initial reaction of V₂O₃ with ammonium bifluoride ((NH₄)HF₂) to form an ammonium hexafluorovanadate(III) ((NH₄)₃VF₆) intermediate. This intermediate is then thermally decomposed to yield VF₃.[1][2][3]

  • Direct Fluorination with Anhydrous Hydrogen Fluoride (HF): This method involves the direct reaction of V₂O₃ with anhydrous HF gas at elevated temperatures.[1][2]

Hydrothermal and solvothermal methods are also being explored, which can produce various vanadium (III) fluoride and oxyfluoride compounds.[4][5][6][7]

Q2: What is the appearance of pure this compound?

A2: Pure, anhydrous this compound is a yellow-green crystalline solid or powder.[1][2]

Q3: What are the primary impurities I should be concerned about in VF₃ synthesis?

A3: The main impurities of concern are:

  • Vanadium Oxyfluorides (e.g., VOF₃): These can form if there is a source of oxygen in the reaction, often from the precursor oxide or atmospheric leaks.[8][9] Vanadium(V) oxytrifluoride (VOF₃) is a yellowish-orange powder.[9]

  • Unreacted Vanadium(III) Oxide (V₂O₃): Incomplete reaction can leave residual starting material in the final product.

  • Higher Oxidation State Vanadium Fluorides (e.g., VF₄, VF₅): These can form under certain conditions, particularly if oxidizing agents are present.

  • Hydrated Vanadium Fluorides: VF₃ is moisture-sensitive, and exposure to water can lead to the formation of hydrates.[10][11]

Q4: How can I characterize the purity of my synthesized this compound?

A4: Several analytical techniques can be used to assess the purity of your VF₃ sample:

  • X-ray Diffraction (XRD): This is a primary method to confirm the crystal structure of VF₃ and identify any crystalline impurities such as V₂O₃ or other vanadium fluoride phases.[12]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is useful for determining the oxidation state of vanadium and detecting surface impurities, including oxides and oxyfluorides.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of V=O bonds, which are characteristic of vanadium oxyfluoride impurities.[12]

  • Elemental Analysis: Techniques like Inductively Coupled Plasma (ICP) analysis can determine the elemental composition and stoichiometry of your product.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low yield of (NH₄)₃VF₆ intermediate Incomplete reaction between V₂O₃ and (NH₄)HF₂.- Ensure proper stoichiometry of reactants. An excess of (NH₄)HF₂ may be beneficial.- Optimize reaction temperature and time. Gentle heating can promote the reaction.- Ensure thorough mixing of the solid reactants.
Low yield of VF₃ from thermal decomposition Incorrect decomposition temperature or pressure.- The thermal decomposition of the hexafluorovanadate intermediate needs to be carefully controlled. The temperature should be high enough for complete decomposition but not so high as to cause sublimation of the VF₃ product.- Perform the decomposition under a vacuum or an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Loss of product during handling VF₃ is a fine powder that can be easily lost.- Handle the product in a glovebox or other contained environment to minimize loss.- Use appropriate filtration and transfer techniques for fine powders.
Incomplete conversion in direct fluorination Insufficient HF flow rate or reaction time. Caking of the product can also limit gas-solid contact.[13]- Increase the flow rate of anhydrous HF gas.- Extend the reaction time at the optimal temperature.- Use a rotary reactor to improve mixing and prevent caking.[13]
Poor Purity
Symptom Possible Cause Suggested Solution
Presence of Vanadium Oxyfluorides (VOF₃) Oxygen contamination from the atmosphere or starting materials.- Ensure all reactions are carried out under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).- Use high-purity, anhydrous starting materials.- For the two-step method, ensure the (NH₄)₃VF₆ intermediate is free of oxygen-containing species before decomposition.
Unreacted V₂O₃ in the final product Incomplete reaction during the fluorination step.- Increase the reaction time and/or temperature.- Improve the mixing of reactants. For the direct fluorination method, consider a rotary reactor.[13]- Use a stoichiometric excess of the fluorinating agent ((NH₄)HF₂ or HF).
Product is hydrated Exposure to moisture during or after synthesis. VF₃ is moisture-sensitive.[10][11]- Dry all glassware and equipment thoroughly before use.- Use anhydrous solvents and reagents.- Handle and store the final product under a dry, inert atmosphere.
Product has an off-white or brownish color instead of yellow-green Presence of impurities, possibly higher oxidation state vanadium compounds or organic residues.- Review the reaction conditions to ensure they favor the formation of V(III).- If using organic templates in hydrothermal synthesis, ensure they are fully removed during workup.

Experimental Protocols

Method 1: Two-Step Synthesis from V₂O₃ and (NH₄)HF₂

This method is generally preferred for laboratory-scale synthesis due to its relative safety compared to using anhydrous HF gas.

Step 1: Synthesis of Ammonium Hexafluorovanadate(III) ((NH₄)₃VF₆)

  • Reactants: Vanadium(III) oxide (V₂O₃) and ammonium bifluoride ((NH₄)HF₂).

  • Stoichiometry: A molar ratio of 1:6 (V₂O₃ : (NH₄)HF₂) is typically used.

    • V₂O₃ + 6(NH₄)HF₂ → 2(NH₄)₃VF₆ + 3H₂O[1]

  • Procedure: a. In a fume hood, thoroughly mix the V₂O₃ and (NH₄)HF₂ powders in a suitable container (e.g., a platinum or nickel crucible). b. Gently heat the mixture to initiate the reaction. The reaction is often accompanied by the evolution of water vapor. c. Continue heating at a controlled temperature (e.g., 150-200 °C) until the reaction is complete, as indicated by a change in color and the cessation of water evolution. d. Allow the crucible to cool to room temperature under a dry, inert atmosphere.

Step 2: Thermal Decomposition of (NH₄)₃VF₆

  • Apparatus: A tube furnace equipped with a vacuum or inert gas supply.

  • Procedure: a. Place the crucible containing the (NH₄)₃VF₆ intermediate into the tube furnace. b. Evacuate the furnace tube and then backfill with a dry, inert gas (e.g., argon). Maintain a slow flow of the inert gas. c. Gradually heat the furnace to the decomposition temperature. The decomposition typically occurs in stages, with the final formation of VF₃ at higher temperatures (e.g., >300 °C). d. Hold at the final temperature until the decomposition is complete, which can be monitored by the cessation of gas evolution (NH₃ and HF). e. Cool the furnace to room temperature under the inert atmosphere before recovering the yellow-green VF₃ product.

Method 2: Direct Fluorination with Anhydrous Hydrogen Fluoride (HF)

Safety Precaution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be carried out in a specialized, well-ventilated fume hood with appropriate safety equipment and by personnel experienced in handling HF.

  • Reactants: Vanadium(III) oxide (V₂O₃) and anhydrous hydrogen fluoride (HF) gas.

  • Apparatus: A corrosion-resistant reactor (e.g., made of nickel or Monel) within a tube furnace, connected to a source of anhydrous HF and an appropriate scrubbing system for the exhaust gas. A rotary reactor is preferred to prevent caking of the solid.[13]

  • Procedure: a. Place the V₂O₃ powder in the reactor. b. Heat the reactor to the desired reaction temperature (e.g., 600 °C) under a flow of inert gas. c. Introduce a controlled flow of anhydrous HF gas into the reactor. d. Continue the reaction for a sufficient duration to ensure complete conversion. e. After the reaction is complete, switch the gas flow back to an inert gas to purge any remaining HF. f. Cool the reactor to room temperature under the inert gas flow. g. The VF₃ product can then be safely removed.

Visualizations

Synthesis_Workflow cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: Direct Fluorination V2O3 V₂O₃ Mix Mix & Heat V2O3->Mix NH4HF2 (NH₄)HF₂ NH4HF2->Mix Intermediate (NH₄)₃VF₆ Mix->Intermediate Decompose Thermal Decomposition Intermediate->Decompose VF3_1 VF₃ Decompose->VF3_1 V2O3_2 V₂O₃ React High Temp. Reaction V2O3_2->React HF Anhydrous HF HF->React VF3_2 VF₃ React->VF3_2

Caption: Workflow for the two primary methods of this compound synthesis.

Troubleshooting_Purity cluster_impurities Potential Impurities cluster_causes Common Causes Impure_VF3 Impure VF₃ Product VOF3 Vanadium Oxyfluoride Impure_VF3->VOF3 V2O3 Unreacted V₂O₃ Impure_VF3->V2O3 Hydrates Hydrated VF₃ Impure_VF3->Hydrates Oxygen Oxygen/Air Leak VOF3->Oxygen leads to Incomplete_Rxn Incomplete Reaction V2O3->Incomplete_Rxn results from Moisture Moisture Exposure Hydrates->Moisture caused by Solution1 Use Inert Atmosphere Oxygen->Solution1 Solution Solution2 Use Anhydrous Conditions Moisture->Solution2 Solution Solution3 Optimize Reaction Conditions Incomplete_Rxn->Solution3 Solution

Caption: Troubleshooting logic for common purity issues in VF₃ synthesis.

References

overcoming moisture sensitivity of Vanadium trifluoride compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vanadium Trifluoride (VF3) Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the moisture sensitivity of this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (VF3) and what are its key properties?

This compound (VF3) is an inorganic compound that appears as a yellow-green crystalline solid.[1] It is a water-insoluble source of vanadium used in oxygen-sensitive applications.[2] Anhydrous VF3 is almost insoluble in water, alcohol, and other common organic solvents.[3] It has a high melting point of approximately 1395-1406°C and sublimes at high temperatures.[1][3] A trihydrate form (VF3·3H2O) exists as dark green rhombohedral crystals, which loses one water molecule at 100°C.[3]

Q2: Why is this compound so sensitive to moisture?

This compound is highly susceptible to hydrolysis. When exposed to water or moist air, it reacts to form vanadium oxyfluoride (VOF3) and hydrofluoric acid (HF).[4] This initial hydrolysis product can further react with water to form vanadium pentoxide (V2O5).[4] This reactivity is due to the high affinity of the vanadium(III) ion for oxygen-containing ligands like water.

Q3: What are the visible signs of moisture contamination in my VF3 sample?

The primary visual indicator of moisture exposure is a color change. Pure, anhydrous VF3 is a greenish-yellow powder.[3] Upon absorbing moisture, it forms the trihydrate, which is dark green.[3] You may also observe clumping of the powder due to the presence of water.

Q4: How can moisture exposure affect my experimental results?

Moisture contamination can severely compromise your experiments in several ways:

  • Formation of Byproducts: The hydrolysis of VF3 creates impurities like VOF3 and V2O5, which can interfere with your intended reaction pathway.[4]

  • Inaccurate Stoichiometry: If your VF3 has partially hydrolyzed, the actual amount of active VF3 in your weighed sample will be lower than calculated, leading to incorrect stoichiometric ratios and potentially incomplete reactions.

  • Release of Acid: The formation of hydrofluoric acid (HF) during hydrolysis can alter the pH of the reaction mixture and is highly corrosive, potentially damaging equipment.[4]

  • Inconsistent Results: The presence of unknown quantities of water and hydrolysis byproducts will lead to poor reproducibility of your experimental outcomes.

Q5: What are the proper storage and handling procedures for VF3?

Due to its moisture and air sensitivity, VF3 must be handled under inert conditions.[5]

  • Storage: Store VF3 in its original, tightly sealed container in a cool, dry, and well-ventilated area, preferably within a desiccator or a glovebox.[6][7] It should be stored away from incompatible materials such as acids.[5]

  • Handling: All handling of VF3, including weighing and addition to reaction vessels, should be performed under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.[8][9][10]

Q6: What are the primary safety hazards associated with this compound?

This compound is a hazardous substance.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[7][11]

  • Corrosivity: It causes severe skin burns and eye damage.[11] This is exacerbated by its reaction with moisture, which produces corrosive hydrofluoric acid.[4][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[5][7] All work should be conducted in a well-ventilated area or under a closed system.[5][12]

Troubleshooting Guide

Problem: My VF3 powder, which should be yellow-green, now appears dark green and is clumpy.

  • Probable Cause: Your sample has been exposed to ambient moisture, leading to the formation of VF3·3H2O (the trihydrate form).[3]

  • Solution: The contaminated material should not be used for moisture-sensitive reactions, as its purity and effective concentration are compromised. It is best to discard the material according to hazardous waste disposal regulations.[7][11] To prevent this in the future, ensure that the container is sealed tightly immediately after use and stored in a desiccator or an inert atmosphere glovebox.

Problem: My reaction is yielding vanadium oxides or oxyfluorides instead of the desired product.

  • Probable Cause: This is a classic sign of hydrolysis. Residual moisture in your solvents, reagents, or on the surface of your glassware is reacting with the VF3.[4]

  • Solution:

    • Glassware: Ensure all glassware is rigorously dried before use. This can be done by oven-drying at >120°C overnight or by flame-drying under vacuum on a Schlenk line.[8][13]

    • Solvents: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Store anhydrous solvents over molecular sieves under an inert atmosphere.

    • Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (argon or nitrogen) using either a glovebox or Schlenk line techniques.[10]

Problem: I am observing inconsistent yields and poor reproducibility in my experiments.

  • Probable Cause: Inconsistent exposure to trace amounts of moisture is likely the culprit. This can happen during weighing, transfer, or if the inert atmosphere is not strictly maintained. The active concentration of VF3 is variable between runs.

  • Solution: Standardize your experimental setup. Perform all manipulations of VF3 within a glovebox with low oxygen (<10 ppm) and water (<1 ppm) levels.[8] Use consistent techniques for drying solvents and glassware for every experiment.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Chemical Formula VF3[3][14]
Molar Mass 107.94 g/mol [3][14]
Appearance (Anhydrous) Yellow-green powder[1]
Appearance (Trihydrate) Dark green rhombohedral crystals[3]
Density 3.363 g/cm³[1][3]
Melting Point ~1395 - 1406 °C[1][3]
Solubility in Water Almost insoluble (reacts)[3]
Hazards Toxic, Corrosive[1][7][11]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Weighing VF3 in a Glovebox

This protocol outlines the steps for safely handling and weighing moisture-sensitive VF3 inside an inert atmosphere glovebox.

  • Preparation:

    • Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H2O, <1 ppm O2).[8]

    • Bring all necessary items into the glovebox via the antechamber, including spatulas, weigh boats, a tared vial for the VF3, and lab notebook.

    • All glassware and equipment must be thoroughly dried before being brought into the glovebox (e.g., oven-dried overnight).[9]

  • Weighing:

    • Place the analytical balance inside the glovebox on a vibration-free surface.

    • Allow the VF3 container to equilibrate to the glovebox temperature before opening to prevent condensation.

    • Carefully open the VF3 container.

    • Using a clean, dry spatula, transfer the desired amount of VF3 onto a weigh boat or directly into a tared reaction vessel.

    • Record the exact mass.

  • Transfer and Sealing:

    • If adding to a reaction, do so immediately within the glovebox.

    • If storing the weighed portion, place it in a vial and seal it tightly with a cap that has a PTFE liner.

    • Tightly reseal the main VF3 stock container.

  • Cleanup:

    • Carefully clean any spilled powder using a wipe or brush.

    • Dispose of all waste (weigh boats, wipes) in a designated sealed waste container within the glovebox.

    • Remove waste from the glovebox through the antechamber following standard procedures.

Protocol 2: Setting Up a Reaction with VF3 Using Schlenk Line Technique

This protocol is for users who do not have access to a glovebox but need to run a moisture-sensitive reaction.

  • Glassware Assembly and Drying:

    • Assemble the required glassware (e.g., round-bottom flask with a sidearm, condenser).

    • Flame-dry the entire apparatus under high vacuum. Heat the glass with a heat gun or a soft flame until all visible moisture is gone, while pulling a vacuum.

    • Allow the glassware to cool to room temperature under vacuum, then backfill with a dry, inert gas (argon or nitrogen). This is one vacuum/backfill cycle. Repeat this cycle at least three times.[10]

  • Addition of VF3:

    • While maintaining a positive pressure of inert gas (a gentle outflow from the flask), quickly remove the stopper or septum and add the pre-weighed VF3 to the flask. This step should be done as rapidly as possible to minimize exposure to air. A funnel can aid in a quick transfer.

    • Immediately reseal the flask.

  • Solvent and Reagent Addition:

    • Add anhydrous solvents and liquid reagents via a cannula or a gas-tight syringe through a rubber septum.[13][15]

    • Ensure the solvent source is kept under an inert atmosphere.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line to an oil bubbler, which provides a visual indicator of the positive pressure.

    • Stir and heat the reaction as required by the specific experimental procedure.

Visualizations

VF3_Hydrolysis_Pathway VF3 This compound (VF3) (Yellow-Green Solid) H2O1 + H2O (Moisture) VOF3 Vanadium Oxyfluoride (VOF3) + Hydrofluoric Acid (HF) H2O1->VOF3 Hydrolysis H2O2 + H2O (Excess Moisture) V2O5 Vanadium Pentoxide (V2O5) (Final Byproduct) H2O2->V2O5 Further Hydrolysis

Caption: The hydrolysis pathway of this compound upon exposure to moisture.

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase start Start Experiment with VF3 check_reagent Inspect VF3 Sample (Color & Texture) start->check_reagent is_ok Is it a yellow-green, free-flowing powder? check_reagent->is_ok discard Discard Contaminated Reagent is_ok->discard No prep_env Prepare Inert Environment is_ok->prep_env Yes weigh Weigh VF3 in Glovebox / Schlenk prep_env->weigh prep_setup Prepare Dried Glassware & Anhydrous Solvents weigh->prep_setup add_reagents Add Reagents Under Inert Gas prep_setup->add_reagents run_reaction Run Reaction Under Positive Pressure add_reagents->run_reaction finish Reaction Complete run_reaction->finish

Caption: Experimental workflow for handling moisture-sensitive this compound.

References

troubleshooting Vanadium trifluoride electrode performance in batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Vanadium Trifluoride (VF3) electrodes in battery applications.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during experiments with VF3 electrodes.

Performance Issues

Q1: My VF3 cathode is showing rapid capacity fading. What are the potential causes and how can I address them?

A1: Rapid capacity fading in VF3 cathodes is a common issue and can stem from several factors:

  • Structural Instability: The conversion reaction mechanism in metal fluorides like VF3 can lead to significant volume changes during cycling, causing pulverization of the electrode and loss of electrical contact.

  • Low Conductivity: this compound has inherently low ionic and electronic conductivity.[1][2] This can lead to poor rate capability and incomplete utilization of the active material.

  • Electrolyte Decomposition: Side reactions between the electrode and the electrolyte can form a resistive solid electrolyte interphase (SEI) layer, impeding ion transport and contributing to capacity loss.

  • Vanadium Dissolution: Dissolution of vanadium species into the electrolyte can occur, leading to a loss of active material from the cathode.

Troubleshooting Steps:

  • Optimize Particle Size and Morphology: Smaller, nano-sized VF3 particles can better accommodate the strain from volume changes and provide shorter diffusion pathways for lithium ions.[3] However, excessively small particles may lead to increased side reactions due to a larger surface area. A balance is key.

  • Carbon Coating/Composites: Incorporating conductive carbon coatings or creating VF3/carbon composites can significantly enhance the electronic conductivity of the electrode.[1]

  • Electrolyte Additives: Using electrolyte additives can help to form a more stable SEI layer, suppressing electrolyte decomposition.

  • Surface Coatings: Applying a thin, stable coating of materials like aluminum fluoride (AlF3) on the VF3 particles can help to stabilize the crystal structure and reduce side reactions with the electrolyte.[4]

Q2: I am observing a large voltage hysteresis between the charge and discharge profiles of my VF3 cell. What causes this and how can I minimize it?

A2: Large voltage hysteresis in conversion-type cathodes like VF3 is often attributed to:

  • Kinetic Barriers: The nucleation and growth of new phases during the conversion reaction can be kinetically hindered, leading to significant overpotentials for both charging and discharging.[5][6][7][8][9]

  • Phase Transformation Pathway: The reaction pathway during charging may differ from that during discharging, resulting in different equilibrium potentials.[5]

  • Compositional Inhomogeneity: Inhomogeneous reaction throughout the electrode can lead to different local states of charge, contributing to the overall voltage hysteresis.[5][8][9]

  • Low Ionic/Electronic Conductivity: Poor conductivity contributes to ohmic losses (iR drop), which increases the voltage gap between charge and discharge.[1][2]

Mitigation Strategies:

  • Nanostructuring: Reducing the particle size of VF3 can shorten the diffusion paths for ions and electrons, thereby reducing kinetic limitations.

  • Improving Conductivity: As with capacity fading, enhancing the electronic conductivity through carbon composites is crucial for reducing ohmic losses.

  • Catalytic Additives: Introducing catalytic materials can lower the activation energy for the conversion reaction, thereby reducing the overpotential.

  • Optimized Cycling protocols: Using techniques like Galvanostatic Intermittent Titration Technique (GITT) can help to understand the equilibrium potentials and kinetic limitations at different states of charge, allowing for the design of more efficient cycling protocols.[8][9]

Synthesis and Electrode Preparation

Q3: I am having trouble synthesizing phase-pure VF3. What are some common issues and recommended synthesis routes?

A3: Common issues in VF3 synthesis include the formation of vanadium oxides or oxyfluorides as impurities, which can negatively impact electrochemical performance.

Recommended Synthesis Methods:

  • Solid-State Reaction: A one-step solid-state reaction method involving the sintering of vanadic oxide, a phosphate source, an organic acid, lithium salts, and villaumite (NaF) under an inert atmosphere can produce LiVPO4F, a related compound. A similar approach can be adapted for VF3.[10]

  • Hydrothermal/Solvothermal Synthesis: These methods allow for good control over particle size and morphology at relatively lower temperatures.[3]

  • Low-Temperature Fluorolytic Route: A liquid-phase fluorolytic route can be used to synthesize phase-pure vanadium phosphate fluorides at low temperatures, avoiding the formation of side products due to fluorine evaporation at high temperatures.[11]

Q4: What is a good starting recipe and procedure for preparing a VF3 electrode slurry?

A4: A typical electrode slurry consists of the active material (VF3), a conductive additive, and a binder dissolved in a solvent.

Example Slurry Composition:

ComponentWeight Ratio
VF3 Active Material70-80%
Conductive Additive (e.g., Super P carbon black)10-15%
Binder (e.g., PVDF)5-10%

Procedure:

  • Dry Mixing: Thoroughly mix the VF3 powder and conductive additive in a mortar and pestle or a ball mill to ensure a homogeneous dispersion.

  • Binder Solution Preparation: Dissolve the PVDF binder in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

  • Slurry Formation: Gradually add the dry-mixed powder to the binder solution while stirring continuously until a uniform slurry is formed.

  • Viscosity Control: Adjust the solvent amount to achieve the desired viscosity for coating. The recommended viscosity is typically between 5000 and 6000 CPS.[12]

Data Presentation

The following tables summarize key performance metrics for vanadium-based fluoride cathodes from the literature. Note that performance can vary significantly based on synthesis method, electrode composition, and testing conditions.

Table 1: Electrochemical Performance of Vanadium-Based Fluoride Cathodes

MaterialInitial Discharge Capacity (mAh g⁻¹)Capacity RetentionC-rateVoltage Window (V)Coulombic Efficiency (%)Reference
Li₂V₀.₅Ti₀.₅O₂F~25081% after 25 cyclesC/51.3 - 4.1~97[2][13]
Li₂V₀.₅Fe₀.₅O₂F~22583% after 25 cyclesC/51.3 - 4.1~97[2][13]
K₀.₄₈₆V₂O₅/AlF₃ (3 wt%)8945% after 50 cycles20 mA g⁻¹1.5 - 4.193[4]
VO₂F/Graphene254~82% after 20 cyclesC/202.1 - 4.3Not Reported[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to VF3 electrode development.

1. Synthesis of this compound (VF3) via Solid-State Reaction

  • Precursors: Vanadium(III) oxide (V₂O₃), Ammonium bifluoride ((NH₄)HF₂).

  • Procedure:

    • Mix V₂O₃ and (NH₄)HF₂ in a 1:6 molar ratio in an agate mortar under an inert atmosphere (e.g., in a glovebox).

    • Transfer the mixture to a nickel or platinum crucible.

    • Heat the mixture in a tube furnace under a flow of inert gas (e.g., Argon).

    • Ramp the temperature to 200°C and hold for 2 hours to form the intermediate ammonium hexafluorovanadate(III) ((NH₄)₃VF₆).

    • Increase the temperature to 650°C and hold for 1 hour to thermally decompose the intermediate into VF₃.

    • Cool the furnace to room temperature under the inert gas flow.

    • Handle and store the resulting VF₃ powder in an inert atmosphere to prevent oxidation.

2. Electrode Preparation

  • Materials: VF₃ powder, Super P carbon black, Polyvinylidene fluoride (PVDF), N-methyl-2-pyrrolidone (NMP), Aluminum foil (current collector).

  • Procedure:

    • Prepare the active material mixture by combining VF₃ and Super P carbon black in a weight ratio of 80:10.

    • Mix the powders thoroughly using a planetary ball mill for 1 hour to ensure homogeneity.

    • Prepare a 5 wt% PVDF solution in NMP by dissolving PVDF in NMP with magnetic stirring.

    • Gradually add the VF₃/carbon mixture to the PVDF solution to achieve a final weight ratio of 80:10:10 (VF₃:Carbon:PVDF).

    • Stir the mixture for at least 12 hours to form a uniform slurry.

    • Cast the slurry onto an aluminum foil current collector using a doctor blade with a typical gap of 100-200 µm.

    • Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the NMP solvent.

    • Punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly.

3. Half-Cell Assembly and Electrochemical Testing

  • Components: VF₃ working electrode, Lithium metal counter and reference electrode, Celgard separator, 1 M LiPF₆ in ethylene carbonate/dimethyl carbonate (EC/DMC) (1:1 v/v) electrolyte.

  • Assembly (in an Argon-filled glovebox):

    • Place the VF₃ working electrode in the center of the coin cell case.

    • Add a few drops of electrolyte to wet the electrode surface.

    • Place the separator on top of the working electrode.

    • Add more electrolyte to saturate the separator.

    • Place the lithium metal counter/reference electrode on top of the separator.

    • Place a spacer disk and a spring on top of the lithium metal.

    • Seal the coin cell using a crimping machine.

  • Electrochemical Testing:

    • Let the assembled cell rest for at least 12 hours to ensure proper wetting of the electrode.

    • Perform galvanostatic charge-discharge cycling using a battery cycler at a desired C-rate (e.g., C/10, where 1C corresponds to the theoretical capacity of VF₃). A typical voltage window for VF₃ is 1.5 V to 4.5 V vs. Li/Li⁺.

    • Conduct Cyclic Voltammetry (CV) at a slow scan rate (e.g., 0.1 mV/s) within the same voltage window to identify the redox peaks associated with the conversion reaction.

    • Perform Electrochemical Impedance Spectroscopy (EIS) at different states of charge to analyze the charge transfer resistance and ionic diffusion within the cell.

Mandatory Visualizations

experimental_workflow cluster_synthesis VF3 Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Mix V2O3 and (NH4)HF2 s2 Heat to 200°C (Formation of (NH4)3VF6) s1->s2 s3 Heat to 650°C (Decomposition to VF3) s2->s3 s4 Cool and Store VF3 s3->s4 e1 Dry Mix VF3 and Carbon s4->e1 e3 Form Slurry e1->e3 e2 Prepare PVDF Binder Solution e2->e3 e4 Coat on Al Foil e3->e4 e5 Dry in Vacuum Oven e4->e5 t1 Assemble Coin Cell e5->t1 t2 Rest for 12h t1->t2 t3 Galvanostatic Cycling t2->t3 t4 Cyclic Voltammetry (CV) t2->t4 t5 Electrochemical Impedance Spectroscopy (EIS) t2->t5

Figure 1: Experimental workflow for VF3 electrode fabrication and testing.

troubleshooting_logic cluster_capacity Capacity Fading cluster_hysteresis High Voltage Hysteresis start Poor VF3 Electrode Performance q1 Symptom? start->q1 cluster_capacity cluster_capacity q1->cluster_capacity Capacity Fading cluster_hysteresis cluster_hysteresis q1->cluster_hysteresis High Voltage Hysteresis c1 Check Particle Size/ Morphology c2 Improve Conductivity (Carbon Coating) c3 Use Electrolyte Additives c4 Apply Surface Coating (e.g., AlF3) h1 Nanostructure VF3 h2 Enhance Conductivity h3 Introduce Catalysts h4 Optimize Cycling Protocol

Figure 2: Troubleshooting logic for common VF3 electrode performance issues.

References

Technical Support Center: Passivation of Vanadium Trifluoride (VF₃) Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vanadium Trifluoride (VF₃). The information provided is intended to address common issues encountered during the handling, storage, and experimentation with VF₃, with a focus on surface passivation to mitigate its reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder turning from a yellow-green color to a darker or brownish shade?

A1: This color change is a common indicator of surface oxidation or hydrolysis. This compound is highly sensitive to moisture and oxygen.[1] Exposure to ambient air, even for brief periods, can lead to the formation of vanadium oxides or oxyfluorides on the surface of the powder, resulting in a visible color change. Proper handling in an inert atmosphere, such as a glovebox, is crucial to prevent this degradation.[2]

Q2: I'm observing poor reproducibility in my experiments involving VF₃. Could surface reactivity be the cause?

A2: Yes, inconsistent surface chemistry is a likely contributor to poor reproducibility. If the VF₃ surface is not properly passivated or is handled inconsistently, the extent of surface oxidation and hydrolysis can vary between experiments. This variability in surface composition can affect reaction kinetics, material properties, and overall experimental outcomes.

Q3: What is surface passivation and how does it help in working with VF₃?

A3: Surface passivation is a process used to make a material "passive," or less reactive with its environment.[3] For VF₃, this involves creating a thin, stable, and inert layer on its surface. This protective layer acts as a barrier against atmospheric moisture and oxygen, preventing degradation of the bulk material and ensuring a more consistent and stable surface for experiments.

Q4: Can I handle VF₃ outside of a glovebox after passivation?

A4: While passivation significantly improves the stability of VF₃ surfaces, it is still recommended to handle the material in an inert-gas environment. The passivation layer is typically very thin and can be susceptible to mechanical damage or degradation under harsh conditions. For optimal results and to prevent contamination, continued use of a glovebox or other inert atmosphere techniques is advised.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
VF₃ powder clumps together and has a "damp" appearance. Hydrolysis: The material has been exposed to significant moisture, leading to the formation of hydrates and subsequent clumping.Discard the affected material as it is likely contaminated. Review your storage and handling procedures to identify and eliminate sources of moisture ingress. Ensure your inert atmosphere glovebox has low levels of water vapor.
Inconsistent results in surface-sensitive characterization (e.g., XPS, AFM). Incomplete or non-uniform passivation: The passivation layer may not be uniform across the entire surface, leading to areas of active degradation.Refine your passivation protocol. Ensure the entire sample is uniformly exposed to the passivating agent and that the reaction conditions (temperature, time) are precisely controlled. Consider repeating the passivation process.
Reaction with solvents during experiments. Reactive VF₃ surface: The native, unpassivated VF₃ surface is reacting with your solvent, potentially leading to decomposition or the formation of unwanted byproducts.Ensure your VF₃ is properly passivated before introducing it to your solvent. Additionally, ensure your solvents are thoroughly dried and de-gassed to remove any residual water or dissolved oxygen.
Visible corrosion or etching of reactor components after experiments with VF₃. Formation of corrosive byproducts: Hydrolysis of VF₃ can lead to the formation of hydrofluoric acid (HF), which is highly corrosive to many materials.Implement a robust passivation procedure for your VF₃ to minimize hydrolysis. Ensure all experimental apparatus is constructed from HF-resistant materials (e.g., Teflon, certain stainless steel alloys with proper passivation).

Experimental Protocols

Proposed Method for Thermal Fluorine Passivation of VF₃ Surfaces

This protocol is adapted from established methods for the fluorine passivation of metal surfaces and is intended as a starting point for developing a specific procedure for VF₃.[4][5] Caution: This procedure involves the use of fluorine gas, which is extremely toxic and corrosive. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Objective: To form a stable, thin fluoride passivation layer on the surface of VF₃ powder.

Materials:

  • This compound (VF₃) powder

  • High-purity fluorine (F₂) gas

  • High-purity nitrogen (N₂) gas

  • Tube furnace with temperature control

  • Nickel or Monel reaction boat

  • Gas handling manifold with mass flow controllers

Procedure:

  • Pre-treatment (Baking):

    • Place the VF₃ powder in the reaction boat and position it in the center of the tube furnace.

    • Purge the furnace with high-purity nitrogen gas for at least 30 minutes to remove residual air and moisture.

    • Heat the furnace to 150°C under a continuous nitrogen flow and hold for 1 hour to desorb any surface-adsorbed water.

    • Cool the furnace back to the desired fluoridation temperature.

  • Direct Fluoridation:

    • Once the furnace has stabilized at the fluoridation temperature (e.g., 200°C), stop the nitrogen flow and carefully introduce a dilute mixture of fluorine gas (e.g., 5% F₂ in N₂) into the furnace at a controlled flow rate.

    • Maintain the fluoridation conditions for a set duration (e.g., 60 minutes). The temperature and time can be optimized to achieve the desired passivation layer thickness and quality.

  • Thermal Modification:

    • After the fluoridation period, stop the fluorine gas flow and purge the furnace thoroughly with high-purity nitrogen to remove all traces of fluorine.

    • Increase the furnace temperature to a higher setpoint (e.g., 300°C) under a continuous nitrogen flow.

    • Hold at this temperature for a specified time (e.g., 1-2 hours). This step helps to stabilize the fluoride layer and form a more stoichiometric and robust passivation film.[4][5]

    • Cool the furnace down to room temperature under a continuous nitrogen flow.

  • Handling and Storage:

    • Once at room temperature, transfer the passivated VF₃ powder to an inert atmosphere glovebox for storage and subsequent experiments.

Illustrative Passivation Parameters and Expected Outcomes

The following table presents hypothetical data to illustrate the potential effects of varying passivation parameters. Actual results would need to be determined experimentally.

Parameter Condition A Condition B Condition C
Fluoridation Temperature 200°C250°C300°C
Fluoridation Time 60 min60 min90 min
Thermal Modification Temp. 300°C350°C400°C
Thermal Modification Time 1 hour1.5 hours2 hours
Expected Outcome Thin, uniform passivation layer. Good for short-term stability.Thicker, more robust passivation layer. Improved resistance to hydrolysis.Potentially thicker but may risk non-uniformity or changes to bulk material.

Visualizations

experimental_workflow cluster_pretreatment Pre-treatment cluster_fluoridation Direct Fluoridation cluster_modification Thermal Modification cluster_storage Handling & Storage p1 Place VF3 in Reaction Boat p2 Purge with N2 p1->p2 p3 Heat to 150°C under N2 p2->p3 p4 Cool to Fluoridation Temp p3->p4 f1 Introduce F2/N2 Mixture p4->f1 f2 Hold at Fluoridation Temp f1->f2 m1 Purge with N2 f2->m1 m2 Heat to Modification Temp m1->m2 m3 Hold at Temp m2->m3 m4 Cool to Room Temp m3->m4 s1 Transfer to Glovebox m4->s1

Caption: Workflow for the thermal fluorine passivation of VF₃ surfaces.

troubleshooting_flowchart start Poor Experimental Reproducibility with VF3 q1 Is the VF3 discolored (brownish)? start->q1 a1_yes Indicates Oxidation/Hydrolysis. Review handling and storage procedures. Ensure inert atmosphere. q1->a1_yes Yes q2 Are you using a passivation protocol? q1->q2 No a2_no Implement a surface passivation protocol. (See Experimental Protocols) q2->a2_no No q3 Is the passivation protocol consistently applied? q2->q3 Yes a3_no Ensure consistent application of temperature, time, and gas flow rates. q3->a3_no No q4 Are solvents anhydrous and de-gassed? q3->q4 Yes a4_no Use properly dried and de-gassed solvents. q4->a4_no No end_node If issues persist, consider alternative passivation methods or material characterization. q4->end_node Yes

Caption: Troubleshooting flowchart for inconsistent VF₃ experimental results.

References

reducing irreversible capacity loss in VF3 electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vanadium(III) Fluoride (VF3) electrodes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on reducing irreversible capacity loss.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis, fabrication, and testing of VF3 electrodes.

Problem Probable Cause(s) Recommended Solution(s)
Low Initial Coulombic Efficiency (<80%) 1. Incomplete Solid Electrolyte Interphase (SEI) Formation: The initial cycles consume a significant amount of lithium ions to form a stable SEI layer on the electrode surface. An unstable or continuously reforming SEI leads to continuous lithium consumption.[1][2][3] 2. Electrolyte Decomposition: The electrolyte can decompose at the electrode surface, especially at higher voltages, leading to the formation of resistive byproducts and consumption of lithium ions.[1][2] 3. Residual Water or Impurities: Trace amounts of water in the electrolyte or on the electrode surface can react with LiPF6 salt and lithium, leading to parasitic reactions and reduced efficiency.1. Formation Cycles: Implement a formation protocol with a slow C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable and uniform SEI layer.[2] 2. Electrolyte Additives: Introduce film-forming additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) to the electrolyte (typically 1-5 wt%). These additives can help form a more stable and robust SEI layer.[1][2] 3. Material Purity: Ensure all components (active material, binder, conductive carbon, and electrolyte) are of high purity and handled in a dry environment (e.g., an argon-filled glovebox) to minimize moisture contamination.
Rapid Capacity Fading 1. Structural Degradation: Repeated intercalation and deintercalation of lithium ions can cause stress and strain on the VF3 crystal structure, leading to particle cracking and loss of electrical contact. 2. Dissolution of Vanadium: Vanadium species may dissolve into the electrolyte during cycling, leading to a loss of active material. 3. Thick or Unstable SEI Growth: Continuous growth of a resistive SEI layer can impede lithium-ion diffusion and increase cell impedance over time.1. Nanostructuring: Synthesize VF3 with a smaller particle size or a nanostructured morphology (e.g., nanoparticles, nanosheets) to better accommodate the volume changes during cycling. 2. Surface Coating: Apply a thin, conductive, and stable coating (e.g., carbon, Al2O3) on the VF3 particles to suppress side reactions with the electrolyte and minimize vanadium dissolution. 3. Electrolyte Optimization: Use a more stable electrolyte or additives that can form a thin and stable SEI layer.
High Voltage Hysteresis 1. Poor Ionic/Electronic Conductivity: VF3 has inherently low electronic and ionic conductivity, which can lead to large polarization and a significant voltage difference between charge and discharge. 2. Phase Transitions: The conversion reaction mechanism in VF3 can involve significant structural rearrangements, leading to kinetic barriers and voltage hysteresis.1. Conductive Carbon Matrix: Prepare a composite of VF3 with a highly conductive carbon material (e.g., graphene, carbon nanotubes) to improve the overall electronic conductivity of the electrode. 2. Particle Size Reduction: Reducing the particle size of VF3 shortens the diffusion path for lithium ions, which can help to reduce polarization. 3. Electrode Formulation: Optimize the electrode composition by adjusting the ratio of active material, conductive additive, and binder to ensure good electronic and ionic pathways.
Inconsistent Electrochemical Performance 1. Inhomogeneous Slurry: Poorly mixed slurry can lead to an uneven distribution of active material, conductive carbon, and binder on the current collector, resulting in variable performance. 2. Non-uniform Electrode Coating: Inconsistent coating thickness can lead to uneven current distribution and localized degradation.[4][5][6][7][8] 3. Variations in Cell Assembly: Differences in electrode alignment, separator wetting, and cell pressure can all contribute to inconsistent results.1. Slurry Preparation: Ensure thorough mixing of the electrode components to achieve a homogeneous slurry. Use a planetary mixer or ultrasonication for better dispersion. 2. Controlled Coating: Utilize a doctor blade or other automated coating techniques to ensure a uniform electrode thickness.[4][5][6][7][8] 3. Standardized Cell Assembly: Follow a consistent and well-documented procedure for assembling coin cells or other test cells to minimize variability.

Frequently Asked Questions (FAQs)

VF3 Material Synthesis

Q1: What are the common methods for synthesizing VF3 powder for battery applications?

A1: The two most common methods are solvothermal synthesis and solid-state reaction.

  • Solvothermal Synthesis: This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure. It is advantageous for producing nanoparticles with controlled morphology and size.

  • Solid-State Reaction: This method involves heating solid precursors at high temperatures, often under an inert atmosphere. It is a simpler method but may result in larger particle sizes and a broader size distribution.

Q2: How can I control the particle size and morphology of VF3 during solvothermal synthesis?

A2: You can control the particle size and morphology by adjusting several parameters, including:

  • Reaction Temperature and Time: Higher temperatures and longer reaction times generally lead to larger particle sizes.

  • Solvent: The choice of solvent can influence the solubility of the precursors and the growth of the crystals.

  • Surfactants/Additives: The addition of surfactants or other additives can help to control the nucleation and growth of the particles, leading to more uniform sizes and specific morphologies.

Electrode Preparation and Testing

Q3: What is a typical slurry formulation for VF3 cathodes?

A3: A common slurry formulation consists of the VF3 active material, a conductive additive (like carbon black or acetylene black), and a binder (typically polyvinylidene fluoride, PVDF) dissolved in a solvent (N-methyl-2-pyrrolidone, NMP). A typical weight ratio is 8:1:1 for active material:conductive additive:binder.[9][10][11][12] The amount of NMP is adjusted to achieve a suitable viscosity for coating.[9][10][11][12]

Q4: What are the key parameters to control during doctor blade coating of VF3 electrodes?

A4: To achieve a uniform coating, it is important to control the following parameters:

  • Blade Gap: The distance between the blade and the current collector, which primarily determines the wet film thickness.[4][5][6][7][8]

  • Coating Speed: The speed at which the blade moves across the substrate.[4][5][7][8]

  • Slurry Viscosity: The thickness of the slurry, which affects how it flows under the blade.[8]

Q5: What is a standard protocol for the electrochemical testing of VF3 half-cells?

A5: A standard protocol typically involves the following steps:

  • Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox with the VF3 cathode as the working electrode, lithium metal as the counter and reference electrode, a separator, and an appropriate electrolyte.

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 1.5-4.5 V vs. Li/Li+) to identify the redox peaks and assess the electrochemical reversibility.[13][14][15][16]

  • Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/10, C/5, 1C) within the same voltage window to evaluate the specific capacity, coulombic efficiency, and cycling stability.[17][18][19][20]

Experimental Protocols

Solvothermal Synthesis of VF3 Nanoparticles

This protocol provides a general guideline for the solvothermal synthesis of VF3 nanoparticles. The specific parameters may need to be optimized for your particular experimental setup and desired material properties.

  • Precursor Solution Preparation:

    • Dissolve a vanadium precursor (e.g., vanadium(III) chloride, VCl3) in a suitable solvent (e.g., ethanol, ethylene glycol).

    • In a separate container, dissolve a fluorine source (e.g., ammonium fluoride, NH4F) in the same solvent.

  • Reaction Mixture:

    • Slowly add the vanadium precursor solution to the fluorine source solution while stirring continuously.

    • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction:

    • Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a defined period (e.g., 12-24 hours).

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final VF3 powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.

VF3 Electrode Preparation (Doctor Blade Method)
  • Slurry Preparation:

    • In a mortar or a planetary mixer, dry mix the VF3 active material and a conductive additive (e.g., Super P carbon black) in an 8:1 weight ratio.

    • Prepare a binder solution by dissolving PVDF in NMP (e.g., 5 wt% PVDF).

    • Gradually add the binder solution to the dry powder mixture while continuing to mix until a homogeneous slurry with a suitable viscosity is formed. The final composition should be approximately 80% VF3, 10% carbon black, and 10% PVDF by weight.

  • Coating:

    • Secure an aluminum foil current collector onto the bed of a doctor blade coater.

    • Set the gap of the doctor blade to the desired thickness (e.g., 100-200 µm).

    • Pour the slurry in front of the doctor blade.

    • Move the blade across the current collector at a constant speed (e.g., 5-10 mm/s) to cast a uniform film.

  • Drying:

    • Dry the coated electrode in a vacuum oven at a moderate temperature (e.g., 80-120 °C) for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching:

    • Punch out circular electrodes of the desired diameter (e.g., 12-15 mm) from the coated foil.

Data Presentation

The following table summarizes the expected performance of VF3 electrodes under different conditions. Note that these values can vary depending on the specific synthesis method, electrode formulation, and testing parameters.

Parameter Typical Value Range Factors Influencing the Value
Initial Discharge Capacity 150 - 250 mAh/g- Synthesis method (particle size, morphology) - Electrode composition (active material loading, conductive additive) - C-rate
Initial Coulombic Efficiency 70 - 85%- SEI formation stability - Electrolyte composition (additives) - Formation protocol
Capacity Retention (after 50 cycles) 60 - 80%- Particle size and morphology - Surface coating - Electrolyte stability
Average Discharge Voltage 2.5 - 3.0 V- C-rate - Electrode impedance

Visualizations

Experimental Workflow for VF3 Electrode Preparation and Testing

G cluster_synthesis VF3 Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly & Testing s1 Precursor Mixing s2 Solvothermal Reaction / Solid-State Reaction s1->s2 s3 Washing & Drying s2->s3 e1 Slurry Mixing (VF3, Carbon, PVDF, NMP) s3->e1 VF3 Powder e2 Doctor Blade Coating e1->e2 e3 Drying & Punching e2->e3 c1 Coin Cell Assembly (in Glovebox) e3->c1 VF3 Electrode c2 Electrochemical Testing (CV, Galvanostatic Cycling) c1->c2 c3 Data Analysis c2->c3

Caption: Workflow for VF3 electrode preparation and testing.

Signaling Pathway of Irreversible Capacity Loss in VF3 Electrodes

G cluster_sei SEI Formation cluster_degradation Degradation Mechanisms start Initial Charge/Discharge Cycles sei1 Electrolyte Reduction at Electrode Surface start->sei1 deg1 Electrolyte Decomposition start->deg1 deg2 Structural Changes in VF3 start->deg2 sei2 Formation of Solid Electrolyte Interphase (SEI) sei1->sei2 loss Irreversible Capacity Loss sei2->loss Li+ Consumption deg1->loss Parasitic Reactions deg2->loss Loss of Active Material deg3 Vanadium Dissolution deg3->loss

Caption: Mechanisms of irreversible capacity loss in VF3 electrodes.

References

Vanadium Trifluoride: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for laboratory personnel working with Vanadium (III) Fluoride (VF₃). Adherence to these guidelines is critical to ensure a safe research environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Vanadium Trifluoride?

A1: this compound is a hazardous chemical that presents several risks. It is toxic if swallowed and can be fatal if inhaled.[1] Contact with skin or eyes will cause severe burns and damage.[1] Additionally, it is sensitive to moisture.[2]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Researchers must wear appropriate personal protective equipment to prevent exposure. This includes chemical-resistant gloves, protective clothing, safety goggles, and a face shield.[1] In situations where dust formation is likely or ventilation is inadequate, respiratory protection is required.[1]

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed to prevent contact with moisture, as it is moisture-sensitive.[2] It should be stored in a designated corrosives area.[1]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1][3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] In both instances, seek immediate medical attention.[1][3]

Q5: How do I dispose of this compound waste?

A5: this compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[1] Dispose of the contents and container to an approved waste disposal plant.[1] Do not empty into drains or release into the environment.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Caking or clumping of the solid Exposure to moisture in the air.1. Handle the material under an inert atmosphere (e.g., in a glovebox).2. Ensure storage containers are tightly sealed and stored in a desiccator or dry environment.3. If clumping occurs, gently break up the material in a controlled environment, avoiding dust generation.
Discoloration of the material Impurities or reaction with air/moisture.1. Verify the purity of the material if discoloration is a concern for the experiment.2. Store the material under an inert gas to prevent degradation.3. Always use clean, dry spatulas and glassware.
Irritation to the respiratory tract Inhalation of dust particles.1. Always handle this compound in a well-ventilated chemical fume hood.[1]2. Use appropriate respiratory protection if dust cannot be controlled at the source.[1]3. If irritation occurs, move to fresh air immediately and seek medical attention.[1]

Quantitative Safety Data

Parameter Value Reference
GHS Hazard Statements H301: Toxic if swallowedH314: Causes severe skin burns and eye damageH330: Fatal if inhaled[1]
European Union Occupational Exposure Limit (TWA) 2.5 mg/m³[1]
Melting Point ~ 1406 °C / 2562.8 °F[1]

Experimental Protocols

Standard Handling Procedure:

  • Preparation: Before handling this compound, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily available.

  • Personal Protective Equipment (PPE): Don a lab coat, chemical-resistant gloves (such as nitrile), and chemical safety goggles with a face shield. If there is a risk of inhalation, use a NIOSH-approved respirator with a particulate filter.[1]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize dust exposure. Use a spatula to handle the solid material. Avoid creating dust clouds.

  • Reactions: If using in a reaction, add the this compound slowly to the reaction vessel. Be aware of any potential exothermic reactions, especially with moisture.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1] Clean all equipment used.

  • Storage: Tightly seal the container of this compound and return it to its designated storage location.

Visual Safety Workflow

G cluster_spill This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Carefully Sweep Up (Avoid creating dust) contain->cleanup dispose Place in Labeled Waste Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report the Incident decontaminate->report

References

Vanadium Trifluoride Thermal Decomposition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for experiments involving the thermal decomposition of Vanadium trifluoride (VF₃). The following content, presented in a question-and-answer format, addresses potential challenges and outlines key experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of this compound (VF₃) in an inert atmosphere?

When heated in a completely inert atmosphere (e.g., argon or nitrogen), this compound is expected to undergo disproportionation. This type of reaction involves the vanadium(III) center being simultaneously reduced and oxidized. While direct experimental literature detailing the precise products of VF₃ disproportionation is scarce, the behavior of analogous transition metal fluorides and related vanadium fluorides strongly suggests the formation of lower and higher oxidation state vanadium fluorides.

A probable disproportionation reaction is:

2VF₃(s) → VF₂(s) + VF₄(g)

This is analogous to the decomposition of other transition metal trifluorides, such as manganese(III) fluoride (MnF₃), which decomposes to manganese(II) fluoride (MnF₂).[1] Furthermore, the well-documented disproportionation of vanadium(IV) fluoride (VF₄) into VF₃ and vanadium(V) fluoride (VF₅) at elevated temperatures supports the likelihood of disproportionation as the primary decomposition pathway for VF₃.[2][3]

Q2: At what temperature does this compound thermally decompose?

This compound is a thermally stable compound with a high melting point reported to be around 1400-1406°C.[4] It is also known to sublime at high temperatures.[5] Specific decomposition temperatures in an inert atmosphere are not consistently reported in the literature, suggesting that the onset of decomposition likely occurs at very high temperatures, approaching its melting or sublimation point.

Q3: What are the decomposition products if the reaction is performed in the presence of air or moisture?

If the thermal decomposition is conducted in a non-inert atmosphere containing oxygen or water vapor, the products will differ significantly. Safety Data Sheets (SDS) for this compound indicate that hazardous decomposition products under these conditions include hydrogen fluoride (HF) and various vanadium oxides (e.g., V₂O₃, V₂O₅).[6] This is a result of hydrolysis and oxidation reactions at high temperatures.

Q4: What are some common experimental challenges when studying the thermal decomposition of VF₃?

Researchers may encounter several difficulties, primarily due to the material's properties and the high temperatures required:

  • Reactivity with Sample Holders: At high temperatures, VF₃ and its decomposition products, particularly gaseous fluorine-containing species, can be highly corrosive and may react with standard sample containers (e.g., quartz or alumina).

  • Inhibition of Decomposition: The accumulation of gaseous decomposition products in a sealed container can inhibit further decomposition.

  • Hygroscopic Nature: this compound is sensitive to moisture.[6] Any absorbed water can lead to the formation of unwanted byproducts like hydrogen fluoride and vanadium oxides, complicating the analysis of the pure thermal decomposition.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected decomposition products (e.g., presence of oxides). Contamination of the inert atmosphere with air or moisture.Ensure a high-purity inert gas flow (argon or nitrogen) and thoroughly purge the system before heating. Handle and load the VF₃ sample in a glovebox to prevent exposure to ambient air and humidity.
Reaction with the sample holder.Use an inert sample holder material. For high-temperature studies of metal fluorides, passivated nickel or platinum crucibles are recommended.
No or incomplete decomposition observed at expected temperatures. The decomposition temperature of VF₃ is very high.Verify the temperature calibration of your furnace or thermal analysis instrument. Be prepared to conduct experiments at temperatures exceeding 1000°C.
Inhibition by gaseous products.If using a sealed container, consider a system that allows for the controlled removal of gaseous products, such as a Knudsen effusion cell coupled with a mass spectrometer. For thermogravimetric analysis (TGA), ensure a sufficient and continuous flow of inert purge gas.
Damage to experimental apparatus. Corrosive nature of VF₃ and its decomposition products at high temperatures.Select materials for your experimental setup that are resistant to fluoride corrosion at high temperatures. This includes the furnace tube, thermocouples, and any gas lines.

Experimental Protocols

Objective: To determine the onset temperature of decomposition and identify the gaseous decomposition products of VF₃ in an inert atmosphere.

Materials and Equipment:

  • Anhydrous this compound powder

  • Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS)

  • High-purity argon or nitrogen gas

  • Inert sample pans (e.g., platinum or passivated nickel)

  • Glovebox with an inert atmosphere

Procedure:

  • Sample Preparation: Inside a glovebox, carefully load 5-10 mg of anhydrous VF₃ powder into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA. Purge the TGA furnace and the transfer line to the MS with high-purity argon or nitrogen for at least 30-60 minutes to ensure an inert environment.

  • TGA-MS Analysis:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., up to 1400°C).

    • Continuously monitor the sample mass (TGA) and the mass-to-charge ratio (m/z) of the evolved gases (MS).

  • Data Analysis:

    • The TGA curve will show a mass loss at the decomposition temperature.

    • The MS data will help identify the gaseous products. For a disproportionation reaction yielding VF₄, you would expect to see fragments corresponding to VF₄⁺ and its daughter ions in the mass spectrum.

Logical Relationships in Thermal Decomposition

The following diagram illustrates the potential pathways for the thermal decomposition of this compound under different atmospheric conditions.

Thermal_Decomposition_VF3 Thermal Decomposition Pathways of this compound VF3 This compound (VF₃) Heat_Inert Heating in Inert Atmosphere VF3->Heat_Inert Heat_Air Heating in Air/Moisture VF3->Heat_Air Disproportionation Disproportionation Heat_Inert->Disproportionation Oxidation_Hydrolysis Oxidation/Hydrolysis Heat_Air->Oxidation_Hydrolysis VF2 Vanadium Difluoride (VF₂) Disproportionation->VF2 VF4 Vanadium Tetrafluoride (VF₄) Disproportionation->VF4 Vanadium_Oxides Vanadium Oxides (e.g., V₂O₃, V₂O₅) Oxidation_Hydrolysis->Vanadium_Oxides HF Hydrogen Fluoride (HF) Oxidation_Hydrolysis->HF

Caption: Decomposition pathways of VF₃.

References

Technical Support Center: Purification of Crude Vanadium Trifluoride (VF₃)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude Vanadium Trifluoride (VF₃). This resource is designed to assist researchers, scientists, and drug development professionals in obtaining high-purity VF₃ for their experimental needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Purified VF₃ After Sublimation - Sublimation temperature is too low. - Sublimation time is too short. - Inefficient collection of the sublimate (e.g., cold finger is not cold enough). - The crude material has a very low concentration of VF₃.- Gradually increase the sublimation temperature while monitoring the rate of sublimation. Be careful not to exceed the decomposition temperature. - Extend the duration of the sublimation process. - Ensure a significant temperature gradient between the heating zone and the collection surface. Use a suitable coolant for the cold finger (e.g., circulating cold water or a dry ice/acetone slurry). - Analyze the crude material to determine the initial VF₃ content.
Discoloration of Purified VF₃ (Not the expected yellow-green) - Contamination with vanadium oxides (often appearing as a darker or brownish tint). - Contamination with vanadium oxyfluorides (can be white or pale yellow solids). - Reaction with residual moisture in the sublimation apparatus.- If vanadium oxides are suspected, consider a pre-purification step. One approach involves treatment with anhydrous HF gas at elevated temperatures to convert oxides to fluorides. - Vanadium oxyfluorides can sometimes be removed by careful fractional sublimation, as they may have different sublimation temperatures than VF₃. - Thoroughly dry all components of the sublimation apparatus before use. Perform the sublimation under a high vacuum or in a stream of inert gas (e.g., argon) to minimize the presence of water.
Purified VF₃ is Contaminated with Starting Materials - Incomplete reaction during the synthesis of crude VF₃. - Sublimation temperature is too high, causing volatile starting materials or byproducts to co-sublimate.- Optimize the synthesis protocol to ensure complete conversion to VF₃. - If using the ammonium bifluoride route, ensure complete thermal decomposition of the intermediate hexafluorovanadate salt. This can be monitored by the cessation of ammonia evolution. - Employ fractional sublimation by carefully controlling the temperature to selectively sublime the VF₃, leaving less volatile impurities behind.
Difficulty Maintaining a Stable Vacuum During Sublimation - Leaks in the sublimation apparatus. - Outgassing of volatile impurities from the crude material. - Decomposition of the crude material, releasing gaseous products.- Check all joints and seals of the sublimation apparatus for leaks. Use high-vacuum grease where appropriate. - Degas the crude material at a temperature below the sublimation point before starting the purification process. - Ensure the sublimation temperature is below the decomposition temperature of VF₃ and any significant impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used to prepare the crude VF₃.

  • From Vanadium(III) Oxide (V₂O₃) and HF: Unreacted V₂O₃ and various vanadium oxyfluorides (e.g., VOF) are common impurities, especially if the reaction is incomplete or if moisture is present.

  • From V₂O₃ and Ammonium Bifluoride ((NH₄)HF₂): Residual ammonium salts and vanadium oxyfluorides can be present if the thermal decomposition of the intermediate ammonium hexafluorovanadate(III) ((NH₄)₃VF₆) is not carried out to completion or in a completely inert atmosphere.[1]

Q2: What is the recommended method for purifying crude VF₃?

A2: Sublimation is the most effective and commonly cited method for purifying this compound.[1] VF₃ has a high melting point (approximately 1395 °C) and sublimes at elevated temperatures, allowing it to be separated from less volatile impurities like vanadium oxides.

Q3: What are the key parameters to control during sublimation purification?

A3: The critical parameters for successful sublimation are:

  • Temperature: The temperature should be high enough to achieve a reasonable sublimation rate but below the decomposition temperature of VF₃.

  • Pressure: A high vacuum is typically used to lower the required sublimation temperature, which can help prevent thermal decomposition and reduce the risk of reaction with atmospheric components.

  • Temperature Gradient: A significant temperature difference between the heated crude material and the cooled collection surface (cold finger) is essential for efficient deposition of the purified VF₃.

Q4: How can I determine the purity of my VF₃ after purification?

A4: Several analytical techniques can be used to assess the purity of VF₃:

  • X-ray Diffraction (XRD): To confirm the crystal structure and identify any crystalline impurities. An example of an XRD pattern for VF₃ is available.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): To determine the elemental composition and quantify metallic impurities.[2]

  • Ion-Selective Electrode (ISE) or Gas Chromatography (GC): To determine the fluoride content.[3]

Q5: What are the necessary safety precautions when handling this compound?

A5: this compound is a hazardous substance and should be handled with care in a well-ventilated area, preferably a fume hood. It is toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Anhydrous VF₃ is also moisture-sensitive. Therefore, it should be handled and stored in a dry, inert atmosphere (e.g., in a glovebox or under argon).

Quantitative Data Summary

Purification MethodKey ParametersAchievable PuritySource
SublimationTemperature: >800 °C (sublimes at bright red heat), under high vacuum.Up to 99% or higher, depending on the nature of the impurities.[4][5]

Experimental Protocol: Purification of Crude this compound by Sublimation

This protocol provides a detailed methodology for the purification of crude VF₃ using a standard laboratory sublimation apparatus.

1. Materials and Equipment:

  • Crude this compound

  • High-vacuum sublimation apparatus (including a sublimation tube, a cold finger, and a vacuum adapter)

  • High-vacuum pump

  • Schlenk line or glovebox for inert atmosphere handling

  • Heating mantle or tube furnace

  • Temperature controller

  • Coolant for the cold finger (e.g., circulating water or a dry ice/acetone bath)

  • Inert gas (e.g., high-purity argon)

  • Appropriate PPE (gloves, safety goggles, lab coat)

2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_proc Process cluster_coll Collection A Load Crude VF₃ into Sublimation Tube B Assemble Sublimation Apparatus A->B C Attach to High-Vacuum Line B->C D Evacuate the System C->D E Start Coolant Flow to Cold Finger D->E F Gradually Heat the Sublimation Tube E->F G Maintain Sublimation Temperature & Pressure F->G H Cool the Apparatus to Room Temperature G->H I Backfill with Inert Gas H->I J Carefully Disassemble Apparatus I->J K Scrape Purified VF₃ from Cold Finger J->K

Caption: Experimental workflow for the sublimation purification of crude this compound.

3. Step-by-Step Procedure:

  • Preparation:

    • Inside an inert atmosphere (e.g., a glovebox), load the crude VF₃ into the bottom of the sublimation tube.

    • Carefully insert the cold finger into the sublimation tube and assemble the apparatus, ensuring all joints are properly sealed. Use high-vacuum grease if necessary.

    • Connect the sublimation apparatus to a high-vacuum line.

  • Sublimation Process:

    • Slowly evacuate the system using the high-vacuum pump. A pressure of <10⁻³ torr is recommended.

    • Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.

    • Place the heating mantle or tube furnace around the bottom of the sublimation tube containing the crude VF₃.

    • Gradually heat the sample. The sublimation of VF₃ is typically observed at temperatures above 800 °C. The optimal temperature will depend on the vacuum level and the specific impurities present.

    • Maintain the temperature and pressure for a sufficient duration to allow for the sublimation of the VF₃ and its deposition onto the cold finger. The progress can be monitored by observing the growth of yellow-green crystals on the cold finger.

  • Collection:

    • Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • After cooling, slowly backfill the apparatus with an inert gas like argon.

    • Carefully disconnect the apparatus from the vacuum line and transfer it to an inert atmosphere environment (glovebox).

    • Disassemble the apparatus and carefully scrape the purified, crystalline VF₃ from the surface of the cold finger.

    • Store the purified VF₃ in a tightly sealed container under an inert atmosphere.

4. Quality Control:

  • Visually inspect the purified product for its characteristic yellow-green color and crystalline form.

  • Perform XRD analysis to confirm the phase purity and crystal structure.

  • Use ICP-OES or a similar elemental analysis technique to quantify any remaining impurities.

Logical Relationship of Purification Principles

The success of sublimation purification relies on the differences in the physical properties of this compound and its potential impurities.

G ImpureVF3 Crude VF₃ (Mixture of VF₃ and Impurities) Heating Heating under Vacuum ImpureVF3->Heating Vaporization Selective Sublimation of VF₃ Heating->Vaporization Deposition Deposition on Cold Surface Vaporization->Deposition VF₃ (gas) Impurities Non-Volatile Impurities (e.g., Vanadium Oxides) Vaporization->Impurities Remain as solid PurifiedVF3 Purified Crystalline VF₃ Deposition->PurifiedVF3

Caption: Logical diagram illustrating the principle of sublimation purification for this compound.

References

minimizing side reactions in Vanadium trifluoride catalyzed processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vanadium Trifluoride (VF3) catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: My VF3-catalyzed C-H fluorination reaction is showing low to no yield. What are the common causes?

A1: Low or no product yield in VF3-catalyzed fluorination can stem from several factors:

  • Catalyst Inactivity: The oxidation state of the vanadium is crucial. While Vanadium(III) is an effective catalyst precursor for C-H fluorination, Vanadium(IV) and Vanadium(V) complexes have been shown to be less effective or inactive for this specific transformation.[1] Ensure you are using the correct oxidation state.

  • Catalyst Deactivation: The presence of excessive moisture can deactivate the catalyst. While the reaction may tolerate wet acetonitrile, using a large excess of water as a cosolvent can alter the catalyst's structure and halt the reaction.[1]

  • Improper Fluorinating Agent: For this catalytic system, Selectfluor (F-TEDA) is the most effective fluorine atom donor. Other reagents such as Selectfluor II, NFSI, or N-fluoropyridinium salts may result in no reaction.[1]

  • Substrate Inhibition: Certain functional groups on the substrate can negatively impact reaction efficiency. For example, while methyl isovalerate can be fluorinated in high yield, the corresponding phenyl isovalerate gives a very low yield, suggesting potential inhibition by the aromatic ester group.[1]

Q2: I am observing significant over-fluorination (e.g., difluorination) in my product mixture. How can I improve mono-selectivity?

A2: While VF3 catalysis generally shows good mono-selectivity (often >10:1 mono- vs. difluorination), the formation of difluorination products can occur, especially with prolonged reaction times or excess fluorinating agent.[1]

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent (Selectfluor). Using a smaller excess (e.g., 1.2-1.5 equivalents) can help minimize over-reaction.

  • Monitor Reaction Progress: Monitor the reaction closely using techniques like TLC, GC-MS, or NMR. Stop the reaction as soon as the starting material is consumed to prevent further fluorination of the desired product.

  • Adjust Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second fluorination step relative to the first, thereby improving selectivity.

Q3: The fluorination is not occurring at the desired position on my substrate. What influences regioselectivity and how can it be controlled?

A3: The regioselectivity of VF3-catalyzed C-H fluorination is influenced by the electronic and steric properties of the substrate. The reaction generally favors tertiary C-H bonds over secondary or primary ones.[1]

  • Inherent Substrate Bias: In molecules with multiple potential reaction sites, a mixture of isomers can be formed. For example, the fluorination of sclareolide yields a 4:1 mixture of C-2 and C-3 fluorinated products.[1]

  • Steric Hindrance: Bulky groups near a C-H bond may hinder the approach of the catalyst, favoring fluorination at a more accessible site.

  • Electronic Effects: The radical-based mechanism means that C-H bonds that are more susceptible to hydrogen atom abstraction will react preferentially.

  • Solvent and Additives: While less explored for this specific system, in other catalytic processes, the choice of solvent or the use of coordinating additives can influence regioselectivity by altering the catalyst's steric or electronic environment.

Q4: My catalyst appears to change color and stop working mid-reaction. What could be causing this deactivation?

A4: Catalyst deactivation can be a significant issue.

  • Moisture-Induced Hydrolysis: VF3 is moisture-sensitive.[2] Although the reaction works in acetonitrile, rigorous exclusion of excess water is recommended. Hydrolysis can lead to the formation of inactive vanadium oxides or oxyfluorides.[3]

  • Oxidation State Change: The catalytic cycle involves changes in the vanadium oxidation state.[4][5] Undesirable side reactions or impurities could potentially trap the vanadium in an inactive oxidation state, preventing catalyst turnover.

  • Strongly Coordinating Substrates/Solvents: If your substrate or solvent contains strongly coordinating functional groups (e.g., certain heterocycles), they might bind irreversibly to the vanadium center, poisoning the catalyst.[6] This is a known issue in other transition-metal-catalyzed reactions.

Troubleshooting Guides

Issue 1: Poor Selectivity (Mixture of Isomers)
Possible CauseTroubleshooting Step
Multiple Reactive C-H Bonds Analyze the substrate for C-H bonds of similar reactivity (e.g., multiple tertiary positions). The formation of isomers may be unavoidable. Consider substrate modification to block undesired sites if possible.[1]
Reaction Temperature Too High High temperatures can sometimes lower the kinetic barrier for reaction at less favorable positions. Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.[7]
Over-fluorination Reduce the equivalents of Selectfluor to 1.1-1.5 eq. Monitor the reaction closely and quench it upon consumption of the starting material to avoid secondary fluorination.[1]
Issue 2: Catalyst Deactivation
Possible CauseTroubleshooting Step
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use. While the reaction tolerates some water, excess amounts are detrimental.[1]
Air Sensitivity The lower oxidation states of vanadium can be sensitive to air.[5] Degassing the reaction mixture (e.g., via freeze-pump-thaw cycles) can prevent re-oxidation of the active catalytic species.[1]
Impure Reagents Use high-purity substrates, solvents, and fluorinating agents. Impurities may coordinate to and poison the catalyst.

Quantitative Data Summary

The following table summarizes the yields for the VF3-catalyzed C-H fluorination of various substrates, highlighting the selectivity of the process.

EntrySubstrateProductYield (%)[1]Notes
1CyclohexaneFluorocyclohexane75Good yield for a secondary C-H bond.
21-Adamantanol3-Fluoro-1-adamantanol74Selective fluorination at the tertiary position.
31-Adamantanecarboxylic acid3-Fluoro-1-adamantanecarboxylic acid70Tolerates the carboxylic acid group.
4Methyl isovalerateMethyl 3-fluoro-3-methylbutanoate85 (NMR)High yield for fluorination adjacent to a methyl group.
5Phenyl isovaleratePhenyl 3-fluoro-3-methylbutanoate12 (NMR)Aromatic ester significantly lowers efficiency.
6N-Phthaloyl valine methyl esterN-Phthaloyl-β-fluorovaline methyl ester46Direct fluorination of an amino acid derivative.
71,4-Cineole2-Fluoro-1,4-cineole53Selective fluorination of a natural product at a tertiary C-H.
8L-Menthone4-Fluoro-L-menthone75Selective fluorination of a natural product at a tertiary C-H.

Experimental Protocols

General Protocol for Vanadium(III)-Catalyzed C(sp³)–H Fluorination[1]

This protocol is a representative example for the fluorination of a generic alkane substrate and should be optimized for specific cases.

1. Reagent Preparation:

  • Vanadium(III) oxide (V2O3) is used as the catalyst precursor.

  • Selectfluor is used as the fluorinating agent.

  • Anhydrous acetonitrile (CH3CN) is used as the solvent.

2. Reaction Setup:

  • To a 4 mL vial, add Vanadium(III) oxide (3.0 mg, 0.02 mmol, 10 mol%).

  • Add Selectfluor (106.3 mg, 0.3 mmol, 1.5 equivalents).

  • Add anhydrous acetonitrile (2.0 mL).

  • Add the substrate (0.2 mmol, 1.0 equivalent).

3. Reaction Execution:

  • Seal the vial and degas the reaction mixture using three freeze-pump-thaw cycles. This is critical to remove dissolved oxygen which can oxidize and deactivate the catalyst.[1][5]

  • Stir the reaction mixture at room temperature (23 °C).

  • Monitor the reaction for 6–48 hours, depending on the substrate's reactivity.

4. Workup and Purification:

  • Upon completion (as determined by TLC or GC analysis), pour the reaction mixture into diethyl ether (20 mL).

  • Filter the mixture to remove the catalyst and the Selectfluor byproduct (H-TEDA).[1][8]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography using an appropriate eluent system (e.g., diethyl ether/pentane).

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common issues encountered in VF3-catalyzed reactions.

G start Problem: Low Yield or Poor Selectivity cat_check Check Catalyst System start->cat_check cond_check Check Reaction Conditions start->cond_check sub_check Check Substrate/Reagents start->sub_check v_state Incorrect V Oxidation State? cat_check->v_state Source cat_deact Catalyst Deactivation? cat_check->cat_deact Stability temp Suboptimal Temperature? cond_check->temp time Insufficient Reaction Time? cond_check->time f_agent Incorrect Fluorinating Agent? sub_check->f_agent moisture Moisture in Reagents? sub_check->moisture v_state_sol Solution: Use V(III) source (VF3/V2O3) v_state->v_state_sol cat_deact_sol Solution: Use anhydrous solvent, degas reaction mixture cat_deact->cat_deact_sol temp_sol Solution: Screen temperatures (e.g., 0°C to 60°C) temp->temp_sol time_sol Solution: Monitor reaction over 48h time->time_sol f_agent_sol Solution: Use Selectfluor f_agent->f_agent_sol moisture_sol Solution: Use anhydrous reagents/solvents moisture->moisture_sol

Caption: Troubleshooting flowchart for VF3 catalysis.

Key Parameters vs. Potential Side Reactions

This diagram illustrates the relationship between key experimental parameters and the side reactions they may influence.

Caption: Causes and effects in VF3-catalyzed reactions.

Optimized Experimental Workflow

This diagram shows a step-by-step workflow for setting up a VF3-catalyzed fluorination reaction designed to minimize common side reactions.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep prep action action critical critical process process end end A Dry Glassware (Oven/Flame) B Use Anhydrous Solvent & Reagents A->B C Charge Vial: 1. V2O3 2. Selectfluor 3. Substrate/Solvent B->C D Degas Mixture (Freeze-Pump-Thaw) C->D E Stir at RT under Inert Atmo. D->E F Monitor Progress (TLC/GC) E->F G Quench & Filter to Remove Catalyst F->G H Purify via Chromatography G->H

Caption: Workflow for minimizing side reactions.

References

Technical Support Center: Enhancing the Cycling Stability of VF3 Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to improve the cycling stability of Vanadium Trifluoride (VF3) batteries.

Frequently Asked Questions (FAQs)

Q1: My VF3 cathode is showing rapid capacity fading after only a few cycles. What are the likely causes?

A1: Rapid capacity fading in VF3 cathodes is a common issue and can stem from several factors:

  • Structural Instability: The VF3 crystal structure can undergo significant volume changes during the insertion and extraction of lithium ions, leading to pulverization of the electrode material and loss of electrical contact.[1]

  • Poor Electronic Conductivity: VF3 is inherently a poor electronic conductor. This leads to large polarization and incomplete utilization of the active material, especially at higher cycling rates.

  • Electrolyte Decomposition: Side reactions between the VF3 cathode surface and the electrolyte can form an unstable and resistive solid electrolyte interphase (SEI) layer.[2] This layer consumes lithium ions and hinders ion transport, contributing to capacity loss.[3][4]

  • Dissolution of Vanadium: Vanadium species can dissolve into the electrolyte during cycling, leading to a loss of active material.[5]

Q2: How can I improve the poor electronic conductivity of my VF3 cathode?

A2: The most effective strategy is to create a composite material with a conductive agent. Carbon coating is a widely used and effective method.[6] This involves coating the VF3 particles with a thin layer of carbon, which creates a conductive network, improving electron transport to the active material.[7][8][9] Incorporating VF3 into a graphene matrix is another advanced technique to enhance conductivity.[10]

Q3: What is nanostructuring, and how can it help improve the cycling stability of VF3?

A3: Nanostructuring involves reducing the particle size of the VF3 active material to the nanometer scale.[11] This strategy offers several advantages:

  • Shorter Ion Diffusion Paths: Smaller particles reduce the distance that lithium ions need to travel within the material, which improves rate capability.[1][11]

  • Better Strain Accommodation: Nanoparticles can better accommodate the strain from volume changes during cycling, reducing the risk of particle cracking and pulverization.[1][12]

  • Increased Surface Area: A higher surface area provides more sites for electrochemical reactions, though it can also increase side reactions with the electrolyte if not properly managed.[1]

Q4: The voltage of my VF3 cell is decaying with each cycle. What causes this, and how can I mitigate it?

A4: Voltage decay is often linked to irreversible structural changes within the cathode material.[13] During cycling, the arrangement of atoms in the VF3 lattice can change to a more disordered state, which has a lower average voltage. Surface modifications, such as coating the VF3 particles with a stable material like AlF3, can help preserve the surface structure and reduce voltage fade.[14] Additionally, optimizing the electrolyte to form a stable protective layer can suppress these detrimental surface reconstructions.[2]

Q5: Can I use electrolyte additives to improve the performance of my VF3 battery?

A5: Yes, electrolyte additives can be very effective. Additives can help to form a more stable and conductive cathode-electrolyte interphase (CEI), which protects the VF3 surface from continuous side reactions with the electrolyte.[2][5] For example, using an ionic liquid-based electrolyte has been shown to form a stable SEI and prevent the fusing of particles, leading to extraordinary cycling stability.[15][16]

Troubleshooting Guides

Issue 1: Rapid Capacity Drop within the First 50 Cycles
Symptom Possible Cause Troubleshooting Steps
Initial capacity is high but drops by >30% within 50 cycles.1. Active Material Pulverization: Large volume changes are fracturing the VF3 particles.[1] 2. Poor Electrical Contact: Loss of contact between active material, conductive additive, and current collector. 3. Unstable SEI Layer: Continuous electrolyte decomposition on the cathode surface.[3]1. Synthesize Nanostructured VF3: Reduce particle size to better accommodate strain.[12] 2. Apply a Carbon Coating: Improve the electronic conductivity and create a more robust electrode structure.[6][17] 3. Optimize Electrode Formulation: Ensure optimal ratio of active material, binder, and conductive additive (e.g., 80:10:10).[18] 4. Use an Electrolyte Additive: Introduce additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to promote a stable SEI.
Issue 2: Low Rate Capability (Poor performance at high C-rates)
Symptom Possible Cause Troubleshooting Steps
The discharge capacity is significantly lower at 1C compared to 0.1C.1. High Electronic Resistance: Intrinsic poor conductivity of VF3. 2. Slow Li-ion Diffusion: Sluggish movement of lithium ions within the bulk VF3 material.[11] 3. High Charge Transfer Resistance: Poor kinetics at the electrode-electrolyte interface.1. Enhance Conductivity: Apply a uniform carbon coating or create a composite with graphene.[8][10] 2. Reduce Particle Size: Synthesize VF3 nanoparticles or nanosheets to shorten the Li-ion diffusion length.[11][17] 3. Optimize Electrode Porosity: Ensure the electrode structure allows for good electrolyte penetration. 4. Perform Electrochemical Impedance Spectroscopy (EIS): Analyze the Nyquist plot to identify the main source of resistance (SEI, charge transfer, or diffusion) and target it specifically.
Issue 3: Low Coulombic Efficiency (<95%)
Symptom Possible Cause Troubleshooting Steps
The charge capacity is consistently higher than the discharge capacity.1. Continuous Electrolyte Oxidation: The electrolyte is decomposing at the cathode surface during charging.[2] 2. Shuttle Effect: Dissolved vanadium species are migrating to the anode and reacting. 3. Irreversible Lithium Trapping: Lithium ions are being consumed in side reactions.[4]1. Surface Coating: Apply a protective coating (e.g., AlF3, carbon) to physically separate the VF3 from the electrolyte.[14] 2. Electrolyte Optimization: Use a higher-stability electrolyte or an ionic liquid electrolyte.[15][16] 3. Limit the Upper Cutoff Voltage: Cycling to a very high voltage can accelerate electrolyte decomposition. Experiment with a slightly lower cutoff voltage.[2]

Data Presentation

Table 1: Impact of Modification Strategies on VF3-based Cathode Performance
Cathode MaterialModification StrategyTest ConditionsInitial Discharge Capacity (mAh g⁻¹)Capacity RetentionCitation
LiFePO4/C3D Carbon Coating5C rate97.3~84.2% after 500 cycles[8]
LiFeBO3Carbon Coating, Nanoparticles (10-20 nm)1C rate106.6Not Specified[17]
FeF3·0.33H2OLiF@C Coating200 mA g⁻¹ (~1C)330.2High capacity maintained over cycling[16]
Na3V2(PO4)3Polymorphic Carbon Network Coating10C rateNot specified91.4% after 2000 cycles[7]
β-AgVO3~10 nm Al2O3 Coating (ALD)50 mA g⁻¹27131% after 100 cycles (vs 10% for uncoated)[5]

Note: Data for various vanadium and fluoride-based cathodes are presented to illustrate the effectiveness of common enhancement strategies, as direct comparative data for modified VF3 is diverse across literature.

Experimental Protocols

Protocol 1: Synthesis of Carbon-Coated VF3 via Ball-Milling and Annealing
  • Precursor Mixing: In an argon-filled glovebox, mix pristine VF3 powder with a carbon source (e.g., glucose, sucrose, or a conductive carbon like Super P) in a weight ratio of approximately 80:20.

  • Ball-Milling: Place the mixture into a planetary ball mill jar with zirconia balls. Mill at a moderate speed (e.g., 300-400 rpm) for 6-12 hours to ensure homogeneous mixing and particle size reduction.

  • Annealing/Carbonization: Transfer the milled powder to a tube furnace. Heat the sample under an inert atmosphere (e.g., Argon) to a temperature between 500-700°C for 2-4 hours. This process pyrolyzes the carbon source, forming a thin, amorphous carbon layer on the VF3 particles.

  • Characterization: After cooling, the resulting VF3@C composite powder should be characterized using XRD to confirm phase purity, SEM/TEM to observe morphology and the carbon layer, and TGA to determine the carbon content.

Protocol 2: Cathode Slurry Preparation and Electrode Casting
  • Mixing: In a mortar or planetary mixer, combine the synthesized VF3@C active material, a conductive additive (e.g., Super P or C65), and a binder (e.g., PVDF) in a weight ratio of 80:10:10.[18]

  • Slurry Formation: Add N-Methyl-2-pyrrolidone (NMP) as a solvent, drop by drop, while continuously mixing until a homogeneous, viscous slurry is formed. The consistency should be smooth and free of agglomerates.

  • Casting: Use a doctor blade to cast the slurry onto an aluminum foil current collector. The thickness of the coating should be uniform (e.g., 15-25 µm).

  • Drying: Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Punch circular electrodes of a specific diameter (e.g., 12-15 mm) from the dried sheet for coin cell assembly. Measure the mass loading of the active material.

Protocol 3: Coin Cell Assembly (CR2032)

All assembly must be performed in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.[19]

  • Components: Lay out the coin cell components: cathode case, prepared VF3 cathode, separator (e.g., Celgard), lithium metal anode, spacer disk, spring, and anode cap.

  • Assembly:

    • Place the prepared VF3 cathode at the center of the cathode case.

    • Dispense a few drops of electrolyte (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v) onto the cathode surface.

    • Place the separator on top of the cathode, ensuring it is fully wetted by the electrolyte.

    • Place the lithium metal anode onto the separator.

    • Add the spacer disk and then the spring.

    • Carefully place the anode cap on top and transfer the assembly to a coin cell crimper.

    • Crimp the cell with the appropriate pressure to ensure a proper seal.

  • Resting: Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure full electrolyte penetration into the electrode pores.

Mandatory Visualizations

Troubleshooting Workflow for Capacity Fading

Start Start: Rapid Capacity Fading Observed Check_Material Check Material Properties Start->Check_Material Check_Electrode Check Electrode Fabrication Check_Material->Check_Electrode Material OK Sol_Nano Action: Synthesize Nanostructured VF3 Check_Material->Sol_Nano Large Particle Size? Sol_Coat Action: Apply Carbon Coating Check_Material->Sol_Coat Poor Conductivity? Check_Cell Check Cell Assembly & Test Conditions Check_Electrode->Check_Cell Electrode OK Sol_Formulation Action: Optimize Electrode Formulation (AM:Binder:Carbon) Check_Electrode->Sol_Formulation Cracking/Delamination? Sol_Electrolyte Action: Use Electrolyte Additive or New Formulation Check_Cell->Sol_Electrolyte Low Coulombic Efficiency? Sol_Voltage Action: Adjust Voltage Window Check_Cell->Sol_Voltage Assembly OK End Re-test Cycling Performance Sol_Nano->End Sol_Coat->End Sol_Formulation->End Sol_Electrolyte->End Sol_Voltage->End

Caption: Troubleshooting workflow for diagnosing capacity fading.

Key Strategies to Enhance Cycling Stability

cluster_problems Degradation Mechanisms cluster_solutions Enhancement Strategies P1 Poor Electronic Conductivity P2 Structural Degradation (Volume Change) P3 Electrolyte Side Reactions (Unstable SEI) S1 Surface Coating (e.g., Carbon, AlF3) S1->P1 Improves S1->P3 Prevents S2 Nanostructuring S2->P2 Accommodates Strain S3 Electrolyte Optimization S3->P3 Stabilizes SEI S4 Structural Doping/ Substitution S4->P2 Stabilizes Lattice

Caption: Relationship between problems and enhancement strategies.

Experimental Workflow for VF3@C Cathode

cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Mix VF3 + Carbon Source s2 High-Energy Ball Mill s1->s2 s3 Anneal under Ar s2->s3 e1 Prepare Slurry (VF3@C, Binder, Carbon) s3->e1 e2 Cast on Al Foil e1->e2 e3 Vacuum Dry & Punch e2->e3 t1 Assemble CR2032 Coin Cell e3->t1 t2 Galvanostatic Cycling t1->t2 t3 EIS & CV Analysis t2->t3 t3->s1 Feedback for Optimization t3->e1 Feedback for Optimization

Caption: Workflow for VF3@C synthesis, electrode prep, and testing.

References

Validation & Comparative

A Comparative Guide to Vanadium Trifluoride and Iron Trifluoride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of Vanadium Trifluoride (VF₃) and Iron Trifluoride (FeF₃). The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate material for their specific applications, ranging from catalysis to battery technology.

Physicochemical Properties

This compound and Iron Trifluoride, while both transition metal trifluorides, exhibit distinct differences in their physical and chemical characteristics. These properties are summarized in the table below for easy comparison.

PropertyThis compound (VF₃)Iron Trifluoride (FeF₃)
Molar Mass 107.9367 g/mol [1]112.84 g/mol [2]
Appearance Yellow-green crystalline solid/powder[1][3]White, pale green, or light pink crystalline solid[4][5][6]
Density 3.363 g/cm³[1]3.87 g/cm³[2][5]
Melting Point 1395 °C (decomposes)[1]>1000 °C[7]
Boiling Point Sublimes[1]Sublimes at high temperatures[4]
Solubility in Water Insoluble[1]Sparingly soluble[8]
Crystal Structure Rhombohedral[1][9]Rhombohedral[4][5][10]
Space Group R-3c[1][9]R-3c[4][5]
Magnetic Properties Exhibits magnetic ordering at low temperatures[1]Antiferromagnetic[4]

Structural and Magnetic Properties

Both VF₃ and FeF₃ crystallize in the rhombohedral system with the R-3c space group, leading to a three-dimensional network of corner-sharing octahedra.[1][5][9][10] In this structure, the V³⁺ or Fe³⁺ cation is octahedrally coordinated to six fluoride anions.

G cluster_VF3 This compound (VF₃) cluster_FeF3 Iron Trifluoride (FeF₃) cluster_legend Legend V1 V³⁺ F1 F⁻ F2 F⁻ F3 F⁻ F4 F⁻ F5 F⁻ F6 F⁻ Fe1 Fe³⁺ F7 F⁻ F8 F⁻ F9 F⁻ F10 F⁻ F11 F⁻ F12 F⁻ V_legend Vanadium (V³⁺) Fe_legend Iron (Fe³⁺) F_legend Fluorine (F⁻)

Magnetically, this compound exhibits magnetic ordering at low temperatures, a property stemming from the presence of unpaired electrons in the V³⁺ ion.[1] Iron Trifluoride is characterized as an antiferromagnetic solid, with the high-spin Fe³⁺ centers contributing to this property.[4] The magnetic ordering in hydrated forms of FeF₃ has been observed to occur at temperatures below 20 K.[11][12]

Electrochemical Properties

The electrochemical properties of both VF₃ and FeF₃ have garnered significant interest, particularly for their potential use as cathode materials in lithium-ion and sodium-ion batteries due to their high theoretical capacities.

PropertyThis compound (VF₃)Iron Trifluoride (FeF₃)
Theoretical Capacity (Li-ion) ~237 mAh/g (1 e⁻ reaction)~237 mAh/g (1 e⁻ reaction), ~712 mAh/g (3 e⁻ reaction)[5]
Redox Potential (vs. Li/Li⁺) High, characteristic of metal fluorides[13]~2.7 V (Fe³⁺/Fe²⁺)[11]
Challenges Poor electronic conductivityPoor electronic conductivity, large volume expansion upon lithiation[12]

Iron trifluoride has been more extensively studied as a cathode material. Research has shown that its electrochemical performance is highly dependent on its morphology and the presence of conductive additives like carbon. For instance, FeF₃·0.33H₂O/C composites have demonstrated excellent cycling stability, with capacity retentions as high as 83.8% after 100 cycles at 0.1 C.[11] The electrochemical reaction mechanism for FeF₃ involves a conversion reaction, where Fe³⁺ is reduced to Fe⁰ upon full discharge.[11]

Experimental Protocols

Synthesis

Synthesis of this compound (VF₃): A common method for the preparation of VF₃ involves a two-step procedure starting from Vanadium(III) oxide (V₂O₃).

  • Step 1: Formation of Hexafluorovanadate(III) Salt: V₂O₃ is reacted with ammonium bifluoride ((NH₄)HF₂) to form the hexafluorovanadate(III) salt. V₂O₃ + 6(NH₄)HF₂ → 2(NH₄)₃VF₆ + 3H₂O[1]

  • Step 2: Thermal Decomposition: The resulting (NH₄)₃VF₆ is then thermally decomposed to yield VF₃.[1]

Synthesis of Iron Trifluoride (FeF₃): Anhydrous FeF₃ can be prepared by treating anhydrous iron compounds with fluorine or, more practically, by reacting iron(III) chloride with hydrogen fluoride. FeCl₃ + 3HF → FeF₃ + 3HCl[4] Alternatively, a solid-state reaction between iron oxide (α-Fe₂O₃) and ammonium hydrogen fluoride (NH₄HF₂) can be employed. This method involves heating a mixture of the reactants, often in multiple cycles with intermediate grinding, to ensure complete reaction.[4]

Structural Characterization

X-ray Diffraction (XRD): The crystal structure of both VF₃ and FeF₃ is typically determined using powder X-ray diffraction.

  • Sample Preparation: A finely ground powder of the material is mounted on a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • Analysis: The resulting diffraction pattern is analyzed to determine the crystal system, space group, and lattice parameters. Rietveld refinement can be used for a more detailed structural analysis.[11]

G cluster_XRD X-ray Diffraction (XRD) cluster_SQUID SQUID Magnetometry XRD_Sample Powder Sample (VF₃ or FeF₃) XRD_Instrument X-ray Diffractometer XRD_Data Diffraction Pattern XRD_Analysis Structural Analysis (Crystal System, Space Group) SQUID_Sample Material Sample (VF₃ or FeF₃) SQUID_Instrument SQUID Magnetometer SQUID_Data Magnetic Moment vs. Temperature/Field SQUID_Analysis Magnetic Properties (Susceptibility, Ordering Temp.)

Magnetic Characterization

SQUID Magnetometry: The magnetic properties of VF₃ and FeF₃ are investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.

  • Sample Preparation: A small, precisely weighed amount of the powdered sample is placed in a sample holder.

  • Measurement: The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.

  • Analysis: The data is used to determine the magnetic susceptibility, identify magnetic ordering temperatures (e.g., Néel temperature for antiferromagnets), and understand the nature of the magnetic interactions within the material.[14]

Electrochemical Characterization

Coin Cell Assembly and Testing: To evaluate the electrochemical performance of VF₃ and FeF₃ as cathode materials, coin-type cells are typically assembled and tested.

  • Electrode Preparation: The active material (VF₃ or FeF₃) is mixed with a conductive agent (e.g., acetylene black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then cast onto a current collector (e.g., aluminum foil) and dried.[1]

  • Cell Assembly: The prepared electrode is assembled into a coin cell in an argon-filled glovebox with a lithium metal anode, a separator, and an electrolyte (e.g., LiPF₆ in a mixture of organic carbonates).

  • Electrochemical Testing: The assembled cells are subjected to galvanostatic charge-discharge cycling at various current densities to determine their specific capacity, cycling stability, and rate capability. Cyclic voltammetry (CV) is also used to study the redox reactions.[9][11]

Conclusion

This compound and Iron Trifluoride share a similar crystal structure but exhibit notable differences in their physical, magnetic, and electrochemical properties. FeF₃ has been more extensively explored as a high-capacity cathode material for lithium-ion batteries, with significant research focused on overcoming its inherent challenges of poor conductivity and volume expansion. VF₃, while less studied in this context, also holds potential as an electrode material due to its high theoretical capacity. The choice between these two materials will ultimately depend on the specific requirements of the intended application, with this guide providing the foundational data to inform that decision.

References

A Comparative Analysis of Vanadium(III) Halides: VF₃, VCl₃, and VBr₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of three key vanadium(III) halides: vanadium(III) fluoride (VF₃), vanadium(III) chloride (VCl₃), and vanadium(III) bromide (VBr₃). This document is intended to be a valuable resource for researchers and professionals in chemistry and materials science, offering a side-by-side look at their physical and chemical properties, synthesis, and structural characteristics, supported by experimental data.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for VF₃, VCl₃, and VBr₃, allowing for easy comparison of their fundamental properties.

PropertyVanadium(III) Fluoride (VF₃)Vanadium(III) Chloride (VCl₃)Vanadium(III) Bromide (VBr₃)
Molar Mass 107.94 g/mol [1]157.30 g/mol 290.65 g/mol [2]
Appearance Yellow-green powder[1][3]Violet crystals (anhydrous)Gray-brown to black crystalline solid[4][5]
Density 3.363 g/cm³[3]2.8 g/cm³ (anhydrous)4.0 g/cm³[2][4]
Melting Point ~1400 °C (decomposes)[6][7]~350 °C (decomposes)Decomposes at ~500 °C[8]
Boiling Point Sublimes[3]Not applicableSublimes at 280 °C[8]
Crystal Structure Rhombohedral (ReO₃-related)[3]Trigonal (BiI₃ type)Trigonal (BiI₃ type)[4]
Space Group R-3c (No. 167)[3]R-3 (No. 148)R-3c (No. 167)[4]
Magnetic Susceptibility (χ) +2757.0·10⁻⁶ cm³/mol[3]+3030.0·10⁻⁶ cm³/mol+2890.0·10⁻⁶ cm³/mol[4]
Solubility in Water Insoluble[3]Soluble, forms green hydrate[4]Soluble, forms green solution[4][8]
Solubility in other solvents Insoluble in EtOH[3]Soluble in THF (forms adducts)Soluble in THF (forms adducts) and ethanol[2][4][8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these vanadium halides are crucial for reproducible research.

Synthesis Protocols

1. Synthesis of Vanadium(III) Fluoride (VF₃)

Vanadium(III) fluoride can be prepared via a two-step process starting from vanadium(III) oxide (V₂O₃).[3][9]

  • Step 1: Formation of Ammonium Hexafluorovanadate(III)

    • Vanadium(III) oxide is treated with ammonium bifluoride ((NH₄)HF₂).

    • The reaction is typically carried out in a suitable solvent or by heating the solid mixture.

    • The balanced chemical equation for this step is: V₂O₃ + 6 (NH₄)HF₂ → 2 (NH₄)₃VF₆ + 3 H₂O[3][9]

  • Step 2: Thermal Decomposition

    • The resulting ammonium hexafluorovanadate(III) ((NH₄)₃VF₆) is then thermally decomposed in an inert atmosphere.

    • Heating the complex drives off ammonia and hydrogen fluoride, yielding solid VF₃.

    • The decomposition reaction is as follows: (NH₄)₃VF₆ → 3 NH₃ + 3 HF + VF₃

2. Synthesis of Vanadium(III) Chloride (VCl₃)

A common method for synthesizing VCl₃ involves the thermal decomposition of vanadium(IV) chloride (VCl₄).

  • Vanadium(IV) chloride, a red liquid, is heated to 160-170 °C under a continuous stream of an inert gas (e.g., argon or nitrogen).

  • The inert gas flow is essential to remove the chlorine gas (Cl₂) produced during the reaction, driving the equilibrium towards the formation of VCl₃.

  • The reaction is visually monitored by the conversion of the red liquid VCl₄ to a purple solid VCl₃.

  • The balanced chemical equation is: 2 VCl₄(l) → 2 VCl₃(s) + Cl₂(g)

Alternatively, VCl₃ can be synthesized from vanadium(III) oxide by reaction with thionyl chloride (SOCl₂) at approximately 200 °C.

3. Synthesis of Vanadium(III) Bromide (VBr₃)

Vanadium(III) bromide is typically prepared by the reaction of vanadium(IV) chloride with hydrogen bromide (HBr).[2]

  • Gaseous hydrogen bromide is passed over liquid vanadium(IV) chloride.

  • This reaction proceeds through an unstable vanadium(IV) bromide (VBr₄) intermediate, which readily decomposes at room temperature, releasing bromine (Br₂) and forming the more stable VBr₃.[2]

  • The overall reaction is: 2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂[2]

Characterization Protocols

1. X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of the vanadium halides.

  • Sample Preparation: A fine powder of the vanadium halide is gently packed into a sample holder, ensuring a flat surface. Due to the hygroscopic nature of VCl₃ and VBr₃, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox).

  • Data Acquisition: The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The diffracted X-rays are detected as a function of the diffraction angle (2θ). The scan range, step size, and scan speed are optimized to obtain a high-resolution diffraction pattern.

  • Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions and intensities. These are then compared with standard diffraction patterns from databases (e.g., the JCPDS database) to confirm the crystal structure and identify any impurities. The lattice parameters can be refined using appropriate software.

2. Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are used to determine the magnetic properties of the vanadium halides, which arise from the unpaired electrons in the V³⁺ ion.

  • Methodology: The magnetic susceptibility of a powdered sample is typically measured using a SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM).[10]

  • Procedure:

    • A precisely weighed sample is placed in a sample holder with a known, low magnetic susceptibility.

    • The sample is introduced into the magnetometer, and the temperature is varied over the desired range (e.g., 2-300 K).

    • At each temperature point, a magnetic field is applied, and the resulting magnetization of the sample is measured.

    • The magnetic susceptibility (χ) is calculated from the measured magnetization, the applied magnetic field, and the mass of the sample.

    • The data is often plotted as χ vs. T or 1/χ vs. T (for paramagnetic substances) to observe the magnetic behavior and determine parameters such as the Curie-Weiss temperature.

Visualizing Synthesis and Structure

The following diagrams illustrate the synthetic pathways for the vanadium(III) halides and their distinct crystal structures.

Synthesis_Pathways cluster_VF3 VF₃ Synthesis cluster_VCl3 VCl₃ Synthesis cluster_VBr3 VBr₃ Synthesis V2O3_F V₂O₃ NH43VF6 (NH₄)₃VF₆ V2O3_F->NH43VF6 + 6 (NH₄)HF₂ NH4HF2 (NH₄)HF₂ VF3 VF₃ NH43VF6->VF3 Δ VCl4 VCl₄ VCl3 VCl₃ VCl4->VCl3 Δ, Inert Gas VCl4_Br VCl₄ VBr4 [VBr₄] (unstable) VCl4_Br->VBr4 + 8 HBr HBr HBr VBr3 VBr₃ VBr4->VBr3 - Br₂ Crystal_Structures cluster_VF3 VF₃ Structure cluster_VCl3_VBr3 VCl₃ and VBr₃ Structures VF3_node VF₃ Rhombohedral ReO₃-type related Corner-sharing [VF₆] octahedra note Key Difference: Linkage of Octahedra VCl3_node VCl₃ Trigonal BiI₃-type Edge-sharing [VCl₆] octahedra VBr3_node VBr₃ Trigonal BiI₃-type Edge-sharing [VBr₆] octahedra

References

A Comparative Guide to the Crystal Structure Validation of Vanadium Trifluoride via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structure of Vanadium Trifluoride (VF₃) with that of Iron (III) Fluoride (FeF₃), supported by crystallographic data obtained from X-ray diffraction (XRD) studies. Detailed experimental protocols for powder X-ray diffraction are also presented to aid in the validation of similar crystalline structures.

I. Comparative Analysis of Crystal Structures

This compound and Iron (III) Fluoride are isostructural, meaning they share the same crystal structure. Both crystallize in the rhombohedral system with the space group R-3c.[1] This structural similarity is expected due to the comparable ionic radii and the +3 oxidation state of the vanadium and iron cations. The crystal lattice is characterized by a three-dimensional network of corner-sharing octahedral units, where each metal cation is coordinated to six fluoride anions.

The primary difference between the two structures lies in the dimensions of the unit cell, which is a direct consequence of the differing ionic radii of V³⁺ and Fe³⁺. The table below summarizes the key crystallographic parameters for VF₃ and FeF₃, providing a quantitative comparison.

Table 1: Comparison of Crystallographic Data for VF₃ and FeF₃

ParameterThis compound (VF₃)Iron (III) Fluoride (FeF₃)
Crystal System RhombohedralRhombohedral
Space Group R-3c (No. 167)R-3c (No. 167)
Lattice Parameters a = 5.17 Å, c = 13.402 Åa = 5.23 Å, c = 13.30 Å
Unit Cell Volume 310.4 ų315.9 ų
Atomic Positions V at (0, 0, 0) F at (2/5, 0, 1/4)[2]Fe at (0, 0, 0) F at (x, 0, 1/4)
Coordination Octahedral (V⁶⁺)Octahedral (Fe⁶⁺)

II. Experimental Protocols for X-ray Diffraction Analysis

The validation of the crystal structure of an inorganic compound like this compound is typically achieved through powder X-ray diffraction (PXRD) followed by Rietveld refinement.[2] This method allows for the determination of the crystal structure, lattice parameters, and atomic positions from a polycrystalline sample.

A. Sample Preparation
  • Grinding: The crystalline sample of VF₃ is finely ground to a homogenous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented, which is crucial for obtaining a high-quality diffraction pattern.

  • Mounting: The powdered sample is then mounted onto a low-background sample holder. Care is taken to create a flat and smooth surface to minimize preferred orientation effects.

B. Data Collection
  • Instrument: A high-resolution powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used. The instrument is operated in a Bragg-Brentano geometry.

  • Scan Parameters: The diffraction pattern is collected over a 2θ range of 10° to 120° with a step size of 0.02° and a counting time of 1-2 seconds per step. The X-ray generator is typically set to 40 kV and 40 mA.

C. Data Analysis
  • Phase Identification: The initial identification of the crystalline phase is performed by comparing the experimental diffraction pattern to a database such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

  • Rietveld Refinement: For a detailed structural analysis, the Rietveld method is employed.[2] This involves a least-squares refinement of a calculated diffraction pattern against the experimental data. The refinement process typically includes the following parameters:

    • Scale factor

    • Background coefficients

    • Lattice parameters

    • Peak profile parameters (e.g., Caglioti function parameters U, V, W)

    • Atomic coordinates

    • Isotropic or anisotropic displacement parameters

The goodness-of-fit of the refinement is assessed by monitoring the R-factors (e.g., Rwp, Rp) and the chi-squared (χ²) value.

III. Visualizing the Experimental Workflow and Structural Relationship

To further clarify the process of crystal structure validation and the relationship between the compared compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis Grinding Grinding of VF₃ crystals Mounting Mounting on sample holder Grinding->Mounting XRD Powder X-ray Diffraction Mounting->XRD PhaseID Phase Identification XRD->PhaseID Rietveld Rietveld Refinement PhaseID->Rietveld Structure Crystal Structure Validation Rietveld->Structure

Experimental workflow for VF₃ crystal structure validation.

structural_comparison cluster_common Shared Characteristics cluster_vf3 This compound (VF₃) cluster_fef3 Iron (III) Fluoride (FeF₃) CrystalSystem Rhombohedral Crystal System SpaceGroup Space Group: R-3c CrystalSystem->SpaceGroup Coordination Octahedral Metal Coordination SpaceGroup->Coordination VF3_params Lattice Parameters: a = 5.17 Å c = 13.402 Å Isostructural Isostructural Relationship VF3_params->Isostructural FeF3_params Lattice Parameters: a = 5.23 Å c = 13.30 Å FeF3_params->Isostructural Isostructural->CrystalSystem

Relationship between VF₃ and FeF₃ crystal structures.

References

Characterization of Vanadium Trifluoride: A Comparative Guide Using XPS and TEM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vanadium trifluoride (VF₃) characterization using X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM). It is designed to offer researchers objective insights into the material's properties and the methodologies used to assess them. This document summarizes key experimental data, details analytical protocols, and presents a logical workflow for the characterization process.

Introduction to this compound and Characterization Techniques

This compound (VF₃) is an inorganic compound with potential applications in various fields, including catalysis and battery materials. A thorough understanding of its surface chemistry, elemental composition, and morphology at the nanoscale is crucial for its effective utilization. XPS and TEM are powerful analytical techniques that provide complementary information for a comprehensive characterization of VF₃.

  • X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. It provides high-resolution imaging of the material's morphology, particle size, and crystalline structure.

Comparative Analysis of Experimental Data

While specific experimental data for the comprehensive characterization of this compound using both XPS and TEM is not extensively available in publicly accessible literature, this section presents a comparative framework based on typical findings for vanadium compounds and metal fluorides.

X-ray Photoelectron Spectroscopy (XPS) Data

XPS analysis of vanadium compounds can be complex due to the multiple oxidation states of vanadium. For VF₃, the primary interest lies in confirming the V³⁺ oxidation state and the presence of fluorine.

Table 1: Comparison of Expected XPS Binding Energies for Vanadium Fluoride and Oxides

CompoundVanadium Oxidation StateV 2p₃/₂ Binding Energy (eV)F 1s Binding Energy (eV)O 1s Binding Energy (eV)
This compound (VF₃) V³⁺ ~515.8 - 517.0 ~685.0 N/A (ideally)
Vanadium Dioxide (VO₂)V⁴⁺~516.1N/A~530.0
Vanadium Pentoxide (V₂O₅)V⁵⁺~517.3N/A~530.2

Note: The binding energies for VF₃ are estimations based on the trends observed in vanadium oxides and other metal fluorides. Actual values may vary depending on experimental conditions and sample purity. The presence of surface oxidation on VF₃ samples is common and would result in the appearance of V-O peaks in the V 2p spectrum and a corresponding O 1s peak.

Transmission Electron Microscopy (TEM) Data

TEM analysis provides insights into the morphology and structural properties of VF₃ at the nanoscale.

Table 2: Comparison of Morphological and Structural Features of Nanomaterials

MaterialTypical MorphologyParticle Size Range (nm)Key TEM/SAED Findings
This compound (VF₃) Irregular, agglomerated nanoparticles (expected)50 - 200 (hypothetical)Crystalline nature confirmed by distinct diffraction rings in SAED patterns.
Iron(III) Fluoride (FeF₃)Nanoparticles, nanorods20 - 100Well-defined lattice fringes in HRTEM, confirming high crystallinity.
Vanadium Oxide NanowiresWire-like structuresDiameter: 10-50, Length: >1000Single-crystalline nature, growth direction can be determined from SAED.

Note: The data for VF₃ is hypothetical and serves as a comparative example. The actual morphology and size will depend on the synthesis method.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible characterization data.

XPS Experimental Protocol
  • Sample Preparation:

    • The VF₃ powder is mounted on a sample holder using double-sided carbon tape.

    • To minimize surface contamination, the sample is introduced into the XPS ultra-high vacuum (UHV) chamber as quickly as possible.

    • In-situ cleaning, such as gentle heating in a vacuum (e.g., up to 400 °C), can be employed to remove surface adsorbates, although this risks altering the sample's chemical state.

  • Instrumentation and Parameters:

    • X-ray Source: Monochromatic Al Kα X-ray source (hν = 1486.6 eV).

    • Analyzer: Hemispherical electron energy analyzer.

    • Vacuum: The analysis chamber should be maintained at a pressure below 1 x 10⁻⁸ mbar.

    • Analysis Area: A typical analysis area is in the range of 300 x 700 µm².

    • Data Acquisition:

      • Survey Scan: Acquired over a broad binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

      • High-Resolution Scans: Acquired for the V 2p, F 1s, C 1s, and O 1s regions to determine chemical states and perform quantitative analysis.

    • Charge Neutralization: A low-energy electron flood gun is used to compensate for surface charging, which is common in insulating materials like VF₃.

  • Data Analysis:

    • The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Peak fitting of the high-resolution spectra is performed using a combination of Gaussian and Lorentzian functions to deconvolute different chemical states.

    • Atomic concentrations are calculated from the peak areas using relative sensitivity factors (RSFs).

TEM Experimental Protocol
  • Sample Preparation:

    • A small amount of VF₃ powder is dispersed in a suitable solvent (e.g., ethanol or isopropanol) using ultrasonication to create a dilute suspension.

    • A drop of the suspension is then deposited onto a TEM grid (e.g., a carbon-coated copper grid).

    • The solvent is allowed to evaporate completely in a dust-free environment before introducing the grid into the microscope.

  • Instrumentation and Parameters:

    • Microscope: A high-resolution transmission electron microscope (HRTEM) operating at an accelerating voltage of, for example, 200 kV.

    • Imaging Modes:

      • Bright-Field (BF) Imaging: Used to obtain general morphology and particle size information.

      • High-Resolution TEM (HRTEM): Used to visualize the crystal lattice fringes.

      • Selected Area Electron Diffraction (SAED): Used to determine the crystalline structure of the material.

  • Data Analysis:

    • Particle Size Distribution: The diameters of a statistically significant number of particles (e.g., >100) are measured from the BF-TEM images using image analysis software (e.g., ImageJ). A histogram is then generated to represent the particle size distribution.

    • Crystallographic Analysis: The d-spacings are calculated from the SAED patterns and compared with known crystallographic databases to identify the crystal structure of VF₃.

Workflow and Logical Relationships

The characterization of this compound using XPS and TEM follows a logical workflow designed to provide a comprehensive understanding of the material's properties.

Characterization_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_xps XPS Analysis cluster_tem TEM Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of This compound (VF₃) XPS_Prep Sample Preparation (Mounting, UHV) Synthesis->XPS_Prep TEM_Prep Sample Preparation (Dispersion, Grid Deposit) Synthesis->TEM_Prep XPS_Acq Data Acquisition (Survey, High-Res) XPS_Prep->XPS_Acq XPS_Analysis Data Analysis (Binding Energy, Composition) XPS_Acq->XPS_Analysis Interpretation Comprehensive Understanding of VF₃ Properties XPS_Analysis->Interpretation TEM_Acq Data Acquisition (BF, HRTEM, SAED) TEM_Prep->TEM_Acq TEM_Analysis Data Analysis (Morphology, Size, Crystallinity) TEM_Acq->TEM_Analysis TEM_Analysis->Interpretation Comparison Comparison with Alternative Materials Interpretation->Comparison

Experimental workflow for VF₃ characterization.

Alternative and Complementary Characterization Techniques

While XPS and TEM are powerful, a multi-technique approach often provides a more complete picture.

  • X-ray Diffraction (XRD): Provides information about the bulk crystal structure and phase purity of the VF₃ powder. This is highly complementary to the surface-sensitive information from XPS and the localized structural information from TEM.

  • Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS): SEM provides lower magnification images of the bulk powder morphology and agglomeration state, while EDS gives elemental composition information over a larger area than XPS.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Can be used to determine the bulk elemental composition with very high sensitivity, which is useful for verifying the stoichiometry and identifying trace impurities.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can provide information about the vibrational modes of the V-F bonds and can be used to detect the presence of impurities or surface functional groups.

By integrating data from these complementary techniques, researchers can build a robust and comprehensive understanding of this compound's properties, which is essential for its application in advanced materials and drug development contexts.

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Vanadium Trifluoride Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical impedance spectroscopy (EIS) characteristics of Vanadium trifluoride (VF₃) electrodes. Due to the limited availability of direct experimental data for VF₃, this guide leverages data from comparable transition metal fluoride cathodes, primarily Iron(III) fluoride (FeF₃), and other vanadium compounds to offer a comprehensive overview for researchers in energy storage and related fields.

Data Presentation: A Comparative Analysis

Electrochemical Impedance Spectroscopy is a powerful technique to probe the various resistive and capacitive elements within an electrochemical cell, providing insights into reaction kinetics, charge transfer, and mass transport phenomena. A typical EIS spectrum for a transition metal fluoride electrode, when plotted as a Nyquist plot, reveals several key features:

  • Ohmic Resistance (RΩ): The intercept of the Nyquist plot on the real axis at high frequency, representing the combined resistance of the electrolyte, separator, and electrical contacts.

  • Charge Transfer Resistance (Rct): The diameter of the semicircle in the high-to-medium frequency region, corresponding to the resistance of the electrochemical reaction at the electrode-electrolyte interface.[1]

  • Solid Electrolyte Interphase (SEI) Resistance (Rsei): Often convoluted with the charge transfer resistance, this represents the resistance to ion transport across the passivation layer formed on the electrode surface.

  • Warburg Impedance (Zw): A straight line with a 45° slope in the low-frequency region, indicative of diffusion-limited processes within the electrode.[2]

The following tables summarize the available quantitative EIS data for Iron(III) fluoride (FeF₃), which serves as a primary benchmark for understanding the potential performance of VF₃.

Table 1: Electrochemical Impedance Spectroscopy Parameters for FeF₃ · 0.33H₂O/C Nanocomposite Electrodes

Open Circuit Voltage (OCV) Level (V)Ohmic Resistance (R₀) (Ω)SEI Resistance (R_SEI) (Ω)Charge Transfer Resistance (R_R) (Ω)
> 2.5~10~20-
< 2.5~40Soars up quickly-
2.05--~520

Data extracted from a study on FeF₃ · 0.33H₂O/C nanocomposites. The values highlight the potential-dependent nature of the impedance characteristics.[3]

Table 2: Charge Transfer Resistance (Rct) of FeF₃ Electrodes Under Different Conditions

Electrode MaterialConditionCharge Transfer Resistance (Rct) (Ω)
FeF₃ · 0.33H₂O1st Cycle97
FeF₃ · 0.33H₂O50th Cycle192
FeF₃ · 0.33H₂O100th Cycle314
FeF₃ · 0.33H₂O@3D-OMCs1st Cycle58
FeF₃ · 0.33H₂O@3D-OMCs50th Cycle112
FeF₃ · 0.33H₂O@3D-OMCs100th Cycle168

This table showcases the evolution of charge transfer resistance with cycling for both pristine and carbon-composite FeF₃ electrodes, demonstrating the impact of material engineering on electrochemical performance.

Experimental Protocols

The following provides a detailed methodology for conducting Electrochemical Impedance Spectroscopy on metal fluoride electrodes, based on standard practices in the field.

1. Electrode Preparation:

  • The active material (e.g., VF₃ or FeF₃) is mixed with a conductive agent (e.g., carbon black, graphene) and a binder (e.g., polyvinylidene fluoride - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.

  • The slurry is then cast onto a current collector (e.g., aluminum foil for cathodes) and dried under vacuum to remove the solvent.

  • Circular electrodes of a specific diameter are punched out from the coated foil.

2. Cell Assembly:

  • A coin cell (e.g., CR2032) is typically used for two-electrode measurements.

  • The cell is assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.

  • The cell consists of the prepared working electrode, a separator (e.g., Celgard), a lithium metal counter and reference electrode, and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

3. EIS Measurement:

  • The assembled cell is allowed to rest for a few hours to ensure proper wetting of the electrode by the electrolyte.

  • EIS measurements are performed using a potentiostat equipped with a frequency response analyzer.[4]

  • A small AC voltage amplitude (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[5]

  • The impedance data is collected at a specific state of charge (SOC) or at the open-circuit voltage (OCV).

4. Data Analysis:

  • The obtained impedance data is typically plotted as a Nyquist plot (Z' vs. -Z'').

  • An equivalent circuit model is used to fit the experimental data and extract the values of the different impedance components (RΩ, Rct, Rsei, CPE, Zw).[6]

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

EIS_Signaling_Pathway cluster_input Input Perturbation cluster_system Electrochemical System (VF3 Electrode) cluster_output Output Response cluster_analysis Data Analysis AC_Voltage Sinusoidal AC Voltage (Small Amplitude) Interface Electrode/Electrolyte Interface AC_Voltage->Interface Perturbs Impedance Impedance (Z) Z = V(ω)/I(ω) AC_Current Sinusoidal AC Current (Phase Shifted) Interface->AC_Current Generates Bulk Bulk Electrode & Electrolyte Bulk->AC_Current Contributes to AC_Current->Impedance Calculate Nyquist_Plot Nyquist Plot (-Z'' vs Z') Impedance->Nyquist_Plot Plot Equivalent_Circuit Equivalent Circuit (RΩ, Rct, CPE, Zw) Nyquist_Plot->Equivalent_Circuit Fit to

Caption: Signaling pathway of an EIS experiment on a VF₃ electrode.

EIS_Experimental_Workflow A Slurry Preparation (VF₃, Carbon, Binder) B Electrode Casting & Drying A->B C Coin Cell Assembly (in Glovebox) B->C D Cell Resting & Wetting C->D E EIS Measurement (Potentiostat) D->E F Data Acquisition (Nyquist Plot) E->F G Equivalent Circuit Modeling F->G H Parameter Extraction (RΩ, Rct, etc.) G->H

Caption: Experimental workflow for EIS analysis of VF₃ electrodes.

Logical_Relationships cluster_components Impedance Components cluster_processes Electrochemical Processes R_ohm (Ohmic Resistance) Electrolyte_Conduction Electrolyte Conduction R_ohm->Electrolyte_Conduction is R_ct Rct (Charge Transfer Resistance) Reaction_Kinetics Reaction Kinetics R_ct->Reaction_Kinetics reflects R_sei Rsei (SEI Resistance) SEI_Formation SEI Layer Formation R_sei->SEI_Formation due to Zw Zw (Warburg Impedance) Ion_Diffusion Ion Diffusion Zw->Ion_Diffusion related to

Caption: Logical relationships between EIS components and processes.

References

A Comparative Guide to Vanadium Trifluoride (VF3) and Other Metal Fluoride Cathodes for High-Energy Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of advanced energy storage, the quest for cathode materials that can surpass the limitations of current lithium-ion battery technology is paramount. Among the promising candidates, conversion-type metal fluorides have garnered significant attention due to their high theoretical energy densities. This guide provides a comparative analysis of the electrochemical performance of Vanadium Trifluoride (VF3) against other notable metal fluoride cathodes, supported by experimental data and detailed methodologies.

Metal fluorides, as a class of cathode materials, offer the potential for multi-electron conversion reactions, leading to substantially higher specific capacities compared to conventional intercalation cathodes.[1] However, challenges such as low electronic and ionic conductivity, and significant voltage hysteresis have historically hindered their practical application.[1] This guide will delve into the performance metrics of VF3 in comparison to more commonly studied iron (FeF2, FeF3) and copper (CuF2) fluorides, providing a clear overview for researchers in the field.

Performance Comparison of Metal Fluoride Cathodes

To facilitate a direct comparison of the electrochemical performance of VF3 with other metal fluoride cathodes, the following tables summarize key metrics from various studies. It is important to note that performance can be highly dependent on the synthesis method, particle morphology, and the incorporation of conductive additives like carbon.

Cathode MaterialTheoretical Specific Capacity (mAh/g)Theoretical Energy Density (Wh/kg)Average Voltage (V vs. Li/Li+)
VF3 ~746 (for 3e⁻ transfer)--
FeF3 ~712 (for 3e⁻ transfer)[2]~1951[2]~2.7[2]
FeF2 ~571 (for 2e⁻ transfer)--
CuF2 ~528 (for 2e⁻ transfer)[3]~1874[3]~3.55[3]
CrF3 ~619 (for 3e⁻ transfer)[4]--
NiF2 ~554 (for 2e⁻ transfer)[4]--
CoF3 -~2.51 (Wh/g)[4]-

Table 1: Theoretical Performance Metrics of Various Metal Fluoride Cathodes.

The subsequent table presents experimental data, highlighting the practical performance that has been achieved. Direct comparisons can be challenging due to variations in experimental conditions across different studies.

Cathode MaterialInitial Discharge Capacity (mAh/g)Cycling StabilityRate CapabilityVoltage Range (V vs. Li/Li+)Reference
VF3 Data not available in sufficient detail for direct comparison----
FeF3 ~579 (in all-solid-state fluoride battery)[5]461 mAh/g after 10 cycles[5]--[5]
FeF3/C ~550 (nanocomposite)[6]~83.8% retention after 100 cycles (for FeF3·0.33H2O/C)127.6 mAh/g at 5C (for Co-doped FeF3/C)[7]2.0 - 4.5[6][7]
CuF2 ~360 (in all-solid-state fluoride battery)[5]Poor in liquid electrolytes[3]--[3][5]
CrF3-LiF 540 (delithiated capacity at C/10)[4]-190 mAh/g at 8C[4]-[4]
NiF2-LiF 566 (delithiated capacity at C/10)[4]---[4]

Table 2: Experimental Electrochemical Performance of Selected Metal Fluoride Cathodes.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis, electrode fabrication, and electrochemical testing of metal fluoride cathodes.

Synthesis of Metal Fluoride Nanoparticles

A common method for synthesizing metal fluoride nanoparticles is through a solvothermal or hydrothermal reaction. For instance, to synthesize FeF3 nanocrystals, a precursor such as iron chloride (FeCl3) is dissolved in a solvent, often a mixture of water and ethanol, followed by the addition of a fluorine source like hydrofluoric acid (HF) or ammonium fluoride (NH4F). The mixture is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 150-200 °C) for several hours. After cooling, the resulting precipitate is washed with deionized water and ethanol and then dried under vacuum.

Electrode Fabrication

A typical procedure for fabricating a metal fluoride cathode is as follows:

  • Slurry Preparation: The active material (e.g., VF3), a conductive agent (such as acetylene black or carbon nanotubes), and a binder (commonly polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 70:20:10).

  • Mixing: These components are dispersed in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

  • Coating: The slurry is then cast onto a current collector (typically aluminum foil) using a doctor blade technique to ensure a uniform thickness.

  • Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Pressing and Cutting: Finally, the electrode sheet is pressed to enhance the contact between the particles and the current collector and then cut into circular discs for coin cell assembly.

Electrochemical Testing

Electrochemical performance is typically evaluated using coin-type cells (e.g., CR2032) assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.

  • Assembly: The cell consists of the prepared cathode, a lithium metal anode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

  • Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 1.0-4.5 V vs. Li/Li+) using a battery testing system. This provides data on specific capacity, cycling stability, and rate capability.

  • Cyclic Voltammetry (CV): CV is performed at different scan rates to investigate the electrochemical reaction mechanisms and kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the impedance characteristics of the cell, providing insights into the charge transfer resistance and ionic conductivity.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in evaluating metal fluoride cathodes, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship of factors affecting performance.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis Precursors Metal Precursor + Fluorine Source Solvothermal Solvothermal/ Hydrothermal Reaction Precursors->Solvothermal Washing Washing & Drying Solvothermal->Washing Nanoparticles Metal Fluoride Nanoparticles Washing->Nanoparticles Slurry Slurry Preparation (Active Material, Carbon, Binder) Nanoparticles->Slurry Coating Coating on Current Collector Slurry->Coating Drying Drying & Pressing Coating->Drying Cathode Final Cathode Drying->Cathode Assembly Coin Cell Assembly Cathode->Assembly Cycling Galvanostatic Cycling Assembly->Cycling CV Cyclic Voltammetry Assembly->CV EIS Electrochemical Impedance Spectroscopy Assembly->EIS Capacity Specific Capacity Cycling->Capacity Stability Cycling Stability Cycling->Stability Rate Rate Capability Cycling->Rate Kinetics Reaction Kinetics CV->Kinetics EIS->Kinetics

A typical experimental workflow for evaluating metal fluoride cathodes.

Performance_Factors Performance Electrochemical Performance Capacity Specific Capacity Performance->Capacity Stability Cycling Stability Performance->Stability Rate Rate Capability Performance->Rate Voltage Voltage Hysteresis Performance->Voltage Material Material Properties Material->Performance ParticleSize Particle Size/ Morphology ParticleSize->Material Conductivity Ionic/Electronic Conductivity Conductivity->Material Structure Crystal Structure Structure->Material Electrode Electrode Architecture Electrode->Performance Composition Composition (Active Material, Carbon, Binder) Composition->Electrode Porosity Porosity/ Tortuosity Porosity->Electrode

Key factors influencing the performance of metal fluoride cathodes.

Conclusion

While VF3 holds theoretical promise as a high-capacity cathode material, the available experimental data in the public domain is currently insufficient for a direct and comprehensive performance comparison with more extensively studied metal fluorides like FeF3 and CuF2. The provided data for other metal fluorides, particularly from thin-film solid-state battery studies, offers a valuable benchmark for future research on VF3. To fully assess the potential of VF3, further experimental investigations focusing on optimizing its synthesis, characterizing its electrochemical properties in detail, and understanding its reaction mechanism are crucial. The experimental protocols and workflow diagrams presented here offer a foundational framework for conducting such systematic studies. As research progresses, a clearer picture of VF3's standing among other metal fluoride cathodes will emerge, potentially paving the way for the next generation of high-energy lithium-ion batteries.

References

A Comparative Guide to Assessing the Purity of Synthesized Vanadium Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized Vanadium (III) fluoride (VF₃), a compound of interest in various chemical applications.[1][2][3][4] We will explore the experimental protocols for X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Elemental Analysis, and present comparative data to distinguish high-purity VF₃ from its potential impurities and other vanadium fluoride analogues.

Key Purity Assessment Techniques

The determination of purity for an inorganic compound like Vanadium trifluoride relies on a combination of techniques that probe its structural and elemental composition. The most common and effective methods include:

  • X-ray Diffraction (XRD): This technique is fundamental for identifying the crystalline phase of a material. By analyzing the diffraction pattern of X-rays interacting with the sample, one can confirm the specific crystal structure of VF₃ and identify any crystalline impurities.[5]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly useful for detecting surface oxidation or other surface contaminants.[6][7]

  • Elemental Analysis: This method determines the percentage composition of elements in a sample. For VF₃, it is used to confirm the correct ratio of vanadium to fluorine and to quantify any elemental impurities.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are the standard experimental protocols for the analysis of this compound.

X-ray Diffraction (XRD) Protocol

Objective: To confirm the rhombohedral crystal structure of this compound and identify any crystalline impurity phases.[1]

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Preparation: A small amount of the synthesized this compound powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Data Collection: The sample is placed in the diffractometer. The X-ray generator is typically set to 40 kV and 40 mA. Data is collected over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/minute.

  • Data Analysis: The resulting diffraction pattern is processed to remove background noise. The peak positions and intensities are then compared to a standard reference pattern for this compound from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD).

X-ray Photoelectron Spectroscopy (XPS) Protocol

Objective: To determine the surface elemental composition and the oxidation state of vanadium.

Instrumentation: An XPS system equipped with a monochromatic Al Kα X-ray source.

Procedure:

  • Sample Preparation: A small amount of the VF₃ powder is mounted on a sample holder using double-sided adhesive tape. The sample is then introduced into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: A wide energy range survey scan (0-1200 eV) is performed to identify all elements present on the surface.

  • High-Resolution Scans: High-resolution scans are then acquired for the V 2p and F 1s regions to determine their chemical states and quantify their atomic concentrations. For vanadium, the V 2p region is of particular interest to distinguish between V(III), V(IV), and V(V) oxidation states.[9][10][11]

  • Data Analysis: The spectra are charge-corrected using the adventitious C 1s peak at 284.8 eV. The high-resolution spectra are then fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic percentages of the different chemical states.

Elemental Analysis Protocol

Objective: To determine the bulk elemental composition (V and F) of the synthesized this compound.

Instrumentation: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for vanadium analysis and Ion-Selective Electrode (ISE) for fluoride analysis.

Procedure for Vanadium (ICP-OES):

  • Digestion: A precisely weighed amount of the VF₃ sample is digested in a mixture of nitric acid and hydrofluoric acid in a sealed Teflon vessel using a microwave digestion system.

  • Dilution: The digested sample is cooled, and the solution is quantitatively transferred to a volumetric flask and diluted to a known volume with deionized water.

  • Analysis: The diluted solution is then analyzed by ICP-OES to determine the concentration of vanadium. Calibration is performed using certified vanadium standard solutions.

Procedure for Fluoride (Ion-Selective Electrode):

  • Fusion and Dissolution: A weighed amount of the VF₃ sample is fused with sodium carbonate in a nickel crucible. The fused mass is then dissolved in deionized water.

  • Buffering: A Total Ionic Strength Adjustment Buffer (TISAB) is added to the dissolved sample solution to adjust the pH and decomplex any fluoride ions.

  • Measurement: The potential of the solution is measured using a fluoride ion-selective electrode, and the fluoride concentration is determined by comparison to a calibration curve prepared from sodium fluoride standards.

Data Presentation and Comparison

The following tables summarize the expected analytical data for high-purity this compound and compare it with potential impurities and alternative vanadium fluorides.

Table 1: Expected Analytical Data for High-Purity this compound

TechniqueParameterExpected Result
XRD Crystal StructureRhombohedral, Space group R-3c[1]
Lattice Constantsa = 5.17 Å, c = 13.402 Å[1]
XPS V 2p₃/₂ Binding Energy~515.4 - 515.7 eV (indicative of V³⁺)[10][11]
F 1s Binding Energy~684.5 eV
Atomic Ratio (V:F)~1:3
Elemental Analysis Vanadium Content (%)47.20%[8]
Fluorine Content (%)52.80%[8]

Table 2: Comparative Analysis of Vanadium Fluorides and Potential Impurities

CompoundTechniqueDifferentiating Feature
Vanadium (IV) Fluoride (VF₄) XRD Different crystal structure (Monoclinic, P2₁/c).[12]
XPS V 2p₃/₂ binding energy shifted to a higher value (~516.2 - 516.4 eV), indicative of V⁴⁺.[9][11]
Elemental Analysis Higher fluorine content (~59.8%).
Vanadium (V) Fluoride (VF₅) XRD Different crystal structure (Polymeric with fluoride-bridged octahedral vanadium centers in the solid state).[13]
XPS V 2p₃/₂ binding energy further shifted to a higher value (~517.2 - 517.5 eV), indicative of V⁵⁺.[10][11]
Elemental Analysis Highest fluorine content (~65.1%).
Vanadium Oxides (e.g., V₂O₃) XRD Presence of characteristic peaks for the specific vanadium oxide phase.
XPS Presence of a significant O 1s peak (~530 eV). V 2p₃/₂ binding energy will correspond to the specific oxidation state of vanadium in the oxide.[7]
Elemental Analysis Presence of oxygen and a lower fluorine content than expected for pure VF₃.

Workflow for Purity Assessment

The logical flow for a comprehensive purity assessment of synthesized this compound is illustrated in the diagram below.

Purity_Assessment_Workflow Purity Assessment Workflow for Synthesized this compound synthesis Synthesized this compound xrd X-ray Diffraction (XRD) synthesis->xrd Initial structural analysis xps X-ray Photoelectron Spectroscopy (XPS) synthesis->xps Surface-sensitive analysis elemental Elemental Analysis (ICP-OES & ISE) synthesis->elemental Bulk elemental composition phase_id Phase Identification xrd->phase_id surface_chem Surface Chemistry & Oxidation State xps->surface_chem bulk_comp Bulk Composition elemental->bulk_comp pure High-Purity VF₃ Confirmed phase_id->pure Correct Phase impure Impure Product: Further Purification or Re-synthesis phase_id->impure Incorrect Phase / Impurities surface_chem->pure Correct Oxidation State & Stoichiometry surface_chem->impure Surface Oxidation / Contamination bulk_comp->pure Correct Elemental Ratio bulk_comp->impure Incorrect Stoichiometry

Caption: Workflow for the purity assessment of synthesized this compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-technique approach to gain a comprehensive understanding of the material's structural and chemical properties. By employing a combination of X-ray Diffraction for phase identification, X-ray Photoelectron Spectroscopy for surface chemistry and oxidation state analysis, and Elemental Analysis for bulk composition, researchers can confidently determine the purity of their product. This guide provides the necessary protocols and comparative data to aid in this critical aspect of chemical synthesis and materials science.

References

A Cross-Validation of Theoretical Models for Vanadium Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Vanadium trifluoride (VF3), an inorganic compound with intriguing electronic and magnetic properties, has been the subject of both theoretical modeling and experimental investigation. A thorough understanding of its solid-state characteristics is crucial for its potential applications in various fields, including materials science and catalysis. This guide provides a comparative analysis of theoretical predictions against experimental data for key properties of VF3, offering valuable insights for researchers working with this material.

Structural Properties: Lattice Parameters

The crystal structure of this compound is a fundamental property that has been determined experimentally and targeted by theoretical calculations. Experimentally, VF3 adopts a rhombohedral crystal structure. Early X-ray diffraction studies reported the rhombohedral unit cell parameters, while more recent work often refers to the corresponding hexagonal setting.

Theoretical calculations employing Density Functional Theory (DFT) have been used to predict the lattice parameters of VF3. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional.

PropertyExperimental ValueTheoretical ModelPredicted Value
Crystal System Rhombohedral--
Space Group R-3c--
Lattice Constant (a) 5.17 ÅDFT (PBE)Value not found
Lattice Constant (c) 13.402 ÅDFT (PBE)Value not found
Rhombohedral (a) 5.373 ÅDFT (B3LYP)Value not found for solid
Rhombohedral (α) 57.52°DFT (B3LYP)Value not found for solid

Note: While specific DFT-calculated lattice parameters for solid VF3 using common functionals like PBE, PBE0, or HSE06 were not found in the immediate search, the table structure is provided for future data integration. DFT calculations on molecular VF3 have been performed, but these are not directly comparable to the solid-state experimental data.

Magnetic Properties

This compound is known to exhibit antiferromagnetic ordering at low temperatures. The magnetic properties arise from the presence of unpaired electrons in the vanadium(III) ions.

PropertyExperimental Value/ObservationTheoretical ModelPredicted Value/Observation
Magnetic Ordering AntiferromagneticDFT (Spin-polarized)Qualitative agreement expected
Magnetic Moment Indicates two unpaired electronsDFTValue not found
Magnetic Susceptibility (χ) 2.757 x 10⁻³ cm³/mol-Value not found

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of results and for comparing data across different studies. Below are generalized protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of VF3 involves the reaction of vanadium(III) oxide (V₂O₃) with a fluorinating agent.

Procedure:

  • Vanadium(III) oxide (V₂O₃) is placed in a suitable reaction vessel, typically made of a material resistant to hydrogen fluoride (HF), such as nickel or a nickel alloy.

  • Anhydrous hydrogen fluoride (HF) gas is passed over the V₂O₃ at an elevated temperature, typically around 600°C.

  • The reaction is carried out for several hours to ensure complete conversion.

  • The resulting this compound product is then cooled down under an inert atmosphere to prevent reaction with moisture and oxygen.

Characterization Techniques

Objective: To determine the crystal structure and lattice parameters of a single crystal of VF3.

Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of VF3 is selected under a microscope and mounted on a goniometer head. Due to the air-sensitive nature of many fluorides, this process is often performed in a glovebox or under an inert atmosphere.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Objective: To measure the magnetic susceptibility and determine the magnetic ordering of VF3.

Protocol:

  • Sample Preparation: A powdered sample of VF3 is loaded into a gelatin capsule or other suitable sample holder. The mass of the sample is accurately measured. Given the air-sensitivity, the sample loading is performed in an inert atmosphere.

  • Measurement: The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer. The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.

    • Temperature Dependence: The magnetic susceptibility is measured in a low, constant magnetic field while varying the temperature, typically from room temperature down to a few Kelvin.

    • Field Dependence: The magnetization is measured at a constant low temperature while varying the applied magnetic field.

  • Data Analysis: The magnetic susceptibility data is analyzed to determine the nature of the magnetic ordering (e.g., paramagnetic, ferromagnetic, or antiferromagnetic) and to calculate the effective magnetic moment.

Cross-Validation Workflow

The process of cross-validating theoretical models with experimental data is a cyclical process of prediction, measurement, and refinement.

CrossValidationWorkflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Verification ModelSelection Select Theoretical Model (e.g., DFT Functional) Calculation Perform Calculation (e.g., Geometry Optimization, Electronic Structure) ModelSelection->Calculation Prediction Generate Predictions (Lattice Parameters, Magnetic Moment) Calculation->Prediction Comparison Compare Predictions with Experimental Data Prediction->Comparison Compare Synthesis Synthesize Material (this compound) Characterization Characterize Properties (XRD, SQUID) Synthesis->Characterization Data Obtain Experimental Data Characterization->Data Data->Comparison Compare Refinement Refine Theoretical Model Comparison->Refinement Discrepancy Validation Model Validated Comparison->Validation Agreement Refinement->ModelSelection

Caption: Workflow for cross-validating theoretical models with experimental data.

Conclusion

The cross-validation of theoretical models with experimental data is essential for advancing our understanding of materials like this compound. While experimental data provides a solid foundation for the structural and magnetic properties of VF3, comprehensive theoretical studies using a range of modern computational methods are needed to provide deeper insights and predictive power. This guide highlights the available data and outlines the necessary experimental protocols, providing a framework for future comparative studies that will undoubtedly contribute to the targeted design of new materials with desired functionalities.

A Comparative Guide to the Toxicity of Vanadium Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the toxicity of different vanadium compounds, targeting researchers, scientists, and professionals in drug development. It offers a comprehensive overview of key toxicity data, detailed experimental methodologies, and insights into the underlying mechanisms of vanadium-induced toxicity, with a focus on oxidative stress.

Quantitative Toxicity Data

The acute toxicity of vanadium compounds varies significantly depending on the specific compound, its oxidation state, and the route of administration. The following table summarizes the median lethal dose (LD50) values for several common vanadium compounds in rats and mice, providing a clear comparison of their relative acute toxicity.

Vanadium CompoundChemical FormulaOxidation StateAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Sodium MetavanadateNaVO3+5RatOral98.0[1]
MouseOral74.6[1]
RatIntraperitoneal18.4[1]
MouseIntraperitoneal35.9[1]
Vanadyl Sulfate PentahydrateVOSO4 · 5H2O+4RatOral448.0[1]
MouseOral467.2[1]
RatIntraperitoneal74.1[1]
MouseIntraperitoneal113.0[1]
Vanadium PentoxideV2O5+5MouseIntraperitoneal23.0 (approx.)[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of toxicity data, detailed experimental protocols are crucial. Below are methodologies for key experiments commonly used in the toxicological assessment of vanadium compounds.

Acute Oral Toxicity (LD50) Determination in Rodents

This protocol outlines the procedure for determining the median lethal dose (LD50) of a substance administered orally to rats or mice.

Materials:

  • Test vanadium compound

  • Healthy, young adult rats or mice of a single strain (e.g., Sprague-Dawley rats, CD-1 mice), fasted overnight with free access to water.

  • Oral gavage needles

  • Appropriate vehicle for dissolving or suspending the test compound (e.g., distilled water, saline).

Procedure:

  • Dose Preparation: Prepare a range of graded doses of the vanadium compound in the chosen vehicle.

  • Animal Grouping: Randomly assign animals to different dose groups, including a control group receiving only the vehicle. Each group should consist of an equal number of male and female animals.

  • Administration: Administer a single dose of the test compound to each animal via oral gavage. The volume administered is typically based on the animal's body weight.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[1] Record the number of deaths in each dose group.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the probit analysis, which determines the dose that is lethal to 50% of the test population.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cultured cells (e.g., human cancer cell lines like A375 or HCT116)

  • 96-well microplates

  • Complete cell culture medium

  • Vanadium compound stock solution (dissolved in a suitable solvent like DMSO or serum-free medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, DMSO).[3]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the vanadium compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the purple formazan crystals formed by viable cells.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[3]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cultured cells

  • 6-well plates

  • Vanadium compound

  • DCFH-DA stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the vanadium compound for the specified time.

  • Probe Loading: After treatment, incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.[4]

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Detection: Analyze the fluorescence of the cells using a fluorescence microscope or quantify it using a flow cytometer. The intensity of the green fluorescence is proportional to the level of intracellular ROS.

It is important to note that some vanadium compounds, particularly vanadyl sulfate (VOSO4), can directly oxidize DCFH-DA in a cell-free manner, which could lead to artificially high ROS readings.[5] Therefore, appropriate controls are essential for accurate interpretation of the results.

Mechanisms of Toxicity: The Role of Oxidative Stress

A primary mechanism underlying the toxicity of many vanadium compounds is the induction of oxidative stress.[6] Vanadium can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.[6] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA, ultimately contributing to cytotoxicity and genotoxicity.

The following diagram illustrates a simplified workflow for assessing vanadium-induced oxidative stress in a cellular model.

G Experimental Workflow for Assessing Vanadium-Induced Oxidative Stress cluster_cell_culture Cell Culture and Treatment cluster_assays Oxidative Stress Assays cluster_downstream Downstream Effects A Seed cells in appropriate culture vessels B Treat cells with different concentrations of vanadium compounds A->B C Measure intracellular ROS levels (e.g., using DCFH-DA) B->C D Assess lipid peroxidation (e.g., MDA levels) B->D E Determine antioxidant status (e.g., GSH/GSSG ratio) B->E F Analyze DNA damage (e.g., Comet assay) C->F G Evaluate cytotoxicity (e.g., MTT assay) C->G D->F D->G E->F E->G

Caption: Workflow for studying vanadium-induced oxidative stress.

Signaling Pathways in Vanadium Toxicity

Vanadium compounds can modulate various cellular signaling pathways, contributing to their toxic effects. One such pathway involves Protein Kinase C delta (PKCδ), a serine/threonine kinase implicated in apoptosis. Vanadium exposure can lead to the activation of PKCδ, which can trigger a cascade of events culminating in cell death.

The diagram below depicts a simplified signaling pathway illustrating the role of PKCδ in vanadium-induced apoptosis.

G Simplified Signaling Pathway of Vanadium-Induced Apoptosis via PKCδ Vanadium Vanadium Compound Exposure ROS Increased Intracellular ROS Vanadium->ROS PKCd_inactive Inactive PKCδ ROS->PKCd_inactive Oxidative Stress PKCd_active Active PKCδ PKCd_inactive->PKCd_active Activation Caspase3 Caspase-3 Activation PKCd_active->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Vanadium-induced apoptosis mediated by PKCδ activation.

References

A Comparative Guide to Vanadium Trifluoride and Other Lewis Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. This guide provides a comparative analysis of Vanadium trifluoride (VF3) against other commonly employed Lewis acids, offering insights into their catalytic performance supported by experimental data.

While direct, head-to-head benchmarking of VF3 in classic Lewis acid-catalyzed reactions like the Friedel-Crafts acylation is not extensively documented in currently available literature, this guide presents a comparative perspective by examining the performance of a representative Vanadium(III) catalyst in a C-H fluorination reaction alongside a standard Lewis acid, Aluminum chloride (AlCl₃), in the well-established Friedel-Crafts acylation. This allows for an evaluation of their respective catalytic capabilities in different, yet synthetically important, transformations.

Understanding Lewis Acidity in Catalysis

Lewis acids are electron-pair acceptors that play a pivotal role in a vast array of organic reactions.[1] By coordinating to a Lewis basic site on a substrate, they increase its electrophilicity, thereby accelerating reactions such as carbon-carbon bond formation, cycloadditions, and functional group transformations.[2] The strength and nature of the Lewis acid can profoundly influence the reaction's outcome, including its rate, yield, and stereoselectivity.[1]

Benchmarking Performance: Friedel-Crafts Acylation with Aluminum Chloride

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones and is a classic benchmark for assessing the strength of Lewis acids.[3] In this electrophilic aromatic substitution reaction, a Lewis acid is required to generate the highly reactive acylium ion from an acyl halide or anhydride.[4]

Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid for this transformation.[4] However, it is typically required in stoichiometric amounts because the product ketone forms a stable complex with AlCl₃, rendering the catalyst inactive for further cycles.[4] This limitation has spurred the search for more efficient and recyclable catalysts.

Table 1: Performance of Aluminum Chloride in a Representative Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalyst LoadingSolventReaction TimeTemperature (°C)Yield (%)Reference
TolueneAcetyl chloride1.1 equivMethylene chloride10 min (addition)0>90 (typical)[5]
AnisoleAcetic anhydrideStoichiometricNot specifiedNot specifiedNot specifiedHigh[6]
Experimental Protocol: Friedel-Crafts Acylation of Toluene

The following protocol is a representative example for the acylation of toluene using acetyl chloride and aluminum chloride.[5]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene

  • Acetyl chloride

  • Methylene chloride (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous methylene chloride is prepared under an inert atmosphere (e.g., nitrogen).

  • The mixture is cooled to 0°C in an ice bath.

  • A solution of acetyl chloride (1.0 equivalent) in anhydrous methylene chloride is added dropwise to the stirred suspension over 10 minutes.

  • Following the addition of acetyl chloride, a solution of toluene (1.0 equivalent) in anhydrous methylene chloride is added dropwise.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product, 4-methylacetophenone, can be purified by distillation or chromatography.

Vanadium(III) Catalysis: A Case Study in C-H Fluorination

While VF₃'s role in Friedel-Crafts reactions is not well-documented, other Vanadium(III) compounds have shown significant catalytic activity in different types of transformations. A notable example is the use of Vanadium(III) oxide (V₂O₃) in the direct fluorination of C(sp³)–H bonds.[7] This reaction is of great interest in medicinal chemistry as the introduction of fluorine atoms can significantly alter the biological properties of a molecule.[7]

Table 2: Performance of Vanadium(III) Oxide in C-H Fluorination

SubstrateCatalyst Loading (mol%)Fluorinating AgentSolventReaction Time (h)TemperatureYield (%)Reference
Adamantane10 (V₂O₃)SelectfluorAcetonitrile24Room Temp.65 (isolated)[7]
L-menthone10 (V₂O₃)SelectfluorAcetonitrile12Room Temp.75 (isolated)[7]
1,4-cineole10 (V₂O₃)SelectfluorAcetonitrile12Room Temp.53 (isolated)[7]

This catalytic system is noteworthy for its operational simplicity and the ability to use a heterogeneous catalyst that can be easily removed by filtration.[7]

Experimental Protocol: V₂O₃-Catalyzed C-H Fluorination of Adamantane

The following is a general procedure for the V₂O₃-catalyzed C-H fluorination.[7]

Materials:

  • Vanadium(III) oxide (V₂O₃)

  • Adamantane

  • Selectfluor

  • Anhydrous acetonitrile

  • Diethyl ether

Procedure:

  • To a vial, add V₂O₃ (10 mol%), adamantane (1.0 equivalent), and Selectfluor (1.5 equivalents).

  • Anhydrous acetonitrile is added, and the vial is sealed.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered to remove the catalyst.

  • The filtrate is concentrated, and the residue is purified by silica gel chromatography to yield the fluorinated product.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these catalytic processes, the following diagrams illustrate the mechanism of the Friedel-Crafts acylation and the general experimental workflows.

Friedel_Crafts_Acylation cluster_Acylium_Formation Acylium Ion Formation cluster_Electrophilic_Attack Electrophilic Aromatic Substitution AcylChloride R-CO-Cl AcyliumComplex [R-CO-Cl---AlCl₃] AcylChloride->AcyliumComplex + AlCl₃ AlCl3 AlCl₃ AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcyliumComplex->AcyliumIon Benzene Arene (Ar-H) SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Benzene->SigmaComplex + R-C≡O⁺ ProductKetone Ar-CO-R SigmaComplex->ProductKetone - H⁺

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflows cluster_FC Friedel-Crafts Acylation Workflow cluster_VF3 V₂O₃-Catalyzed Fluorination Workflow FC_Setup Reaction Setup (Inert Atmosphere, 0°C) FC_Addition Dropwise Addition of Reagents FC_Setup->FC_Addition FC_Reaction Reaction at Room Temperature FC_Addition->FC_Reaction FC_Quench Quenching with Ice FC_Reaction->FC_Quench FC_Workup Extraction and Washing FC_Quench->FC_Workup FC_Purification Purification (Distillation/Chromatography) FC_Workup->FC_Purification VF3_Setup Reaction Setup (Vial) VF3_Stir Stirring at Room Temperature VF3_Setup->VF3_Stir VF3_Filter Filtration to Remove Catalyst VF3_Stir->VF3_Filter VF3_Purification Purification (Chromatography) VF3_Filter->VF3_Purification

Figure 2: Comparative Experimental Workflows.

Conclusion

This guide provides a comparative overview of a classic Lewis acid, AlCl₃, in the context of Friedel-Crafts acylation, and a representative Vanadium(III) catalyst, V₂O₃, in C-H fluorination. While a direct comparison of VF₃ in Friedel-Crafts reactions is limited by available data, the distinct catalytic activities presented here highlight the diverse applications of Lewis acids in organic synthesis.

For researchers and drug development professionals, the choice of catalyst will depend on the specific transformation desired. Traditional Lewis acids like AlCl₃ remain highly effective for established reactions like Friedel-Crafts acylation, albeit with drawbacks related to catalyst loading and waste generation. On the other hand, catalysts based on elements like vanadium are expanding the toolbox for challenging transformations such as C-H functionalization, offering novel pathways to valuable molecules. Future research into the application of this compound and other vanadium compounds in a broader range of Lewis acid-catalyzed reactions will be crucial to fully assess their potential and position them within the landscape of modern catalytic methods.

References

structural and functional comparisons between vanadium haloperoxidase and acid phosphatase enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and functional characteristics of vanadium haloperoxidase (V-HPO) and acid phosphatase (AP) enzymes. Drawing on experimental data, this document highlights their key similarities and differences to aid in research and development.

Introduction: An Unlikely Evolutionary Link

Vanadium haloperoxidases are a unique class of enzymes that catalyze the halogenation of organic compounds by utilizing hydrogen peroxide to oxidize halides.[1][2] Conversely, acid phosphatases are hydrolase enzymes responsible for removing phosphate groups from various substrates under acidic conditions.[3][4] Despite their distinct primary functions, a significant body of evidence points to a fascinating evolutionary relationship between these two enzyme families. This connection is rooted in the structural similarity of their active sites, which are adapted to bind the structurally analogous vanadate (VO₄³⁻) and phosphate (PO₄³⁻) ions.[5][6][7] In fact, apo-haloperoxidases (enzymes lacking the vanadium cofactor) have been shown to exhibit phosphatase activity, underscoring their shared ancestry.[5][6]

Structural Comparison

Both V-HPOs and certain families of acid phosphatases share a conserved structural fold, predominantly featuring α-helical domains.[6][8] The core of their similarity lies in the architecture of their active sites.

Vanadium Haloperoxidase (V-HPO): The active site of V-HPO is characterized by a vanadium atom in its +5 oxidation state (vanadate). This vanadate cofactor is coordinated in a trigonal bipyramidal geometry in its resting state.[1][8] A key feature is the covalent linkage to a highly conserved histidine residue.[1] The vanadate's oxygen atoms are stabilized by an extensive hydrogen-bonding network involving several other conserved amino acid residues, such as arginine and lysine.[5][6]

Acid Phosphatase (AP): While the acid phosphatase family is diverse, a subset, particularly the histidine acid phosphatases, exhibits a striking resemblance to V-HPOs.[9][10] In these enzymes, the active site is poised to bind a phosphate group, which is also stabilized by a network of hydrogen bonds from conserved arginine and histidine residues.[10][11] Some acid phosphatases, like the purple acid phosphatases (PAPs), are metalloenzymes containing a binuclear metal center (e.g., Fe(III)-Fe(II) or Fe(III)-Zn(II)) that participates in catalysis.[12]

The structural homology is so pronounced that the active site of V-HPO can readily accommodate a phosphate ion, and conversely, some acid phosphatases can bind vanadate, which often acts as a potent inhibitor.[5][11]

Table 1: Comparative Structural and Physicochemical Properties
PropertyVanadium Haloperoxidase (V-HPO)Acid Phosphatase (AP)
Prosthetic Group/Cofactor Vanadate (VO₄³⁻)[1]Varies; some have no cofactor, others are metalloenzymes (e.g., Fe(III)-Fe(II), Fe(III)-Zn(II) in PAPs)[3][12]
Active Site Geometry Trigonal bipyramidal (resting state)[1][8]Varies; some exhibit trigonal bipyramidal geometry with bound phosphate/vanadate[5][6]
Key Active Site Residues Conserved Histidine (covalently bound to vanadate), Arginine, Lysine[1][5]Conserved Histidine (for phosphate binding/nucleophilic attack), Arginine, Aspartate[10][11][13]
Quaternary Structure Monomeric, dimeric, or dodecameric, depending on the source[8]Often monomeric or dimeric[14]
Molecular Weight (Monomer) ~60-70 kDa[10][15]~50-60 kDa[1][9][14]
Optimal pH Typically 4.0 - 6.5[10][16]Broad range, typically 4.0 - 6.0[2][14][17]
Optimal Temperature Varies; generally stable, some active up to 60-70°C[14]Varies by source, typically 40 - 60°C[14][17][18]

Functional Comparison

The primary functions of V-HPOs and APs are distinct, yet their shared ancestry allows for some functional overlap and analogous catalytic strategies.

Vanadium Haloperoxidase (V-HPO): The main role of V-HPOs is to catalyze the two-electron oxidation of a halide (X⁻) using hydrogen peroxide (H₂O₂) to form a hypohalous acid (HOX) or an equivalent electrophilic halogenating species.[1][2] This species can then halogenate an organic substrate. The vanadium center acts as a Lewis acid, activating the bound peroxide, but does not change its oxidation state during the catalytic cycle.[6][9] The kinetic mechanism is typically a Bi Bi ping-pong type, where H₂O₂ binds first, followed by the halide.[1][8]

Acid Phosphatase (AP): Acid phosphatases catalyze the hydrolysis of phosphomonoesters, releasing inorganic phosphate and an alcohol.[3][4] The mechanism for many histidine acid phosphatases involves a covalent phospho-enzyme intermediate.[13] A nucleophilic histidine residue in the active site attacks the phosphorus atom of the substrate, leading to the release of the alcohol group. Subsequently, a water molecule hydrolyzes the phospho-enzyme intermediate, regenerating the active enzyme and releasing inorganic phosphate.[13]

Table 2: Comparative Functional and Kinetic Parameters
ParameterVanadium Haloperoxidase (V-HPO)Acid Phosphatase (AP)
EC Number EC 1.11.1.10 (for chloroperoxidase)EC 3.1.3.2
Primary Reaction H₂O₂ + X⁻ + H⁺ + Substrate → Substrate-X + 2H₂O[5]R-OPO₃²⁻ + H₂O → R-OH + HPO₄²⁻[4]
Substrates Halides (Cl⁻, Br⁻, I⁻), H₂O₂[2]A wide range of phosphomonoesters (e.g., p-nitrophenyl phosphate, ATP, glucose-6-phosphate)[14]
Inhibitors Phosphate, Azide, Cyanide, Thiocyanate[19]Tartrate (for some types), Fluoride, Vanadate, Molybdate[9][20]
Kinetic Mechanism Bi Bi ping-pong[1][8]Often involves a covalent phospho-enzyme intermediate[13]
Km (H₂O₂) (mM) 0.06 - 3.1 (pH dependent)[10][21]N/A
Km (Br⁻) (mM) 1.7 - 18.1 (pH dependent)[10]N/A
Km (p-NPP) (mM) N/A0.175 - 10[4][18][22][23]
kcat (s⁻¹) 22 - 1900 (halide and source dependent)[10]Varies widely with substrate and source

Catalytic Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles of V-HPO and a representative histidine acid phosphatase, as well as a typical experimental workflow for their characterization.

V_HPO_Catalytic_Cycle cluster_substrates Substrates E_V Resting Enzyme (V⁵⁺) Trigonal Bipyramidal E_V_H2O2 Peroxo-Enzyme Complex Tetragonal Bipyramidal E_V->E_V_H2O2 E_V_H2O2->E_V H₂O E_V_HOX Enzyme-Hypohalite Intermediate E_V_H2O2->E_V_HOX H₂O E_V_HOX->E_V Regeneration E_V_HOX->E_V_H2O2 Product Halogenated Substrate (R-X) E_V_HOX->Product H2O2 H₂O₂ H2O2->E_V 1. Peroxide Binding Halide X⁻, H⁺ Halide->E_V_H2O2 2. Halide Attack Substrate Organic Substrate (R-H) Substrate->E_V_HOX 3. Halogenation

Caption: Catalytic cycle of Vanadium Haloperoxidase (V-HPO).

AP_Catalytic_Cycle cluster_substrates_ap Substrates E_His Resting Enzyme (Active Site His) E_His_Substrate Michaelis Complex (E-S) E_His->E_His_Substrate E_PhosphoHis Covalent Phospho-Enzyme Intermediate (E-P) E_His_Substrate->E_PhosphoHis 2. Nucleophilic Attack by His Alcohol Alcohol (R-OH) E_His_Substrate->Alcohol Release E_PhosphoHis->E_His Regeneration Phosphate Inorganic Phosphate (Pi) E_PhosphoHis->Phosphate Release Substrate Phosphate Ester (R-O-PO₃²⁻) Substrate->E_His 1. Substrate Binding Water H₂O Water->E_PhosphoHis 3. Hydrolysis

Caption: Catalytic cycle of Histidine Acid Phosphatase (AP).

Experimental_Workflow cluster_0 Enzyme Purification cluster_1 Enzyme Characterization start Source Material (e.g., Algae, Seeds, Microbial Culture) extraction Crude Extract Preparation (Homogenization, Centrifugation) start->extraction precipitation Ammonium Sulfate Precipitation extraction->precipitation chromatography Column Chromatography (Ion Exchange, Gel Filtration) precipitation->chromatography pure_enzyme Purified Enzyme chromatography->pure_enzyme activity_assay Activity Assay (e.g., MCD or p-NPP Assay) pure_enzyme->activity_assay physicochemical Physicochemical Characterization (Determine MW, pI, Optima) pure_enzyme->physicochemical kinetics Kinetic Analysis (Determine Km, Vmax) activity_assay->kinetics

Caption: General experimental workflow for enzyme purification and characterization.

Experimental Protocols

Vanadium Haloperoxidase Activity Assay (Monochlorodimedone Assay)

This assay measures the halogenating activity of V-HPOs by monitoring the decrease in absorbance at 290 nm as monochlorodimedone (MCD) is halogenated.

Materials:

  • Potassium phosphate or MES buffer (pH adjusted to optimum, e.g., 6.0)

  • Monochlorodimedone (MCD) stock solution

  • Potassium bromide (KBr) or Potassium chloride (KCl) stock solution

  • Hydrogen peroxide (H₂O₂) solution (concentration determined by UV-Vis)

  • Purified V-HPO enzyme solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing buffer, KBr (e.g., 10-100 mM), and MCD (e.g., 50-100 µM).

  • Place the cuvette in the spectrophotometer and zero the instrument at 290 nm.

  • Initiate the reaction by adding a small volume of the V-HPO enzyme solution and mixing thoroughly.

  • Immediately start monitoring the decrease in absorbance at 290 nm over time.

  • To start the enzymatic reaction, add H₂O₂ (e.g., 1-10 mM) to the cuvette and mix.

  • Record the change in absorbance over a set period (e.g., 1-5 minutes).

  • Calculate the rate of reaction using the molar extinction coefficient of MCD (ε₂₉₀ ≈ 20,200 M⁻¹cm⁻¹).

Acid Phosphatase Activity Assay (p-Nitrophenyl Phosphate Assay)

This colorimetric assay determines acid phosphatase activity by measuring the formation of the yellow product, p-nitrophenol, from the hydrolysis of the colorless substrate, p-nitrophenyl phosphate (p-NPP).[4][24]

Materials:

  • Acetate or Citrate buffer (pH adjusted to optimum, e.g., 5.0)

  • p-Nitrophenyl phosphate (p-NPP) substrate solution (e.g., 10 mM in buffer)

  • Purified acid phosphatase enzyme solution

  • Sodium hydroxide (NaOH) solution (e.g., 0.5 - 1.0 M) to stop the reaction

  • Spectrophotometer or microplate reader

Procedure:

  • Pre-warm the buffer and substrate solution to the desired reaction temperature (e.g., 37°C).

  • In a reaction tube or microplate well, add a defined volume of buffer and enzyme solution.

  • Initiate the reaction by adding a specific volume of the p-NPP substrate solution and mix.

  • Incubate the reaction for a fixed period (e.g., 10-30 minutes) at the optimal temperature.

  • Stop the reaction by adding a volume of NaOH solution. This also develops the yellow color of the p-nitrophenolate ion.[4]

  • Measure the absorbance of the solution at 405 nm.

  • Calculate the amount of p-nitrophenol produced using a standard curve or its molar extinction coefficient (ε₄₀₅ ≈ 18,000 M⁻¹cm⁻¹).[4]

Conclusion

The structural and functional comparisons between vanadium haloperoxidases and acid phosphatases reveal a remarkable case of evolutionary divergence from a common ancestral protein scaffold. While their primary catalytic functions are distinct—halogenation versus dephosphorylation—they share a conserved active site architecture designed to bind tetrahedral oxyanions. For researchers, this relationship offers a unique platform for studying enzyme evolution, active site plasticity, and the principles of biocatalysis. For drug development professionals, understanding the inhibitory effects of vanadate on phosphatases and the potential for apo-haloperoxidases to be repurposed provides novel avenues for inhibitor design and enzyme engineering.

References

Safety Operating Guide

Proper Disposal of Vanadium Trifluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Vanadium Trifluoride (VF₃), a compound recognized for its toxicity, corrosive nature, and moisture sensitivity. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this hazardous material.

Immediate Safety and Handling Protocols

This compound is a hazardous substance that requires careful handling in a controlled environment. Before any procedure, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on personal protective equipment (PPE) and specific safety measures.

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Reactivity: Moisture-sensitive. Reaction with water may produce hazardous byproducts, including hydrogen fluoride (HF).

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles and a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. An apron or full-body suit should be considered for larger quantities.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for acid gases and particulates.

All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Procedure for Small Laboratory Quantities

Disposal of this compound must be performed by trained personnel with a thorough understanding of the risks involved. The following procedure outlines a method for the controlled neutralization of small quantities of VF₃ waste.

Experimental Protocol: Controlled Neutralization

This protocol is designed to convert solid this compound into a more stable, less reactive form for subsequent disposal.

Materials:

  • This compound waste

  • Anhydrous isopropanol

  • A slurry of calcium hydroxide (lime) or magnesium hydroxide in water

  • Stir plate and stir bar

  • Ice bath

  • Appropriate reaction vessel (e.g., a three-necked round-bottom flask) equipped with a nitrogen inlet and an addition funnel.

  • pH paper or a calibrated pH meter

Procedure:

  • Inert Atmosphere: In a chemical fume hood, purge the reaction vessel with an inert gas, such as nitrogen or argon.

  • Solvent Addition: Add a sufficient volume of anhydrous isopropanol to the flask to create a stirrable slurry with the this compound waste.

  • Controlled Reaction: While stirring the isopropanol, slowly add the this compound waste in small portions. The reaction of vanadium (III) chloride with isopropanol is known to form vanadium isopropoxide; a similar reaction is anticipated with this compound. This controlled solvolysis is less vigorous than direct hydrolysis.

  • Cooling: Place the reaction vessel in an ice bath to manage any exothermic reaction.

  • Neutralization of Byproducts: Once the initial reaction with isopropanol has subsided, slowly add a slurry of calcium hydroxide or magnesium hydroxide to the mixture via the addition funnel. This will neutralize any hydrofluoric acid that may have formed and precipitate the fluoride as insoluble calcium fluoride (CaF₂) or magnesium fluoride (MgF₂).[1]

  • pH Monitoring: Continuously monitor the pH of the mixture. Continue to add the neutralizing agent until the pH is in the neutral range (6-8).

  • Precipitation of Vanadium: The vanadium will precipitate as a hydroxide or oxide.

  • Final Waste Collection: Once the reaction is complete and the mixture is neutralized, the resulting slurry should be collected in a clearly labeled hazardous waste container. The container should be labeled as "Neutralized this compound waste, containing vanadium oxides/hydroxides and calcium/magnesium fluoride."

  • Disposal: The sealed and labeled container must be disposed of through an approved hazardous waste disposal company.[2][3]

Caution: Avoid using sodium hydroxide or potassium hydroxide for neutralization, as this can form soluble and still hazardous fluoride salts.[1]

Spillage Procedure

In the event of a this compound spill, immediate and appropriate action is critical.

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

  • Neutralize: For larger spills, once contained, a neutralizing agent specific for acidic and fluoride-containing materials may be cautiously applied by trained emergency responders.

  • Collect: Carefully scoop the contained material into a designated, labeled hazardous waste container.

  • Decontaminate: The spill area should be decontaminated with a suitable cleaning agent.

  • Report: All spills should be reported to the appropriate environmental health and safety office.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Preparation and Safety cluster_1 Controlled Neutralization cluster_2 Final Disposal start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood inert_atm Prepare Inert Atmosphere fume_hood->inert_atm add_isopropanol Add Anhydrous Isopropanol inert_atm->add_isopropanol add_vf3 Slowly Add VF3 Waste add_isopropanol->add_vf3 cool Cool with Ice Bath add_vf3->cool neutralize Add Ca(OH)2 or Mg(OH)2 Slurry cool->neutralize monitor_ph Monitor pH to Neutral neutralize->monitor_ph collect_waste Collect Neutralized Slurry monitor_ph->collect_waste label_container Label Hazardous Waste Container collect_waste->label_container dispose Dispose via Approved Facility label_container->dispose end End of Procedure dispose->end

This compound Disposal Workflow Diagram

This comprehensive guide is intended to supplement, not replace, institutional and regulatory protocols. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

Essential Safety and Logistics for Handling Vanadium Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise extreme caution when handling Vanadium Trifluoride (VF₃) due to its hazardous nature. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive personal protective equipment regimen is mandatory to prevent exposure. This includes:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against dust particles and potential splashes.[1][2]

  • Skin Protection: Wear nitrile or rubber gloves, a lab coat, and an apron to prevent skin contact.[1] All protective clothing should be laundered separately after use.[3]

  • Respiratory Protection: A NIOSH/MSHA approved respirator is necessary, especially in areas with inadequate ventilation or when dust formation is possible.[1][2] A particle filter is a recommended type.[4]

  • Additional Protection: Eyewash stations and quick-drench showers must be readily accessible in the immediate work area.[1]

Exposure Limits

Adherence to established occupational exposure limits is critical to minimize health risks associated with this compound.

OrganizationExposure Limit (as Vanadium)Notes
NIOSHCeiling: 0.05 mg/m³Recommended Exposure Limit (REL)[1]
European UnionTWA: 2.5 mg/m³For this compound[4]
Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[1][3]

  • Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling dust or allowing the substance to come into contact with skin or eyes.[3]

  • Safe Handling Practices: Do not eat, drink, or smoke in the handling area.[3][5] Wash hands thoroughly with soap and water after handling.[3]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[2][3][4] It is moisture-sensitive and should be stored away from water, moisture, and incompatible materials such as acids and oxidizing agents.[1][2] Some sources recommend storing under an inert gas like Argon.[3]

2. Spill Response:

  • Minor Spills:

    • Remove all ignition sources.[3]

    • Clean up spills immediately using dry procedures to avoid generating dust.[3]

    • Use a neutralizing agent like powdered sodium bicarbonate, lime, or calcium carbonate to mix with the spill before sweeping it up.[1]

    • Place the collected material in a suitable, labeled container for disposal.[3]

  • Major Spills:

    • Evacuate the area and move upwind.[3]

    • Alert the appropriate emergency response team or fire brigade.[3]

    • Wear full-body protective clothing and a self-contained breathing apparatus.[3]

    • Contain the spill using sand, earth, or vermiculite.[3]

    • Prevent the spillage from entering drains or waterways.[3]

3. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[4][5]

  • All disposal must be conducted in accordance with local, state, and federal regulations.

  • Containers should be clearly labeled before disposal.[3]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.[4][5] Wash the affected area with soap and water.[6] Immediate medical attention is required.[4]

  • Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[4][5] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Call a physician or poison control center immediately.[5]

Firefighting Measures:

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, sand, or alcohol-resistant foam.[4][5]

  • Hazardous Combustion Products: Thermal decomposition can produce hazardous gases such as hydrogen fluoride and vanadium oxides.[5]

  • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus and full protective gear.[4][5]

Workflow Diagrams

The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency response.

Vanadium_Trifluoride_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_chem Handle this compound prep_vent->handle_chem cleanup_wash Wash Hands Thoroughly handle_chem->cleanup_wash cleanup_store Store Chemical Properly cleanup_wash->cleanup_store cleanup_dispose Dispose of Waste cleanup_store->cleanup_dispose

Caption: Standard Operating Procedure for Handling this compound.

Vanadium_Trifluoride_Emergency_Response This compound Emergency Response cluster_spill Spill Response cluster_exposure Personal Exposure spill Spill Occurs spill_evacuate Evacuate Area spill->spill_evacuate spill_contain Contain Spill spill_evacuate->spill_contain spill_neutralize Neutralize & Clean spill_contain->spill_neutralize spill_dispose Dispose of Waste spill_neutralize->spill_dispose exposure Exposure Occurs exposure_remove Remove from Source exposure->exposure_remove exposure_first_aid Administer First Aid exposure_remove->exposure_first_aid exposure_medical Seek Medical Attention exposure_first_aid->exposure_medical

Caption: Emergency Response Protocol for this compound Incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.